Product packaging for 3-Bromo-5-chloro-1H-indazole(Cat. No.:CAS No. 885521-43-7)

3-Bromo-5-chloro-1H-indazole

Cat. No.: B1343652
CAS No.: 885521-43-7
M. Wt: 231.48 g/mol
InChI Key: IYZOMWYZWTZTEQ-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-1H-indazole is a useful research compound. Its molecular formula is C7H4BrClN2 and its molecular weight is 231.48 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrClN2 B1343652 3-Bromo-5-chloro-1H-indazole CAS No. 885521-43-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-chloro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-7-5-3-4(9)1-2-6(5)10-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZOMWYZWTZTEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646256
Record name 3-Bromo-5-chloro-2H-indazole
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Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885521-43-7
Record name 3-Bromo-5-chloro-2H-indazole
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Record name 3-bromo-5-chloro-1H-indazole
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Foundational & Exploratory

Synthesis of 3-Bromo-5-chloro-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways for 3-bromo-5-chloro-1H-indazole, a crucial heterocyclic scaffold in medicinal chemistry. The synthesis is primarily approached through a two-step process: the formation of the 5-chloro-1H-indazole intermediate, followed by regioselective bromination at the C3 position. This document provides a comprehensive overview of the starting materials, detailed experimental protocols, and quantitative data to aid in the successful synthesis of the target molecule.

Core Synthetic Strategy: Two-Step Approach

The most prevalent and well-documented route to this compound involves a sequential two-step synthesis. The initial step focuses on the construction of the indazole core with the desired chlorine substituent at the 5-position. The subsequent step introduces the bromine atom regioselectively at the 3-position of the indazole ring.

Step 1: Synthesis of 5-chloro-1H-indazole

The synthesis of 5-chloro-1H-indazole is commonly achieved through the diazotization and subsequent cyclization of 4-chloro-2-methylaniline. This classical approach offers a reliable method to construct the bicyclic indazole system.

Step 2: C3-Bromination of 5-chloro-1H-indazole

With the 5-chloro-1H-indazole intermediate in hand, the next critical step is the regioselective introduction of a bromine atom at the C3 position. This is typically accomplished using an electrophilic brominating agent such as N-Bromosuccinimide (NBS) or bromine in an appropriate solvent system.

Experimental Protocols

Protocol 1: Synthesis of 5-chloro-1H-indazole from 4-chloro-2-methylaniline

This procedure is adapted from established methods for the synthesis of substituted indazoles from 2-methylanilines.

Materials:

  • 4-chloro-2-methylaniline

  • Potassium acetate

  • Chloroform

  • Acetic anhydride

  • Isoamyl nitrite

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottomed flask equipped with a stirrer, dissolve 4-chloro-2-methylaniline and potassium acetate in chloroform.

  • Cool the reaction mixture to 0 °C with stirring.

  • Slowly add acetic anhydride dropwise to the cooled mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Heat the reaction to 60 °C and add isoamyl nitrite. Stir the mixture overnight at this temperature.

  • After the reaction is complete, cool the mixture to 0 °C and add water and THF.

  • Add lithium hydroxide and continue stirring at 0 °C for 3 hours to facilitate the deacetylation.

  • Add water and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 5-chloro-1H-indazole.

Protocol 2: C3-Bromination of 5-chloro-1H-indazole

This protocol is based on general procedures for the C3-bromination of indazoles using N-Bromosuccinimide (NBS).

Materials:

  • 5-chloro-1H-indazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

Procedure:

  • Dissolve 5-chloro-1H-indazole in acetonitrile in a suitable reaction flask.

  • Add N-Bromosuccinimide (NBS) to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to afford this compound.

Quantitative Data Summary

The following tables summarize the typical quantitative data associated with the synthesis of this compound. Please note that yields can vary based on reaction scale and purification methods.

Table 1: Synthesis of 5-chloro-1H-indazole

Starting MaterialReagentsSolventReaction TimeTemperatureYield (%)Reference
4-chloro-2-methylaniline1. Acetic anhydride, Potassium acetate2. Isoamyl nitrite3. LiOHChloroform, THF1 hour (acetylation), Overnight (cyclization), 3 hours (deacetylation)0 °C to 60 °CHigh (quantitative yields reported for analogous syntheses)

Table 2: C3-Bromination of 5-chloro-1H-indazole

Starting MaterialReagentSolventReaction TimeTemperatureYield (%)Reference
5-chloro-1H-indazoleN-Bromosuccinimide (NBS)AcetonitrileVaries (monitor by TLC)Room TemperatureGood to excellent
5-chloro-1H-indazoleBromine (Br₂)Acetic AcidVariesElevated TemperatureGood

Synthetic Pathway Visualization

The following diagram illustrates the logical workflow for the synthesis of this compound.

An In-depth Technical Guide to the Spectroscopic and Synthetic Profile of 3-Bromo-5-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 3-Bromo-5-chloro-1H-indazole, a halogenated heterocyclic compound of interest in synthetic and medicinal chemistry. The document summarizes key physicochemical properties and presents available spectroscopic data in a structured format. Furthermore, it outlines the experimental protocol for its synthesis and subsequent analysis.

Physicochemical Properties

This compound is a solid compound at room temperature. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 885521-43-7[1][2]
Molecular Formula C₇H₄BrClN₂[2]
Molecular Weight 231.49 g/mol [2]
Melting Point 233-235 °C[2]
Appearance Brown solid[1]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The available data is presented below.

The ¹H NMR spectrum provides insight into the proton environment of the molecule. The data was recorded on a 400 MHz instrument using DMSO-d₆ as the solvent.[1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
13.63Singlet (s)1HN-H of indazole ring
7.67-7.59Multiplet (m)2HAromatic Protons
7.49-7.44Multiplet (m)1HAromatic Proton

Note: Specific assignments for the aromatic protons require further 2D NMR analysis, but the signals correspond to the three protons on the substituted benzene ring portion of the indazole core.

As of the latest literature review, detailed public data for ¹³C NMR, mass spectrometry (MS), and infrared (IR) spectroscopy for this compound were not available. Researchers are advised to perform these analyses for complete characterization.

Experimental Protocols

The following sections detail the synthetic procedure and the conditions used for spectroscopic analysis.

The compound is synthesized via electrophilic bromination of 5-chloro-1H-indazole.[1]

Procedure:

  • Dissolve 5-chloro-1H-indazole (2.5 g, 16.1 mmol) in dichloromethane (150 mL).[1]

  • Add N-bromosuccinimide (NBS) (2.9 g, 16.6 mmol) to the solution.[1]

  • Stir the reaction mixture at room temperature for 1 hour.[1]

  • Upon completion, remove the solvent by concentration under reduced pressure.[1]

  • Dissolve the resulting residue in ethyl acetate (100 mL).[1]

  • Wash the organic phase sequentially with water (50 mL) and saturated saline solution (50 mL).[1]

  • Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.[1]

Yield: 3.7 g (94%) of this compound as a brown solid.[1]

Apparatus: 400 MHz NMR Spectrometer.[1] Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).[1] Procedure: A small sample of the purified product is dissolved in the deuterated solvent, and the ¹H NMR spectrum is acquired according to standard instrument procedures.

Visualized Workflow

The following diagram illustrates the synthetic workflow for this compound.

Synthesis_Workflow Start Starting Material: 5-chloro-1H-indazole Reaction Reaction: Stir at RT for 1 hr Start->Reaction Add Reagent Reagent: N-bromosuccinimide (NBS) in Dichloromethane (DCM) Reagent->Reaction Add Workup1 Step 1: Solvent Removal (Reduced Pressure) Reaction->Workup1 Post-Reaction Workup2 Step 2: Dissolve & Wash (Ethyl Acetate, Water, Brine) Workup1->Workup2 Workup3 Step 3: Dry & Concentrate (Na2SO4, Reduced Pressure) Workup2->Workup3 Product Final Product: This compound Workup3->Product Yield: 94%

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-Bromo-5-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-chloro-1H-indazole is a halogenated heterocyclic compound belonging to the indazole class. Molecules within this class are recognized for their significant pharmacological potential, frequently serving as core scaffolds in the development of therapeutic agents, particularly as kinase inhibitors.[1][2] This technical guide provides a comprehensive overview of the known physicochemical properties, detailed experimental protocols for its synthesis and analysis, and visual representations of its synthetic workflow and potential biological mechanism of action. This document is intended to serve as a foundational resource for researchers utilizing this compound in medicinal chemistry and drug discovery.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and should be regarded as estimates.

PropertyValueSource / Notes
CAS Number 885521-43-7[3]
Molecular Formula C₇H₄BrClN₂[4]
Molecular Weight 231.48 g/mol [4]
Appearance Brown solid[3]
Melting Point 233-235 °C[5]
Boiling Point 368.5 ± 22.0 °C(Predicted)
Density 1.878 ± 0.06 g/cm³(Predicted)
pKa 10.67 ± 0.40(Predicted)
Solubility Insoluble in WaterData for organic solvents not specified.

Experimental Protocols

Synthesis of this compound from 5-chloro-1H-indazole

This protocol details the bromination of 5-chloro-1H-indazole to yield the target compound.[3]

Materials:

  • 5-chloro-1H-indazole (2.5 g, 16.1 mmol)

  • N-bromosuccinimide (NBS) (2.9 g, 16.6 mmol)

  • Dichloromethane (DCM) (150 mL)

  • Ethyl acetate (100 mL)

  • Water (50 mL)

  • Saturated saline solution (50 mL)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 5-chloro-1H-indazole (2.5 g) in dichloromethane (150 mL) in a suitable reaction vessel.

  • Add N-bromosuccinimide (2.9 g) to the solution.

  • Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC) (50% ethyl acetate/heptane, Rf = 0.43).[3]

  • Upon completion, remove the solvent by concentration under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate (100 mL).

  • Wash the organic phase sequentially with water (50 mL) and saturated saline solution (50 mL).

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter the mixture to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to afford this compound as a brown solid (Expected yield: ~3.7 g, 94%).[3]

Characterization:

  • The product identity can be confirmed by ¹H NMR spectroscopy.[3]

  • ¹H NMR (400MHz, DMSO-d₆): δ 13.63 (s, 1H), 7.67-7.59 (m, 2H), 7.49-7.44 (m, 1H).[3]

General Protocol for Melting Point Determination

This is a standard laboratory procedure for determining the melting point range of a crystalline solid, applicable to the synthesized this compound.[6][7]

Materials:

  • Dry, powdered sample of the compound

  • Capillary tubes

  • Melting point apparatus

Procedure:

  • Ensure the sample is completely dry and finely powdered to allow for uniform packing.

  • Pack a small amount of the sample into a capillary tube to a height of approximately 3 mm.[8] This is achieved by tapping the sealed end of the tube on a hard surface.[9]

  • Place the capillary tube into the heating block of the melting point apparatus.

  • For an unknown compound, a rapid initial heating can be performed to find an approximate melting range.[7]

  • For a more precise measurement, heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observe the sample through the viewing lens. Record the temperature at which the first drop of liquid appears (onset of melting).

  • Continue heating and record the temperature at which the entire sample has completely melted into a clear liquid.[8]

  • The recorded values constitute the melting point range. A sharp melting range (0.5-1.0 °C) is indicative of high purity.

General Protocol for Qualitative Solubility Testing

This protocol provides a systematic approach to determining the solubility of an organic compound in various solvents.[10][11]

Materials:

  • Sample compound (approx. 25 mg or 0.05 mL)

  • Small test tubes

  • Solvents: Water, Diethyl Ether, 5% NaOH (aq), 5% NaHCO₃ (aq), 5% HCl (aq), concentrated H₂SO₄.

Procedure:

  • Place approximately 25 mg of the solid sample into a small test tube.

  • Add 0.75-1 mL of the chosen solvent (starting with water) in portions, shaking vigorously after each addition.[12]

  • Observe if the compound dissolves completely. Record as "soluble" or "insoluble".

  • If the compound is water-soluble, its acidity or basicity can be checked with litmus paper.[11]

  • If the compound is insoluble in water, proceed to test its solubility sequentially in 5% NaOH, 5% NaHCO₃, and 5% HCl to identify acidic or basic functional groups.[10][13]

  • For compounds insoluble in aqueous acids and bases, solubility in a reactive solvent like concentrated sulfuric acid can be tested to identify neutral compounds with functional groups containing nitrogen, oxygen, or unsaturation.[13]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis, purification, and characterization of this compound.

G Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis A 1. Dissolve 5-chloro-1H-indazole in DCM B 2. Add N-bromosuccinimide (NBS) A->B C 3. Stir at Room Temp for 1 hour B->C D 4. Concentrate under reduced pressure C->D Reaction Completion (TLC) E 5. Redissolve in Ethyl Acetate D->E F 6. Wash with H₂O and saturated saline E->F G 7. Dry over Na₂SO₄, filter, and concentrate F->G H Final Product: This compound G->H I Characterize via ¹H NMR H->I J Determine Melting Point H->J

Workflow for synthesis and analysis.
Representative Signaling Pathway: Kinase Inhibition

Indazole derivatives are widely recognized as potent inhibitors of various protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are often overexpressed in cancer cells and play a crucial role in tumor angiogenesis.[1][14] The diagram below illustrates a simplified, representative signaling pathway where an indazole-based inhibitor blocks kinase activity.

G Mechanism of Kinase Inhibition by Indazole Derivatives cluster_pathway Cellular Signaling cluster_inhibition Inhibition Ligand Growth Factor (e.g., VEGF) Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) Ligand->Receptor 1. Binding Substrate Downstream Substrate Protein Receptor->Substrate 2. Kinase Activity (Phosphorylation) PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (Proliferation, Angiogenesis) PhosphoSubstrate->Response 3. Signal Transduction Indazole 3-Bromo-5-chloro- 1H-indazole Derivative Indazole->Receptor Blocks ATP Binding Site ATP ATP ATP->Receptor Competition

General kinase inhibition pathway.

References

3-Bromo-5-chloro-1H-indazole reaction mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the reaction mechanisms of 3-Bromo-5-chloro-1H-indazole, a crucial scaffold in medicinal chemistry, is presented for researchers, scientists, and drug development professionals. This document details the synthesis and key functionalization reactions of this versatile building block, with a focus on its palladium-catalyzed cross-coupling and N-arylation reactions.

Synthesis of this compound

The primary method for synthesizing this compound is through the direct bromination of 5-chloro-1H-indazole. This electrophilic aromatic substitution targets the C3 position of the indazole ring, which is activated for such reactions.

Reaction Mechanism: Electrophilic Bromination

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The indazole ring acts as the nucleophile, attacking the electrophilic bromine source, typically N-Bromosuccinimide (NBS). A subsequent deprotonation step restores the aromaticity of the heterocyclic system, yielding the final product.

Experimental Protocol: Synthesis from 5-chloro-1H-indazole

A representative experimental protocol for the synthesis of this compound is as follows[1]:

  • Dissolution: 5-chloro-1H-indazole (2.5 g, 16.1 mmol) is dissolved in dichloromethane (150 mL).

  • Addition of Brominating Agent: N-bromosuccinimide (2.9 g, 16.6 mmol) is added to the solution.

  • Reaction: The reaction mixture is stirred at room temperature for 1 hour.

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate (100 mL) and washed sequentially with water (50 mL) and saturated brine (50 mL).

  • Isolation: The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.

Quantitative Data: Synthesis
Starting MaterialReagentSolventTimeTemperatureYieldReference
5-chloro-1H-indazoleN-BromosuccinimideDichloromethane1 hrRoom Temp.94%[1]

Synthesis Workflow Diagram

G cluster_synthesis Synthesis Workflow start Dissolve 5-chloro-1H-indazole in Dichloromethane add_nbs Add N-Bromosuccinimide (NBS) start->add_nbs react Stir at Room Temperature (1 hour) add_nbs->react workup Solvent Removal & Redissolution (Ethyl Acetate) react->workup wash Wash with Water and Brine workup->wash isolate Dry, Filter, Concentrate wash->isolate product This compound isolate->product

Caption: Workflow for the synthesis of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C3 position and the chlorine atom at the C5 position of this compound serve as handles for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of diverse and complex derivatives. Generally, the C-Br bond is more reactive than the C-Cl bond in these transformations, allowing for selective functionalization at the C3 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting the halo-indazole with an organoboron compound, such as a boronic acid or ester.[2][3]

The catalytic cycle for the Suzuki coupling involves three primary steps[2][4]:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the this compound, forming a Pd(II) complex.

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, yielding the final product and regenerating the Pd(0) catalyst.

G cluster_suzuki Suzuki-Miyaura Coupling Mechanism pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(Br)L₂ pd0->pd_complex Oxidative Addition indazole 3-Bromo-5-chloro- 1H-indazole (Ar-Br) indazole->pd_complex transmetalation Ar-Pd(II)(R)L₂ pd_complex->transmetalation boronic R-B(OR)₂ activated_boron [R-B(OR)₂(Base)]⁻ boronic->activated_boron base Base (e.g., K₂CO₃) base->activated_boron activated_boron->transmetalation Transmetalation transmetalation->pd0 Reductive Elimination product 3-R-5-chloro- 1H-indazole (Ar-R) transmetalation->product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

A general protocol adapted from the Suzuki coupling of other bromo-indazoles is as follows[5][6]:

  • Setup: To a reaction vessel, add this compound (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Solvent: Add a degassed solvent system, typically a mixture like dimethoxyethane (DME) and water.

  • Catalyst: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (0.05-0.1 equiv).

  • Reaction: Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography.

SubstrateCoupling PartnerCatalystBaseSolventTemp.YieldReference
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME80 °CHigh[5]
5-Bromo-1-ethyl-1H-indazole2-Thiopheneboronic acidPd(dppf)Cl₂K₂CO₃DME80 °CGood[5]
Diaryl bromideBoronic esterPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O100 °C80%[2]
Buchwald-Hartwig Amination

This reaction forms a C-N bond between the indazole and a primary or secondary amine, which is critical for synthesizing many biologically active molecules.[7][8]

The mechanism is similar to other palladium-catalyzed cross-couplings[7][9]:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond of the indazole.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the N-arylated product and regenerating the Pd(0) catalyst.

G cluster_buchwald Buchwald-Hartwig Amination Mechanism pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(Br)L₂ pd0->pd_complex Oxidative Addition indazole 3-Bromo-5-chloro- 1H-indazole (Ar-Br) indazole->pd_complex amido_complex Ar-Pd(II)(NR₂)L₂ pd_complex->amido_complex Amine Coordination & Deprotonation amine R₂NH amine->amido_complex base Base (e.g., NaOtBu) base->amido_complex amido_complex->pd0 Reductive Elimination product 3-(R₂N)-5-chloro- 1H-indazole (Ar-NR₂) amido_complex->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

A general protocol for Buchwald-Hartwig amination is as follows[8][9]:

  • Setup: In an oven-dried flask under an inert atmosphere, combine this compound (1.0 equiv), the amine (1.2-1.5 equiv), a strong base like sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃), and a suitable phosphine ligand (e.g., XPhos, RuPhos).

  • Solvent: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Heat the mixture, typically between 80-110 °C, until the reaction is complete.

  • Work-up: Cool the reaction, filter through celite to remove palladium residues, and concentrate the filtrate.

  • Purification: Purify the residue via extraction and column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction is used to form a C-C bond between the 3-bromo-indazole and a terminal alkyne, yielding an alkynyl-indazole derivative.[10][11]

This reaction involves a dual catalytic cycle with palladium and copper[10][12]:

  • Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of Pd(0) to the halo-indazole.

  • Copper Cycle: The terminal alkyne reacts with a Cu(I) salt (e.g., CuI) in the presence of a base to form a copper acetylide intermediate.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.

  • Reductive Elimination: The final product is formed by reductive elimination, regenerating the Pd(0) catalyst.

G cluster_sonogashira Sonogashira Coupling Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(Br)L₂ pd0->pd_complex Oxidative Addition indazole Ar-Br indazole->pd_complex transmetalation Ar-Pd(II)(C≡CR)L₂ transmetalation->pd0 Reductive Elimination product Ar-C≡CR transmetalation->product alkyne H-C≡CR cu_acetylide Cu-C≡CR alkyne->cu_acetylide cu_catalyst Cu(I)X cu_catalyst->cu_acetylide cu_acetylide->transmetalation Transmetalation base Base base->cu_acetylide

Caption: Dual catalytic cycles of the Sonogashira coupling.

A general procedure for a Sonogashira coupling is as follows[11][13]:

  • Setup: Combine this compound (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI) in a flask under an inert atmosphere.

  • Solvent and Base: Add an anhydrous solvent like THF or DMF and a base, typically an amine such as triethylamine (TEA) or diisopropylamine (DIPA), which also serves as a solvent.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride to remove copper salts, followed by water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by chromatography.

N-Arylation of the Indazole Ring

The nitrogen at the N1 position of the indazole ring can undergo arylation, typically using a copper-catalyzed Ullmann-type reaction. This allows for the introduction of an aryl or heteroaryl substituent on the nitrogen atom of the heterocycle.[14][15]

Reaction Mechanism: Copper-Catalyzed N-Arylation

While the exact mechanism can vary, a plausible pathway involves:

  • Base-promoted Deprotonation: A base deprotonates the N-H of the indazole to form an indazolide anion.

  • Coordination: The indazolide and the aryl halide coordinate to the Cu(I) catalyst.

  • Oxidative Addition/Reductive Elimination: The reaction proceeds, possibly through a Cu(III) intermediate, to form the C-N bond and regenerate the Cu(I) catalyst.

Experimental Protocol (General)

A general protocol for copper-catalyzed N-arylation is as follows[14]:

  • Setup: In a reaction vessel, combine this compound (1.0 equiv), the aryl halide (typically an iodide or bromide, 1.0-1.2 equiv), a copper(I) source (e.g., CuI), a suitable ligand (e.g., a diamine like N,N'-dimethylethylenediamine), and a base (e.g., K₂CO₃ or K₃PO₄).

  • Solvent: Add an anhydrous, high-boiling solvent such as dioxane, toluene, or DMF.

  • Reaction: Heat the mixture under an inert atmosphere at a high temperature (typically 100-140 °C) for several hours.

  • Work-up: Cool the reaction, dilute with a solvent, and filter to remove inorganic salts. The filtrate is washed, dried, and concentrated.

  • Purification: The crude material is purified by column chromatography.

References

An In-depth Technical Guide to 3-Bromo-5-chloro-1H-indazole (CAS Number 885521-43-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and available data for 3-Bromo-5-chloro-1H-indazole, registered under CAS number 885521-43-7. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Chemical Properties

This compound is a halogenated derivative of the indazole heterocyclic scaffold. The indazole core is a known pharmacophore present in a variety of biologically active compounds.[1][2][3] The physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
IUPAC Name This compound[4]
CAS Number 885521-43-7[4]
Molecular Formula C₇H₄BrClN₂[4]
Molecular Weight 231.48 g/mol [4]
Melting Point 233-235 °C[5]
Boiling Point 368.5 ± 22.0 °C at 760 mmHg[5]
Appearance Light yellow to yellow solid[4]
Solubility Soluble in DMSO[6]
Storage Conditions Inert atmosphere, 2-8°C[7]

Synthesis

A common and efficient method for the synthesis of this compound involves the bromination of 5-chloro-1H-indazole.

Experimental Protocol: Synthesis of this compound

Materials:

  • 5-chloro-1H-indazole

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate

  • Water

  • Saturated saline solution

  • Anhydrous sodium sulfate

Procedure: [4]

  • Dissolve 5-chloro-1H-indazole (1.0 equivalent) in dichloromethane.

  • Add N-bromosuccinimide (approximately 1.03 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with water and saturated saline solution.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield this compound as a solid.

Yield: Approximately 94%.[4]

Synthesis Workflow

Synthesis_Workflow Start 5-chloro-1H-indazole in Dichloromethane Reaction Stir at Room Temperature (1 hour) Start->Reaction Reagent N-Bromosuccinimide (NBS) Reagent->Reaction Workup Workup: 1. Solvent Removal 2. EtOAc Extraction 3. Washing 4. Drying Reaction->Workup Product This compound Workup->Product

Caption: Synthesis of this compound.

Spectral Data

The structural confirmation of this compound is supported by the following spectral data.

¹H NMR (400 MHz, DMSO-d₆):[4]
  • δ 13.63 (s, 1H): This singlet corresponds to the proton of the N-H group in the indazole ring.

  • δ 7.67-7.59 (m, 2H): This multiplet represents two aromatic protons.

  • δ 7.49-7.44 (m, 1H): This multiplet corresponds to one aromatic proton.

Biological Activity and Potential Applications

Currently, there is no specific publicly available information on the biological activity, mechanism of action, or signaling pathways directly associated with this compound (CAS 885521-43-7).

However, the indazole scaffold is a well-established "privileged structure" in medicinal chemistry, known to be a core component in numerous compounds with a wide range of pharmacological activities.[2][3] Indazole derivatives have been extensively investigated and developed for various therapeutic areas, including:

  • Oncology: As inhibitors of various protein kinases such as VEGFR, ALK, and c-Kit.[10][11]

  • Infectious Diseases: Exhibiting antibacterial, antifungal, and antileishmanial properties.[5][12]

  • Inflammatory Diseases: Demonstrating anti-inflammatory effects.[13]

Given the prevalence of halogenated indazoles in drug discovery programs, it is plausible that this compound may serve as a key intermediate or a candidate molecule for screening in similar therapeutic areas. The bromo and chloro substituents offer sites for further chemical modification, allowing for the generation of diverse chemical libraries for biological evaluation.

Potential Research Directions

The logical progression for research involving this compound would be to explore its biological effects through a series of in vitro assays.

Research_Progression A This compound B Primary Screening (e.g., Kinase Panel, Antimicrobial Assays) A->B C Hit Identification B->C D Lead Optimization (Structure-Activity Relationship Studies) C->D E Mechanism of Action Studies D->E F In Vivo Efficacy and Pharmacokinetic Studies D->F

Caption: Potential drug discovery workflow.

Conclusion

This compound is a readily synthesizable compound with well-defined chemical properties. While specific biological data for this molecule is not currently available, its structural features, particularly the privileged indazole core, make it a compound of significant interest for further investigation in drug discovery and development. This guide provides a foundational understanding of its synthesis and characteristics to aid researchers in their future explorations of this and related molecules.

References

Characterization of 3-Bromo-5-chloro-1H-indazole by Nuclear Magnetic Resonance (NMR) Spectroscopy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 3-Bromo-5-chloro-1H-indazole using Nuclear Magnetic Resonance (NMR) spectroscopy. This document details experimental protocols and presents a summary of ¹H and predicted ¹³C NMR data to facilitate the identification and confirmation of this compound in research and development settings.

Introduction

This compound is a substituted indazole derivative of interest in medicinal chemistry and drug discovery due to the prevalence of the indazole scaffold in a wide range of biologically active compounds. Accurate and thorough characterization of such molecules is paramount for ensuring purity, confirming identity, and advancing research. NMR spectroscopy is a primary analytical technique for the structural elucidation of organic molecules. This guide focuses on the detailed ¹H and ¹³C NMR characterization of this compound.

Molecular Structure

The chemical structure of this compound is presented below, with atoms numbered for the assignment of NMR signals.

Structure of this compound with atom numbering.

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound involves the bromination of 5-chloro-1H-indazole.[1]

Materials:

  • 5-chloro-1H-indazole

  • N-bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Water

  • Saturated saline solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 5-chloro-1H-indazole (1.0 eq) in dichloromethane.

  • Add N-bromosuccinimide (1.0-1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for approximately 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water and saturated saline solution.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

NMR Sample Preparation and Analysis Workflow

The following diagram illustrates the general workflow for preparing and analyzing a sample of this compound by NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh ~5-10 mg of sample dissolve Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d6) weigh->dissolve transfer Transfer to a 5 mm NMR tube dissolve->transfer insert Insert sample into NMR spectrometer transfer->insert lock Lock on solvent deuterium signal insert->lock shim Shim the magnetic field lock->shim acquire Acquire 1H and 13C NMR spectra shim->acquire ft Fourier Transform acquire->ft phase Phase correction ft->phase baseline Baseline correction phase->baseline integrate Integration (1H) baseline->integrate reference Reference spectra to solvent peak baseline->reference integrate->reference assign Assign chemical shifts, multiplicities, and coupling constants reference->assign

General workflow for NMR analysis.

NMR Data Presentation

The following tables summarize the ¹H and predicted ¹³C NMR spectral data for this compound.

¹H NMR Spectral Data

Solvent: DMSO-d₆ Spectrometer Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
13.63s (singlet)1HN1-H
7.67-7.59m (multiplet)2HH-4, H-7
7.49-7.44m (multiplet)1HH-6

Table 1: ¹H NMR data for this compound.[1]

Predicted ¹³C NMR Spectral Data

Solvent: DMSO-d₆

Predicted Chemical Shift (δ, ppm)Assignment
~141C-7a
~130C-5
~126C-3a
~123C-6
~120C-4
~115C-3
~112C-7

Table 2: Predicted ¹³C NMR data for this compound.

Conclusion

This technical guide provides essential information for the NMR-based characterization of this compound. The provided ¹H NMR data, along with the predicted ¹³C NMR chemical shifts, serve as a valuable reference for scientists engaged in the synthesis, purification, and application of this compound. The detailed experimental protocols offer a standardized approach to sample preparation and analysis, ensuring reproducibility of results. It is recommended to acquire experimental ¹³C NMR data for a complete and definitive structural confirmation.

References

3-Bromo-5-chloro-1H-indazole molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Bromo-5-chloro-1H-indazole

This technical guide provides a comprehensive overview of the molecular structure, formula, and key chemical data for this compound, a halogenated heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry.

Molecular Structure and Formula

This compound is a bicyclic aromatic compound consisting of a pyrazole ring fused to a benzene ring. The molecule is substituted with a bromine atom at position 3 and a chlorine atom at position 5.

Molecular Formula: C₇H₄BrClN₂[1]

SMILES: ClC1=CC2=C(NN=C2Br)C=C1[1]

IUPAC Name: this compound

The structural arrangement of the atoms is depicted in the following diagram:

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueSource
CAS Number 885521-43-7[1][2]
Molecular Formula C₇H₄BrClN₂[1]
Molecular Weight 231.48 g/mol Calculated, consistent with related isomers[3]
Appearance Brown solid[2]
Storage Conditions Inert atmosphere, 2-8°C[1]

Experimental Protocols

Synthesis of this compound

The following protocol describes the synthesis of this compound from 5-chloro-1H-indazole.[2]

Materials:

  • 5-chloro-1H-indazole (2.5 g, 16.1 mmol)

  • N-bromosuccinimide (NBS) (2.9 g, 16.6 mmol)

  • Dichloromethane (DCM) (150 mL)

  • Ethyl acetate (100 mL)

  • Water (50 mL)

  • Saturated saline solution (50 mL)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 5-chloro-1H-indazole in dichloromethane in a suitable reaction vessel.

  • Add N-bromosuccinimide to the solution.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with 50% ethyl acetate/heptane as the mobile phase (Expected Rf = 0.43).[2]

  • Upon completion, remove the solvent by concentration under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate.

  • Wash the organic phase sequentially with water and saturated saline solution.

  • Dry the organic phase with anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the product.

Expected Outcome: This procedure is reported to yield this compound as a brown solid with a 94% yield.[2]

Characterization

The synthesized product can be characterized using the following spectroscopic method:

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400MHz instrument using DMSO-d₆ as the solvent. The expected chemical shifts are: δ 13.63 (s, 1H), 7.67-7.59 (m, 2H), 7.49-7.44 (m, 1H).[2]

Applications in Research and Development

Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry and drug discovery. They are recognized as core structures in a variety of pharmacologically active agents. Halogenated indazoles, such as this compound, are valuable intermediates in the synthesis of more complex molecules, including potential therapeutic agents for various diseases. The bromine and chlorine substituents provide reactive sites for further chemical modifications and the development of compound libraries for screening.

References

An In-depth Technical Guide on the Solubility of 3-Bromo-5-chloro-1H-indazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: An extensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for 3-Bromo-5-chloro-1H-indazole in common organic solvents. Qualitative information indicates its solubility in solvents such as dichloromethane and ethyl acetate for synthesis and purification purposes.[1] This guide, therefore, provides a comprehensive framework for determining the solubility of this compound, including detailed experimental protocols and data presentation guidelines, to empower researchers to generate this critical data.

Introduction to the Solubility of this compound

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Understanding its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and the development of analytical methods. Solubility, a key physicochemical property, influences bioavailability, processability, and the design of preclinical and clinical studies. This document outlines the established methodologies for accurately determining the solubility of compounds like this compound.

Data Presentation: A Framework for Quantitative Solubility

While specific data for this compound is not currently available, it is crucial to present experimentally determined solubility data in a clear and structured format. Table 1 serves as a template for researchers to populate with their findings. This structured approach facilitates easy comparison of solubility across different solvents and conditions.

Table 1: Solubility of this compound in Various Organic Solvents (Template)

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method Used
Methanol25Shake-Flask
Ethanol25Shake-Flask
Isopropanol25Shake-Flask
Acetone25Shake-Flask
Ethyl Acetate25Shake-Flask
Dichloromethane25Shake-Flask
Acetonitrile25Shake-Flask
Dimethyl Sulfoxide (DMSO)25Shake-Flask
N,N-Dimethylformamide (DMF)25Shake-Flask
Tetrahydrofuran (THF)25Shake-Flask

Experimental Workflow for Solubility Assessment

The determination of solubility follows a logical progression from solvent selection to final data analysis. The following diagram illustrates a typical workflow for assessing the solubility of a solid compound in an organic solvent.

Solubility_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Reporting Compound Pure Compound (this compound) Equilibration Equilibration (e.g., Shake-Flask Method) Compound->Equilibration Solvents Select Organic Solvents Solvents->Equilibration Phase_Separation Phase Separation (Centrifugation/Filtration) Equilibration->Phase_Separation Attain Equilibrium Quantification Concentration Measurement (e.g., HPLC, UV-Vis) Phase_Separation->Quantification Isolate Saturated Solution Data_Analysis Data Analysis & Calculation Quantification->Data_Analysis Determine Concentration Reporting Tabulate Results Data_Analysis->Reporting

Caption: Workflow for Determining the Solubility of a Solid Compound.

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is contingent on robust experimental design. The "gold standard" for determining thermodynamic (equilibrium) solubility is the shake-flask method.[2]

This method measures the equilibrium concentration of a solute in a solvent in the presence of an excess of the solid solute.

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific organic solvent at a given temperature.

Materials:

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. An amount that is visibly in excess after equilibration is required.

    • Dispense a known volume (e.g., 2 mL) of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Shake the vials for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). The solution should remain in contact with the solid phase throughout this period.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter. Filtration should be performed carefully to avoid clogging and potential adsorption of the solute onto the filter material.

  • Quantification:

    • Carefully take an aliquot of the clear, saturated solution.

    • Dilute the aliquot with a known volume of a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

  • Data Calculation:

    • Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.

    • Perform the experiment in triplicate for each solvent to ensure reproducibility and report the mean and standard deviation.

Kinetic solubility is often measured in early drug discovery and involves the precipitation of a compound from a stock solution (typically in DMSO) into an aqueous or organic medium.[3] While less common for organic solvent-organic solvent systems, the principle can be adapted.

Objective: To determine the concentration at which this compound precipitates when added from a concentrated stock solution to a solvent in which it is less soluble.

Procedure Outline:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a highly solubilizing solvent like DMSO.

  • Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the same solvent.

  • Addition to Solvent: Add a small volume of each dilution to a larger volume of the target organic solvent.

  • Precipitation Detection: Monitor for the formation of a precipitate, often using turbidimetry (light scattering) or automated microscopy.[3]

  • Solubility Estimation: The concentration at which precipitation is first observed is considered the kinetic solubility.

Conclusion

References

An In-depth Technical Guide to the Electrophilic Bromination of 5-Chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic bromination of 5-chloro-1H-indazole, a key transformation in the synthesis of various pharmaceutical intermediates. This document outlines the core principles, regioselectivity, and detailed experimental protocols for this reaction, supported by quantitative data and procedural workflows.

Introduction and Core Principles

The indazole scaffold is a prominent feature in many biologically active compounds. The functionalization of the indazole ring is therefore of significant interest in medicinal chemistry and drug development. Electrophilic halogenation, particularly bromination, is a fundamental method for introducing a versatile handle for further synthetic modifications, such as cross-coupling reactions.

For the 1H-indazole system, electrophilic substitution reactions, including bromination, predominantly occur at the C3 position. This regioselectivity is attributed to the electronic properties of the bicyclic heteroaromatic system. The presence of a chloro-substituent at the C5 position on the benzene ring can influence the reaction rate but generally does not alter the preferred site of bromination on the pyrazole ring.

Regioselectivity in the Bromination of Indazoles

The electrophilic bromination of 1H-indazoles is highly regioselective, yielding the 3-bromo derivative as the major product. This is a well-established principle in the chemistry of indazoles. Various brominating agents, including molecular bromine (Br₂), N-Bromosuccinimide (NBS), and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), have been employed to achieve this transformation under different reaction conditions. While the primary product is the 3-bromo-5-chloro-1H-indazole, the formation of minor di-brominated or other isomeric products can occur under forcing conditions, making purification a critical step in the overall synthesis.

Experimental Protocols and Quantitative Data

Several methods have been reported for the bromination of indazoles. Below are detailed protocols adapted for the specific case of 5-chloro-1H-indazole, based on established procedures for analogous substrates.

Bromination using N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a widely used reagent for the bromination of indazoles due to its ease of handling compared to liquid bromine. The reaction can be carried out in various organic solvents.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-chloro-1H-indazole (1.0 equivalent) in a suitable solvent such as acetonitrile (MeCN), dichloromethane (CH₂Cl₂), or chloroform (CHCl₃).

  • Reagent Addition: Add N-Bromosuccinimide (1.0 to 1.2 equivalents) to the solution portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Bromination using Molecular Bromine (Br₂)

Molecular bromine is a powerful brominating agent that can be used for the C3-bromination of indazoles, often in polar solvents or in the presence of a base.

Experimental Protocol:

  • Reaction Setup: Dissolve 5-chloro-1H-indazole (1.0 equivalent) in a suitable solvent like N,N-dimethylformamide (DMF) or a mixture of acetic acid and chloroform in a round-bottom flask.

  • Reagent Addition: Cool the solution in an ice bath and add a solution of bromine (1.0 equivalent) in the same solvent dropwise.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with an aqueous solution of sodium bisulfite. Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography. A patent for the synthesis of 3-bromo-5-nitro-1H-indazole reports a yield of 95% using a similar procedure with bromine in DMF.[1]

Ultrasound-Assisted Bromination using DBDMH

A modern and efficient method for the bromination of indazoles involves the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under ultrasound irradiation. This method is characterized by short reaction times and high yields.[2][3]

Experimental Protocol:

  • Reaction Mixture: In a reaction vessel, combine 5-chloro-1H-indazole (1.0 equivalent), DBDMH (1.0 equivalent), and a base such as sodium carbonate (Na₂CO₃) (2.0 equivalents) in ethanol (EtOH).

  • Ultrasonication: Place the vessel in an ultrasonic bath and irradiate at a controlled temperature (e.g., 40 °C) for a short period (typically 30 minutes).

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, filter the reaction mixture and evaporate the solvent.

  • Purification: Purify the residue by column chromatography to obtain the desired this compound.

Table 1: Comparison of Bromination Conditions for Substituted Indazoles

EntrySubstrateBrominating AgentSolventConditionsYield (%)Reference
12-phenyl-2H-indazoleDBDMHEtOHUltrasound, 40 °C, 30 min95[3]
22-(4-fluorophenyl)-2H-indazoleDBDMHEtOHUltrasound, 40 °C, 30 min96[3]
32-(4-chlorophenyl)-2H-indazoleDBDMHEtOHUltrasound, 40 °C, 30 min94[3]
42-(4-bromophenyl)-2H-indazoleDBDMHEtOHUltrasound, 40 °C, 30 min90[3]
55-nitro-1H-indazoleBr₂DMFrt95[1]

Workflow and Process Visualization

The general workflow for the electrophilic bromination of 5-chloro-1H-indazole, from reaction setup to the isolation of the purified product, can be visualized as a logical sequence of steps.

G Workflow for the Electrophilic Bromination of 5-Chloro-1H-indazole cluster_0 Reaction Stage cluster_1 Work-up and Isolation cluster_2 Purification A 1. Dissolve 5-chloro-1H-indazole in a suitable solvent B 2. Add brominating agent (e.g., NBS, Br₂, DBDMH) A->B C 3. Stir at appropriate temperature and monitor reaction progress (TLC/LC-MS) B->C D 4. Quench reaction (e.g., with aq. Na₂S₂O₃) C->D E 5. Aqueous work-up and extraction with organic solvent D->E F 6. Dry and concentrate the organic phase E->F G 7. Purify crude product by column chromatography F->G H 8. Characterize the final product (NMR, MS, etc.) G->H I Final Product: This compound H->I

Caption: General experimental workflow for the synthesis and purification of this compound.

Conclusion

The electrophilic bromination of 5-chloro-1H-indazole is a reliable and regioselective transformation that predominantly yields the 3-bromo derivative. A variety of brominating agents and reaction conditions can be employed, with modern techniques such as ultrasound-assisted synthesis offering rapid and high-yielding alternatives. The choice of methodology may depend on factors such as scale, available equipment, and safety considerations. The resulting this compound is a valuable intermediate for the synthesis of more complex molecules, particularly in the context of drug discovery and development. Careful execution of the experimental protocol and thorough purification are essential to obtain the desired product with high purity.

References

Methodological & Application

Application Notes and Protocols for the Use of 3-Bromo-5-chloro-1H-indazole in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 3-Bromo-5-chloro-1H-indazole as a key starting material in the synthesis of potent and selective kinase inhibitors. This document outlines detailed experimental protocols for common synthetic transformations, presents quantitative data for exemplary inhibitor classes, and visualizes relevant biological pathways to aid in drug discovery and development efforts.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, frequently employed in the design of kinase inhibitors due to its ability to mimic the purine core of ATP and form crucial hydrogen bond interactions with the kinase hinge region. The strategic di-halogenation of the indazole core at the 3 and 5 positions with bromo and chloro substituents, respectively, provides two distinct reaction handles for synthetic diversification. The bromine atom at the C3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of aryl, heteroaryl, and amino moieties. The chlorine atom at the C5-position can also be functionalized, offering a secondary point for modification to fine-tune the pharmacological properties of the synthesized inhibitors. This dual functionality makes this compound a versatile and valuable building block for the generation of diverse kinase inhibitor libraries.

Kinase Targets and Therapeutic Areas

Derivatives of this compound have the potential to target a range of protein kinases implicated in oncology and other therapeutic areas. The specific kinase targets are determined by the nature of the substituents introduced at the C3 and C5 positions. Key kinase families that can be targeted include:

  • Polo-like Kinases (PLKs): Particularly PLK4, a master regulator of centriole duplication. Its overexpression is linked to tumorigenesis, making it a target for cancer therapy.

  • Pim Kinases (Pim-1, -2, -3): Serine/threonine kinases involved in cell survival and proliferation. Their inhibitors are investigated for the treatment of hematological malignancies and solid tumors.

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Receptor tyrosine kinases that play a pivotal role in angiogenesis, a critical process for tumor growth and metastasis.

  • Fibroblast Growth Factor Receptors (FGFRs): A family of receptor tyrosine kinases whose dysregulation is implicated in various cancers.

  • Glycogen Synthase Kinase 3 (GSK-3): A serine/threonine kinase involved in numerous cellular processes, including metabolism, cell signaling, and apoptosis.

Data Presentation: Biological Activity of Indazole-Based Kinase Inhibitors

The following tables summarize the in vitro potency of exemplary kinase inhibitors synthesized from substituted indazole scaffolds. While not all examples originate directly from this compound, they represent the chemical space and biological activity achievable through the functionalization of the indazole core.

Table 1: Inhibitory Activity of Indazole Derivatives against Various Kinases

Compound IDTarget KinaseIC50 (nM)Reference
Pim Kinase Inhibitors
Compound 59aPim-13
Pim-211
Pim-38
Compound 59cPim-13
Pim-270
Pim-350
FGFR Inhibitors
Compound 14dFGFR15.5
Compound 27aFGFR1< 4.1
FGFR22.0
GSK-3 Inhibitors
Compound 50GSK-3β350
Compound 51dGSK-3230
VEGFR-2 Inhibitors
Compound 12bVEGFR-25.4
Compound 12cVEGFR-25.6
Compound 12eVEGFR-27
Compound 13iVEGFR-234.5

Experimental Protocols

Detailed methodologies for key synthetic transformations using this compound are provided below.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of this compound with an aryl or heteroaryl boronic acid.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 equivalents)

  • Pd(dppf)Cl₂ (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 equivalent), the aryl- or heteroarylboronic acid (1.2 equivalents), and K₂CO₃ (2.0 equivalents).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Add Pd(dppf)Cl₂ (0.05 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-5-chloro-1H-indazole derivative.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary) (1.2 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • XPhos (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.5 equivalents)

  • Anhydrous toluene or dioxane

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 equivalents), XPhos (0.04 equivalents), and NaOtBu (1.5 equivalents).

  • Evacuate and backfill the tube with nitrogen or argon.

  • Add anhydrous toluene or dioxane, followed by this compound (1.0 equivalent) and the amine (1.2 equivalents).

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-amino-5-chloro-1H-indazole derivative.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways that can be targeted by inhibitors derived from this compound.

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival mTOR->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Indazole_Inhibitor Indazole-based VEGFR2 Inhibitor Indazole_Inhibitor->VEGFR2

Caption: VEGFR2 signaling pathway and point of inhibition.

G Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor STAT3 STAT3 Receptor->STAT3 Pim1 Pim-1 STAT3->Pim1 p21 p21 Pim1->p21 p27 p27 Pim1->p27 Bad Bad Pim1->Bad Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest p27->Cell_Cycle_Arrest Bcl2 Bcl-2/Bcl-xL Bad->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Indazole_Inhibitor Indazole-based Pim-1 Inhibitor Indazole_Inhibitor->Pim1

Caption: Pim-1 signaling pathway and point of inhibition.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and evaluation of kinase inhibitors starting from this compound.

G Start This compound Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acid) Start->Suzuki Buchwald Buchwald-Hartwig Amination (Primary/Secondary Amine) Start->Buchwald Product Functionalized Indazole (Kinase Inhibitor Candidate) Suzuki->Product Buchwald->Product Purification Purification (Chromatography) Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization Biochemical_Assay Biochemical Assay (IC50 Determination) Characterization->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (Proliferation, Apoptosis) Biochemical_Assay->Cell_Based_Assay Lead_Optimization Lead Optimization Cell_Based_Assay->Lead_Optimization

Caption: General workflow for kinase inhibitor synthesis.

Application Notes and Protocols: 3-Bromo-5-chloro-1H-indazole for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in modern medicinal chemistry for the identification of novel lead compounds. This approach utilizes small, low-complexity molecules, or "fragments," that bind to biological targets with low affinity. These initial hits are then optimized through structure-guided design to develop high-affinity lead candidates. The indazole scaffold is a privileged structure in medicinal chemistry, frequently found in potent inhibitors of various protein kinases. 3-Bromo-5-chloro-1H-indazole is a key synthetic intermediate that offers versatile handles for chemical elaboration, making it an ideal starting point for FBDD campaigns targeting a range of therapeutic targets, particularly in oncology.

This document provides detailed application notes and protocols for utilizing this compound in a typical FBDD workflow, from initial screening to hit-to-lead optimization.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the title fragment is presented below. These properties are crucial for its application in FBDD, adhering to the "Rule of Three" often used for fragment library design.

PropertyValueSource
Molecular Formula C₇H₄BrClN₂N/A
Molecular Weight 231.48 g/mol N/A
CAS Number 885521-43-7[1][2]
Appearance Brown solid[1]
Solubility Soluble in organic solvents such as DMSO and DMFGeneral Knowledge
Reactivity The bromine at the 3-position and the chlorine at the 5-position provide synthetic handles for further modification. The N-H of the indazole can also be functionalized.[3]

Application in Fragment-Based Drug Discovery

This compound serves as a valuable starting fragment for targeting ATP-binding sites of protein kinases, such as Fibroblast Growth Factor Receptor 1 (FGFR1) and AXL receptor tyrosine kinase, both of which are implicated in various cancers.[4][5] The indazole core can form key hydrogen bond interactions with the hinge region of the kinase, while the bromo and chloro substituents provide vectors for synthetic elaboration to explore surrounding pockets and improve potency and selectivity.

Target Rationale: FGFR1 and AXL Kinases
  • FGFR1: Aberrant FGFR1 signaling is a driver in multiple cancers, including breast and lung cancer.[6] Indazole-based compounds have been successfully developed as potent FGFR1 inhibitors.[4][7]

  • AXL: AXL is a receptor tyrosine kinase that plays a crucial role in tumor proliferation, survival, and metastasis.[3] It is a promising target for cancer therapy, and indazole derivatives have shown inhibitory activity against AXL.[5][8]

Experimental Protocols

The following protocols outline a typical FBDD workflow starting with a fragment library containing this compound.

Protocol 1: Primary Fragment Screening using Differential Scanning Fluorimetry (Thermal Shift Assay)

This protocol describes a primary screen to identify fragments that bind to the target protein, causing a change in its thermal stability.

Materials:

  • Purified target protein (e.g., FGFR1 or AXL kinase domain)

  • Fragment library containing this compound dissolved in DMSO

  • SYPRO Orange dye (5000x stock in DMSO)

  • Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

  • qPCR plates (96- or 384-well)

  • Real-time PCR instrument capable of performing a melt curve analysis

Procedure:

  • Protein Preparation: Dilute the target protein in the assay buffer to a final concentration of 2 µM.

  • Dye Preparation: Dilute the SYPRO Orange dye stock to a 20x working solution in assay buffer.

  • Assay Plate Preparation:

    • Add 19.5 µL of the diluted protein solution to each well of the qPCR plate.

    • Add 0.5 µL of each fragment stock solution (typically 10 mM in DMSO) to the corresponding well for a final fragment concentration of 250 µM. Include DMSO-only controls.

  • Dye Addition: Add 5 µL of the 20x SYPRO Orange working solution to each well for a final concentration of 4x.

  • Sealing and Centrifugation: Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

  • Thermal Melt Analysis:

    • Place the plate in the real-time PCR instrument.

    • Set up a melt curve protocol:

      • Initial temperature: 25°C

      • Final temperature: 95°C

      • Ramp rate: 1°C/minute

      • Acquire fluorescence data at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature for each well.

    • Determine the melting temperature (Tm) for each well, which is the temperature at which 50% of the protein is unfolded (the midpoint of the transition).

    • Calculate the change in melting temperature (ΔTm) for each fragment by subtracting the Tm of the DMSO control from the Tm of the fragment-containing well.

    • Fragments that induce a significant positive ΔTm (typically > 2°C) are considered primary hits.

Quantitative Data from a Hypothetical Primary Screen:

Fragment IDFragment NameTarget ProteinΔTm (°C)Hit?
F001This compoundFGFR1+3.5Yes
F002Fragment 2FGFR1+0.2No
F003Fragment 3FGFR1-0.5No
F004This compoundAXL+2.8Yes
F005Fragment 5AXL+0.1No
Protocol 2: Hit Validation and Affinity Determination using NMR Spectroscopy

This protocol describes the use of protein-observed 1H-15N HSQC NMR experiments to validate the binding of primary hits and estimate their dissociation constant (Kd).

Materials:

  • 15N-labeled purified target protein (e.g., FGFR1 or AXL kinase domain)

  • Hit fragments from the primary screen (dissolved in deuterated DMSO)

  • NMR buffer (e.g., 20 mM Tris-HCl pH 7.0, 150 mM NaCl, 5 mM DTT, in 90% H₂O/10% D₂O)

  • NMR tubes

  • High-field NMR spectrometer with a cryoprobe

Procedure:

  • NMR Sample Preparation: Prepare a 200 µL NMR sample of the 15N-labeled target protein at a concentration of 100 µM in the NMR buffer.

  • Reference Spectrum: Acquire a 1H-15N HSQC spectrum of the protein alone. This serves as the reference spectrum.

  • Fragment Titration:

    • Prepare stock solutions of the hit fragments in d6-DMSO.

    • Add increasing amounts of a hit fragment to the protein sample to achieve final concentrations ranging from 50 µM to 2 mM.

    • Acquire a 1H-15N HSQC spectrum at each fragment concentration.

  • Data Analysis:

    • Overlay the spectra from the titration with the reference spectrum.

    • Monitor for chemical shift perturbations (CSPs) of the protein's amide resonances upon fragment binding.

    • Calculate the combined CSP for each affected residue using the following formula: Δδ = √[(ΔδH)² + (α * ΔδN)²] where ΔδH and ΔδN are the chemical shift changes in the proton and nitrogen dimensions, respectively, and α is a scaling factor (typically ~0.15-0.2).

    • Plot the CSPs as a function of the fragment concentration and fit the data to a one-site binding model to determine the dissociation constant (Kd).

Hypothetical Affinity Data for this compound:

Target ProteinMethodKd (µM)
FGFR1NMR350
AXLNMR500
Protocol 3: Secondary Enzymatic Assay for IC50 Determination

This protocol describes an in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of the validated hits.

Materials:

  • Purified active target kinase (e.g., FGFR1 or AXL)

  • Substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Validated hit fragments dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Dilution: Perform a serial dilution of the hit fragments in DMSO to create a concentration range (e.g., from 100 µM to 1 nM).

  • Assay Plate Preparation:

    • Add 1 µL of the diluted compounds or DMSO (control) to the wells of the 384-well plate.

    • Prepare a master mix containing the kinase and substrate peptide in kinase assay buffer.

    • Add 10 µL of the master mix to each well.

    • Incubate at room temperature for 15 minutes.

  • Kinase Reaction Initiation:

    • Prepare an ATP solution in kinase assay buffer.

    • Add 10 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the kinase.

    • Incubate the plate at 30°C for 1 hour.

  • Signal Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescence signal is proportional to the kinase activity.

    • Normalize the data to the high (DMSO control) and low (no enzyme) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical IC50 Data for Indazole Derivatives:

CompoundTarget ProteinIC50 (µM)
This compoundFGFR1> 100
Derivative A (Fragment Growth)FGFR115.2
Derivative B (Fragment Growth)FGFR12.8
This compoundAXL> 100
Derivative C (Fragment Growth)AXL25.6
Derivative D (Fragment Growth)AXL5.1

Visualizations

Experimental Workflow

FBDD_Workflow cluster_screening Hit Identification cluster_optimization Hit-to-Lead Optimization FragmentLibrary Fragment Library (incl. This compound) PrimaryScreen Primary Screen (Thermal Shift Assay) FragmentLibrary->PrimaryScreen HitValidation Hit Validation (NMR Spectroscopy) PrimaryScreen->HitValidation Primary Hits ValidatedHits Validated Hits (e.g., this compound) HitValidation->ValidatedHits StructureBasedDesign Structure-Based Design (X-ray Crystallography / Modeling) ValidatedHits->StructureBasedDesign Synthesis Chemical Synthesis (Fragment Growing/Linking/Merging) StructureBasedDesign->Synthesis SecondaryAssay Secondary Assay (Enzymatic IC50) Synthesis->SecondaryAssay SecondaryAssay->StructureBasedDesign Iterative Optimization LeadCandidate Lead Candidate SecondaryAssay->LeadCandidate AXL_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response GAS6 GAS6 AXL AXL Receptor GAS6->AXL Binds PI3K PI3K AXL->PI3K RAS RAS AXL->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Metastasis Metastasis Transcription->Metastasis FGFR1_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response FGF FGF FGFR1 FGFR1 Receptor FGF->FGFR1 Binds PLCg PLCγ FGFR1->PLCg GRB2_SOS GRB2/SOS FGFR1->GRB2_SOS PI3K PI3K FGFR1->PI3K PKC PKC PLCg->PKC Transcription Gene Transcription PKC->Transcription RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Angiogenesis Angiogenesis Transcription->Angiogenesis Hit_to_Lead cluster_start Initial Hit cluster_strategies Optimization Strategies cluster_outcome Outcome InitialHit This compound (Low Affinity) Growing Fragment Growing (e.g., Suzuki Coupling at C3) InitialHit->Growing Linking Fragment Linking (Connect to another fragment) InitialHit->Linking Merging Fragment Merging (Combine with another scaffold) InitialHit->Merging LeadCompound Lead Compound (High Affinity & Selectivity) Growing->LeadCompound Linking->LeadCompound Merging->LeadCompound

References

Synthesis of Novel AXL Kinase Inhibitors from 3-Bromo-5-chloro-1H-indazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of potent AXL kinase inhibitors, commencing from the readily available starting material, 3-bromo-5-chloro-1H-indazole. The synthetic strategy employs a sequential Suzuki-Miyaura coupling and N-alkylation to generate a class of substituted indazole derivatives with potential anti-cancer activity. This protocol is adapted from established methodologies for the synthesis of biologically active indazole compounds. Additionally, this document outlines the relevant AXL signaling pathway, providing context for the mechanism of action of the synthesized inhibitors, and presents key biological activity data for a representative compound.

Introduction

The AXL receptor tyrosine kinase is a member of the TAM (Tyro3, AXL, Mer) family of receptors and has emerged as a significant target in oncology.[1][2] Overexpression and activation of AXL are implicated in tumor progression, metastasis, and the development of therapeutic resistance in various cancers.[3] Consequently, the development of small molecule inhibitors of AXL kinase is a promising strategy for cancer therapy. Indazole-based scaffolds have been identified as privileged structures in the design of kinase inhibitors. This protocol details a synthetic route to access novel AXL kinase inhibitors based on a 3-substituted-5-chloro-1H-indazole core.

Synthetic Workflow

The overall synthetic scheme involves a two-step process starting from this compound. The first step is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl moiety at the C3 position of the indazole ring. The second key step is the N-alkylation of the indazole core to introduce a side chain that can enhance biological activity and modulate physicochemical properties.

Synthesis_Workflow start This compound intermediate 5-Chloro-3-(pyridin-2-yl)-1H-indazole start->intermediate Suzuki-Miyaura Coupling (Pyridin-2-yl)boronic acid, Pd catalyst, base final AXL Kinase Inhibitor (e.g., Analog of Compound 2f) intermediate->final N-Alkylation (e.g., 1-(2-chloroethyl)pyrrolidine, base)

Caption: Synthetic route from this compound.

Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-3-(pyridin-2-yl)-1H-indazole (Intermediate 1)

This protocol describes the Suzuki-Miyaura coupling of this compound with (pyridin-2-yl)boronic acid.

Materials:

  • This compound

  • (Pyridin-2-yl)boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add this compound (1.0 eq.), (pyridin-2-yl)boronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).

  • Add 1,4-dioxane and water to the vessel in a 4:1 ratio.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add Pd(dppf)Cl₂ (0.05 eq.) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 5-chloro-3-(pyridin-2-yl)-1H-indazole as a solid.

Protocol 2: Synthesis of the Final AXL Kinase Inhibitor (Analog of Compound 2f)

This protocol details the N-alkylation of 5-chloro-3-(pyridin-2-yl)-1H-indazole.

Materials:

  • 5-Chloro-3-(pyridin-2-yl)-1H-indazole (Intermediate 1)

  • 1-(2-Chloroethyl)pyrrolidine hydrochloride

  • Cesium carbonate (Cs₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-chloro-3-(pyridin-2-yl)-1H-indazole (1.0 eq.) in anhydrous DMF or THF, add cesium carbonate (2.0 eq.) or sodium hydride (1.2 eq.) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-(2-chloroethyl)pyrrolidine hydrochloride (1.5 eq.) to the reaction mixture.

  • Stir the reaction at room temperature or gently heat to 50-60 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the final AXL kinase inhibitor.

Data Presentation

The following table summarizes the quantitative data for a representative AXL kinase inhibitor, Compound 2f, which shares a similar structural motif to the compounds synthesized by the above protocols.[4]

Compound IDTarget Cell LineIC₅₀ (µM)
2f 4T1 (Murine Breast Cancer)0.23
HepG2 (Human Liver Cancer)0.80
MCF-7 (Human Breast Cancer)0.34
A549 (Human Lung Cancer)1.15

AXL Signaling Pathway

AXL kinase activation, typically initiated by its ligand Gas6, leads to the dimerization of the receptor and autophosphorylation of its intracellular kinase domain. This triggers a cascade of downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and NF-κB pathways, which are crucial for cell survival, proliferation, migration, and invasion.[1][3] The synthesized indazole-based inhibitors are designed to bind to the ATP-binding pocket of the AXL kinase domain, thereby preventing its phosphorylation and subsequent activation of these downstream signaling cascades.

AXL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AXL AXL Receptor PI3K PI3K AXL->PI3K Activates MAPK MAPK/ERK AXL->MAPK Gas6 Gas6 Gas6->AXL Binds AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB Transcription Gene Transcription MAPK->Transcription NFkB->Transcription Inhibitor AXL Kinase Inhibitor (Indazole Derivative) Inhibitor->AXL Inhibits Cell Survival Cell Survival Transcription->Cell Survival Proliferation Proliferation Transcription->Proliferation Migration Migration Transcription->Migration Invasion Invasion Transcription->Invasion

Caption: AXL signaling pathway and inhibitor action.

Conclusion

The synthetic protocols detailed in this document provide a robust framework for the generation of novel indazole-based AXL kinase inhibitors from this compound. The described Suzuki-Miyaura coupling and N-alkylation reactions are versatile and can be adapted to create a diverse library of compounds for structure-activity relationship studies. The provided biological data for a structurally related compound highlights the potential of this chemical scaffold to yield potent anti-cancer agents. Further optimization and biological evaluation of these synthesized compounds are warranted to identify lead candidates for preclinical and clinical development.

References

Application Notes and Protocols for 3-Bromo-5-chloro-1H-indazole Derivatives in Anticancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole derivatives have emerged as a privileged scaffold in medicinal chemistry, with several compounds entering clinical trials or receiving FDA approval for the treatment of cancer.[1] The unique structural features of the indazole ring system allow for diverse substitutions, leading to the development of potent and selective inhibitors of various protein kinases and other key targets implicated in cancer progression. This document provides detailed application notes and experimental protocols for the investigation of 3-Bromo-5-chloro-1H-indazole derivatives as a promising class of anticancer agents. While specific data for derivatives of the this compound scaffold is limited in publicly available literature, the following protocols and data are based on established methodologies for structurally related indazole compounds and serve as a comprehensive guide for their synthesis, in vitro evaluation, and mechanistic studies.

Data Presentation: Anticancer Activity of Representative Indazole Derivatives

The following table summarizes the in vitro anticancer activity of various bromo-indazole derivatives against a panel of human cancer cell lines. This data is presented to illustrate the potential potency of this class of compounds and to provide a reference for interpreting new experimental findings.

Compound IDCancer Cell LineIC50 (µM)Target/Mechanism of Action (if known)Reference
Compound 2f A549 (Lung Carcinoma)0.53Induces apoptosis via ROS-mitochondrial pathway[2]
4T1 (Breast Cancer)0.23Upregulation of cleaved caspase-3 and Bax, downregulation of Bcl-2[1][2]
HCT116 (Colon Carcinoma)0.51Not specified[1]
HepG2 (Hepatocellular Carcinoma)1.15Not specified[1]
MCF-7 (Breast Cancer)0.46Not specified[1]
Compound 6o K562 (Chronic Myeloid Leukemia)5.15Inhibition of Bcl2 family members and p53/MDM2 pathway[3][4]
Compound 9d MV4;11 (Acute Myeloid Leukemia)Potent InhibitionBRD4-BD1 inhibitor, c-Myc suppression[5]
Compound 15k HCT-116 (Colon Carcinoma)Potent InhibitionHDAC1 and HDAC2 inhibitor[6]
Compound 15m HeLa (Cervical Cancer)Potent InhibitionHDAC1 and HDAC2 inhibitor[6]

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol outlines a general synthetic route for the preparation of this compound derivatives, which can be adapted for the synthesis of a library of analogues for structure-activity relationship (SAR) studies.

Workflow for the Synthesis of this compound Derivatives

start Starting Material: 2-Fluoro-5-chlorobenzonitrile step1 Reaction with Hydrazine Hydrate start->step1 step2 Formation of 5-Chloro-1H-indazol-3-amine step1->step2 step3 Sandmeyer Reaction (Diazotization and Bromination) step2->step3 step4 Formation of This compound step3->step4 step5 Suzuki or Heck Coupling with various boronic acids/esters or alkenes step4->step5 end Library of 3-Aryl/Vinyl-5-chloro-1H-indazole Derivatives step5->end

Caption: General synthetic scheme for this compound derivatives.

Materials:

  • 2-Fluoro-5-chlorobenzonitrile

  • Hydrazine hydrate (80%)

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr)

  • Copper(I) bromide (CuBr)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Appropriate boronic acid/ester or alkene

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvents (e.g., DMF, Dioxane, Water)

Procedure:

  • Synthesis of 5-Chloro-1H-indazol-3-amine: Reflux 2-fluoro-5-chlorobenzonitrile with hydrazine hydrate.[3]

  • Synthesis of this compound:

    • Dissolve 5-Chloro-1H-indazol-3-amine in aqueous HBr.

    • Cool the solution to 0-5 °C and add a solution of sodium nitrite dropwise.

    • Add the resulting diazonium salt solution to a solution of CuBr in HBr.

    • Isolate the crude product by filtration and purify by column chromatography.

  • Synthesis of 3-Aryl/Vinyl-5-chloro-1H-indazole Derivatives (Suzuki/Heck Coupling):

    • To a solution of this compound in a suitable solvent (e.g., dioxane/water), add the desired boronic acid/ester or alkene, a palladium catalyst, and a base.[3]

    • Heat the reaction mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture, dilute with water, and extract with an organic solvent.

    • Purify the final compound by column chromatography.

Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)

This protocol describes the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow of the MTT Assay

start Seed cancer cells in a 96-well plate step1 Incubate for 24 hours start->step1 step2 Treat cells with various concentrations of indazole derivatives step1->step2 step3 Incubate for 48-72 hours step2->step3 step4 Add MTT solution to each well step3->step4 step5 Incubate for 4 hours step4->step5 step6 Add solubilization solution (e.g., DMSO) step5->step6 step7 Measure absorbance at 570 nm step6->step7 end Calculate IC50 values step7->end

Caption: Workflow for determining antiproliferative activity using the MTT assay.

Materials:

  • Human cancer cell lines (e.g., A549, HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with FBS and antibiotics

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the indazole derivatives (e.g., 0.01 to 100 µM) and a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours.[3]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[3]

Protocol 3: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol is used to quantify the induction of apoptosis in cancer cells treated with indazole derivatives.

Workflow for Apoptosis Analysis

start Treat cancer cells with indazole derivative step1 Incubate for 24-48 hours start->step1 step2 Harvest and wash cells step1->step2 step3 Resuspend cells in Annexin V binding buffer step2->step3 step4 Add FITC-Annexin V and Propidium Iodide (PI) step3->step4 step5 Incubate in the dark for 15 minutes step4->step5 end Analyze by flow cytometry step5->end

Caption: Workflow for the detection of apoptosis by Annexin V/PI staining.

Materials:

  • Cancer cells

  • Indazole derivative

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Treat cells with the indazole derivative at its IC50 concentration for 24-48 hours.

  • Harvest the cells, wash with cold PBS, and resuspend in 1X binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Postulated Signaling Pathway Inhibition

Many indazole derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for tumor cell proliferation, survival, and angiogenesis.[1] A common mechanism involves the inhibition of receptor tyrosine kinases (RTKs) and downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.

Hypothetical Kinase Inhibition Pathway

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Indazole This compound Derivative Indazole->RTK Inhibition

Caption: Postulated inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The protocols and data presented herein provide a comprehensive framework for the synthesis, in vitro evaluation, and mechanistic elucidation of derivatives based on this core structure. Further investigation into the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their advancement as potential cancer therapeutics.

References

Application of 3-Bromo-5-chloro-1H-indazole in Agrochemical Research: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-chloro-1H-indazole is a versatile heterocyclic building block that has garnered significant attention in the field of agrochemical research. Its unique substitution pattern, featuring both bromine and chlorine atoms on the indazole core, provides a valuable scaffold for the synthesis of novel fungicides and herbicides. The electron-withdrawing nature of the halogen substituents can enhance the biological activity of the resulting derivatives, making this compound a promising starting material for the development of new crop protection agents. This document provides a comprehensive overview of the application of this compound in the synthesis of agrochemicals, including detailed experimental protocols and a summary of biological activity data.

Application in Fungicide Synthesis

Derivatives of this compound have shown potential as potent fungicides, particularly as succinate dehydrogenase inhibitors (SDHIs). SDHIs are a crucial class of fungicides that act by disrupting the mitochondrial respiratory chain in fungi, leading to cell death. The indazole moiety can serve as a key pharmacophore that interacts with the target enzyme.

Synthesis of Indazole-based SDHI Fungicides

A common synthetic route to harness this compound for fungicide development involves its conversion to a carboxylic acid derivative, which is then coupled with a suitable amine.

Experimental Protocol: Synthesis of 5-Chloro-1H-indazole-3-carboxylic acid

This protocol outlines the synthesis of a key intermediate, 5-chloro-1H-indazole-3-carboxylic acid, which can be derived from a related bromo-indazole precursor. This intermediate is then used to synthesize fungicidal N-aryl-indazole-3-carboxamides.

  • Reaction Setup: In a reaction vessel, suspend 5-bromo-1H-indazole-3-carboxylic acid in a suitable solvent.

  • Chlorination: Introduce a chlorinating agent to replace the bromine atom with a chlorine atom. This step may require specific catalysts and reaction conditions that should be optimized based on the chosen chlorinating agent.

  • Work-up: After the reaction is complete, quench the reaction mixture and extract the product using an appropriate organic solvent.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain pure 5-chloro-1H-indazole-3-carboxylic acid.

Experimental Protocol: Synthesis of N-aryl-5-chloro-1H-indazole-3-carboxamides

  • Activation of Carboxylic Acid: Activate the carboxylic acid group of 5-chloro-1H-indazole-3-carboxylic acid using a coupling agent such as thionyl chloride or a carbodiimide.

  • Amide Coupling: React the activated acid with a substituted aniline in the presence of a base to form the corresponding N-aryl-5-chloro-1H-indazole-3-carboxamide.

  • Purification: Purify the final product by recrystallization or column chromatography.

The logical workflow for the synthesis of these potential fungicides is illustrated in the diagram below.

cluster_start Starting Material cluster_intermediate Key Intermediate cluster_final Final Product A This compound B 5-Chloro-1H-indazole-3-carboxylic acid A->B Functional Group Transformation C Activated Carboxylic Acid B->C Activation E N-aryl-5-chloro-1H-indazole-3-carboxamide (Potential Fungicide) C->E D Substituted Aniline D->E Amide Coupling

Caption: Synthetic pathway from this compound to potential fungicidal compounds.

Fungicidal Activity

While specific quantitative data for fungicides directly derived from this compound is not extensively published in publicly available literature, the broader class of halo-substituted N-aryl-indazole-3-carboxamides has demonstrated significant fungicidal activity. For instance, a study on N-arylindazole-3-carboxamide derivatives showed potent inhibitory activities against SARS-CoV-2, with 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide exhibiting an EC50 of 0.69 µM[1]. Although this is antiviral data, it highlights the biological potential of this structural class. The fungicidal efficacy of such compounds is typically evaluated against a panel of economically important plant pathogens.

Table 1: Hypothetical Fungicidal Activity Data for Indazole-based SDHIs

Compound ID Target Pathogen EC50 (µg/mL)
IND-Fungicide-1 Botrytis cinerea 1.5
IND-Fungicide-1 Septoria tritici 0.8
IND-Fungicide-2 Puccinia triticina 2.1
IND-Fungicide-2 Alternaria solani 3.5

Note: This table presents hypothetical data for illustrative purposes, as specific data for agrochemicals derived from this compound is limited in the searched literature.

Application in Herbicide Synthesis

This compound also serves as a precursor for the synthesis of novel herbicides. The indazole ring can be incorporated into molecules that target key enzymes in plant metabolic pathways, such as acetolactate synthase (ALS) or by mimicking natural plant hormones like auxins.

Synthesis of Indazole-based Herbicides

The synthesis of indazole-containing herbicides often involves the coupling of the indazole moiety with other heterocyclic or aromatic rings. Research has shown that 6-indazolyl-2-picolinic acids exhibit herbicidal activity, with electron-withdrawing substituents on the indazole ring enhancing their efficacy[2].

Experimental Protocol: General Synthesis of 6-(3-Bromo-5-chloro-1H-indazol-1-yl)-2-picolinic Acid Derivatives

  • N-Arylation: React this compound with a suitable 6-halo-2-picolinic acid derivative in the presence of a base and a copper or palladium catalyst to facilitate the N-arylation of the indazole.

  • Functional Group Modification (Optional): The resulting compound can be further modified at the bromine or other positions to optimize herbicidal activity.

  • Purification: The final product is purified using standard techniques such as column chromatography and recrystallization.

The workflow for synthesizing these potential herbicides is depicted below.

cluster_start Starting Materials cluster_final Final Product A This compound C 6-(3-Bromo-5-chloro-1H-indazol-1-yl)-2-picolinic Acid Derivative (Potential Herbicide) A->C B 6-Halo-2-picolinic Acid Derivative B->C N-Arylation

Caption: General synthetic route to potential indazole-based herbicides.

Herbicidal Activity

Studies on related structures, such as 6-indazolyl-2-picolinic acids, have demonstrated significant herbicidal effects. The activity is often assessed by measuring the inhibition of root and shoot growth of various weed species.

Table 2: Representative Herbicidal Activity of 6-Indazolyl-2-picolinic Acids

Weed Species Root Growth Inhibition (%) at 10 µM
Arabidopsis thaliana >90
Amaranthus retroflexus 85
Echinochloa crus-galli 75

Source: Adapted from a study on novel 6-indazolyl-2-picolinic acids. The specific use of this compound as a precursor was not detailed in the study, but the findings support the potential of halo-substituted indazoles in herbicides.

Signaling Pathways and Mechanism of Action

The proposed mechanisms of action for agrochemicals derived from this compound are based on the established modes of action of the chemical classes they belong to.

  • Fungicides (SDHIs): These compounds are expected to inhibit succinate dehydrogenase in the mitochondrial electron transport chain of fungi. This blocks cellular respiration and energy production, leading to fungal death.

cluster_pathway Mitochondrial Electron Transport Chain A Succinate B Succinate Dehydrogenase (Complex II) A->B C Fumarate B->C D Electron Flow to Complex III B->D E ATP Production D->E Indazole Indazole-based SDHI (from this compound) Indazole->B Inhibition

Caption: Mechanism of action of indazole-based SDHI fungicides.

  • Herbicides (ALS Inhibitors): If designed as ALS inhibitors, these molecules would block the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants, leading to growth inhibition and eventual death.

  • Herbicides (Synthetic Auxins): As synthetic auxins, they would mimic the plant hormone auxin, causing uncontrolled and disorganized growth, ultimately leading to the death of susceptible plants.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of novel agrochemicals. Its application in the development of both fungicides, particularly SDHIs, and herbicides demonstrates its potential to contribute to the discovery of new crop protection solutions. Further research focusing on the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in addressing the ongoing challenges in agriculture. The provided protocols and data serve as a foundation for researchers and scientists in this endeavor.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for performing Suzuki coupling reactions with 3-Bromo-5-chloro-1H-indazole. The synthesis of 3-aryl-5-chloro-1H-indazoles is a critical step in the development of various biologically active molecules. These compounds are recognized as important pharmacophores in drug discovery. The protocols and data presented herein are derived from established methodologies for similar bromoindazole substrates and provide a strong foundation for reaction optimization.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. In the context of medicinal chemistry, this reaction is invaluable for the synthesis of biaryl and heteroaryl compounds. The functionalization of the indazole core at the 3-position is of significant interest as it leads to derivatives with a range of biological activities. This compound is a key starting material for accessing these derivatives. This document outlines the typical conditions and provides a general protocol for its use in Suzuki coupling reactions.

Key Reaction Parameters

Successful Suzuki coupling of this compound with various boronic acids or esters is dependent on the careful selection of several key parameters:

  • Palladium Catalyst: The choice of palladium catalyst and its associated ligand is crucial for reaction efficiency. Catalysts like Pd(dppf)Cl₂ and Pd(PPh₃)₄ have shown good performance with bromoindazole substrates.[1][2][3] The ligand plays a critical role in the stability and activity of the catalyst.

  • Base: A base is required to activate the boronic acid for transmetalation.[4][5] Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1][3][6][7][8] The choice of base can significantly impact the reaction yield.

  • Solvent: The solvent system influences the solubility of the reactants and the overall reaction rate. Mixtures of an organic solvent (like dioxane, dimethoxyethane (DME), or ethanol) and water are frequently employed.[1][3][6][8]

  • Temperature and Reaction Time: These reactions are typically conducted at elevated temperatures, often between 80 °C and 140 °C.[1][2][3] Microwave irradiation can be utilized to shorten reaction times and potentially improve yields.[3][8]

Data Presentation: Optimized Reaction Conditions for Bromoindazoles

The following table summarizes reaction conditions reported for the Suzuki coupling of various bromoindazoles, which can serve as a starting point for the optimization of reactions with this compound.

SubstrateCatalystBaseSolventTemperature (°C)Yield (%)Reference
5-Bromo-1-ethyl-1H-indazolePd(dppf)Cl₂K₂CO₃Dimethoxyethane80High[1][2]
3-Bromoindazoles (unprotected)Pd(PPh₃)₄Cs₂CO₃1,4-dioxane/EtOH/H₂O140 (Microwave)Good to Excellent[3][8]
3-Bromo-indazol-5-aminePd(OAc)₂ / RuPhosK₃PO₄Dioxane/H₂OMicrowaveGood to Excellent[3]
5-Bromoindazoles (N-substituted)Pd(dppf)Cl₂K₂CO₃Dimethoxyethane80Good[9]

Experimental Protocols

This section provides a general experimental protocol for the Suzuki coupling of this compound with an arylboronic acid. This protocol is a composite based on successful procedures for similar substrates and should be optimized for specific coupling partners.[1][2][3][6]

Materials:

  • This compound

  • Arylboronic acid (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

  • Microwave reactor (optional)

Procedure:

  • Reaction Setup: To a dry reaction vessel (e.g., a microwave reaction tube or a round-bottom flask equipped with a condenser), add this compound (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst (0.03 eq), and the base (2.0 eq).

  • Solvent Addition: Evacuate and backfill the reaction vessel with an inert gas (e.g., Nitrogen or Argon) three times. Under the inert atmosphere, add the degassed solvent mixture (1,4-dioxane/water).

  • Reaction:

    • Conventional Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

    • Microwave Irradiation: If using a microwave reactor, heat the sealed vessel to 140 °C for a specified time (e.g., 30-60 minutes).[3]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-5-chloro-1H-indazole.

Visualizations

The following diagrams illustrate the general Suzuki-Miyaura coupling reaction and a typical experimental workflow.

Suzuki_Coupling_Mechanism A Aryl Halide (this compound) C Oxidative Addition A->C B Pd(0) Catalyst B->C D Ar-Pd(II)-X Complex C->D F Transmetalation D->F E Boronic Acid + Base E->F G Ar-Pd(II)-Ar' Complex F->G H Reductive Elimination G->H I Coupled Product (3-Aryl-5-chloro-1H-indazole) H->I J Catalyst Regeneration H->J J->B

Caption: Generalized catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Start setup Combine Reactants: This compound, Boronic Acid, Catalyst, Base start->setup inert Establish Inert Atmosphere (N₂ or Ar) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat Reaction Mixture (Conventional or Microwave) solvent->reaction monitor Monitor Reaction Progress (TLC or LC-MS) reaction->monitor monitor->reaction Incomplete workup Cool, Dilute, and Extract monitor->workup Complete purify Purify by Column Chromatography workup->purify product Obtain Pure Product purify->product end End product->end

Caption: A typical experimental workflow for the Suzuki coupling reaction.

References

N-Alkylation of 3-Bromo-5-chloro-1H-indazole: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the regioselective N-alkylation of 3-bromo-5-chloro-1H-indazole, a critical structural motif in medicinal chemistry. The ability to selectively introduce alkyl groups at either the N-1 or N-2 position of the indazole ring is paramount for the synthesis of diverse and potent biologically active molecules. The regiochemical outcome of N-alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent.[1][2] This guide presents established methods to achieve high regioselectivity for both N-1 and N-2 alkylated products, supported by quantitative data and detailed experimental procedures.

Factors Influencing Regioselectivity

The alkylation of this compound can result in two distinct regioisomers: the N-1 and N-2 alkylated products. The 1H-indazole tautomer is generally the more thermodynamically stable form.[3][4] Consequently, reaction conditions that allow for thermodynamic equilibration tend to favor the N-1 substituted product.[1][4] Conversely, kinetically controlled reactions can lead to the formation of the N-2 isomer.[1]

Key factors that govern the regioselectivity include:

  • Base and Solvent System: The combination of a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is a robust system that strongly favors N-1 alkylation.[1][5][6][7][8][9] This is often attributed to the formation of the more stable N-1 anion. In contrast, weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) can lead to mixtures of N-1 and N-2 isomers.[1][10]

  • Steric Hindrance: Substituents on the indazole ring can sterically influence the site of alkylation. While the target molecule, this compound, lacks a C-7 substituent, it is a crucial factor to consider for other indazole analogs. Large substituents at the C-7 position can hinder attack at the N-1 position, thereby favoring N-2 alkylation.[1][4][5][11]

  • Nature of the Electrophile: The type of alkylating agent used can also influence the regioselectivity of the reaction.

Protocol 1: Selective N-1 Alkylation (Thermodynamic Control)

This protocol is optimized for achieving high regioselectivity for the N-1 position by utilizing sodium hydride in tetrahydrofuran. This method has been shown to provide excellent N-1 selectivity for a variety of substituted indazoles.[4][5][7][8][9]

Experimental Protocol:
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equivalent).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1-1.5 equivalents) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Workup: Upon completion, carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N-1 alkylated this compound.

Quantitative Data for N-1 Alkylation:
BaseSolventAlkylating AgentTemperatureYield (N-1)Regioselectivity (N1:N2)
NaHTHFAlkyl BromideRT to 50 °CHigh>99:<1
Cs₂CO₃DioxaneAlkyl Tosylate90 °C>90%High N-1 selectivity

Table 1: Summary of conditions and outcomes for selective N-1 alkylation of substituted indazoles.

N1_Alkylation_Workflow Start Start: This compound Dissolve Dissolve in anhydrous THF Start->Dissolve Deprotonate Deprotonate with NaH at 0°C to RT Dissolve->Deprotonate Alkylate Add Alkyl Halide (R-X) Deprotonate->Alkylate React Reaction at RT to 50°C Alkylate->React Workup Aqueous Workup & Extraction React->Workup Purify Column Chromatography Workup->Purify Product End: N-1 Alkylated Product Purify->Product

Caption: Workflow for selective N-1 alkylation.

Protocol 2: Selective N-2 Alkylation (Kinetic Control)

Achieving high selectivity for the N-2 position often involves conditions that favor kinetic control, such as the Mitsunobu reaction.[4] This method is particularly effective for generating N-2 alkylated indazoles from the corresponding alcohols.

Experimental Protocol (Mitsunobu Reaction):
  • Preparation: To a solution of this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF), add the desired alcohol (1.5 equivalents) and triphenylphosphine (PPh₃, 1.5 equivalents).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction for completion by TLC or LC-MS.

  • Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to separate the N-2 alkylated product from byproducts and any N-1 isomer that may have formed.

Quantitative Data for N-2 Alkylation:
ReagentsSolventTemperatureYield (N-2)Regioselectivity (N1:N2)
Alcohol, PPh₃, DIAD/DEADTHF0 °C to RT90-97%High N-2 selectivity

Table 2: Summary of conditions and outcomes for selective N-2 alkylation via the Mitsunobu reaction.

N2_Alkylation_Workflow Start Start: This compound + Alcohol (R-OH) + PPh₃ Dissolve Dissolve in anhydrous THF Start->Dissolve Add_DIAD Add DIAD/DEAD at 0°C Dissolve->Add_DIAD React Reaction at RT overnight Add_DIAD->React Concentrate Remove Solvent React->Concentrate Purify Column Chromatography Concentrate->Purify Product End: N-2 Alkylated Product Purify->Product

Caption: Workflow for selective N-2 alkylation.

Protocol 3: Non-Selective Alkylation with Potential for Isomer Separation

In some instances, particularly when using weaker bases in polar aprotic solvents, the alkylation of indazoles can result in a mixture of N-1 and N-2 isomers.[1][10] While not ideal for selectivity, this method is straightforward and can be useful if the isomers are readily separable by chromatography.

Experimental Protocol:
  • Preparation: Suspend this compound (1.0 equivalent) and anhydrous potassium carbonate (K₂CO₃, 1.1-2.0 equivalents) in anhydrous N,N-dimethylformamide (DMF).

  • Alkylation: Add the alkyl halide (1.1 equivalents) to the suspension.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Separate the N-1 and N-2 isomers by flash column chromatography on silica gel.

Quantitative Data for Non-Selective Alkylation:
BaseSolventAlkylating AgentTemperatureN1:N2 Ratio
K₂CO₃DMFAlkyl HalideRTOften ~1:1

Table 3: Typical conditions for non-selective N-alkylation leading to isomer mixtures.

NonSelective_Alkylation_Workflow Start Start: This compound Suspend Suspend in DMF with K₂CO₃ Start->Suspend Alkylate Add Alkyl Halide (R-X) Suspend->Alkylate React Reaction at RT Alkylate->React Workup Aqueous Workup & Extraction React->Workup Purify Column Chromatography (Isomer Separation) Workup->Purify Product_N1 N-1 Product Purify->Product_N1 Product_N2 N-2 Product Purify->Product_N2

Caption: Workflow for non-selective N-alkylation.

Conclusion

The selective N-alkylation of this compound is a crucial transformation for the synthesis of novel compounds in drug discovery and development. By carefully selecting the reaction conditions, researchers can direct the alkylation to either the N-1 or N-2 position with high regioselectivity. The protocols outlined in this document provide robust and reproducible methods to achieve the desired regioisomer, facilitating the efficient synthesis of targeted indazole derivatives.

References

Application Notes and Protocols for the Functionalization of the C3 Position of 5-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of the C3 position of 5-chloro-1H-indazole. The indazole scaffold is a privileged structure in medicinal chemistry, and modification at the C3 position is a key strategy for modulating the pharmacological properties of indazole-based compounds.[1][2] This document offers detailed experimental protocols, quantitative data, and visual workflows for key transformations, including halogenation, arylation, and alkylation.

Overview of C3 Functionalization Strategies

The chemical reactivity of the C3 position of the indazole ring is significantly lower than that of the indole bioisostere, making direct functionalization challenging.[3] Therefore, many synthetic strategies involve initial activation of the C3 position, often through halogenation, which then allows for a variety of cross-coupling reactions. Direct C-H activation is also an increasingly important approach.

C3-Halogenation: A Gateway to Further Functionalization

Halogenation, particularly iodination and bromination, of the C3 position is a crucial first step for many subsequent functionalization reactions, such as metal-catalyzed cross-couplings.[1]

Iodination at the C3 position of indazoles can be achieved in good yields using iodine (I₂) under basic conditions.[1] This method is applicable to N-unprotected indazoles.

Experimental Protocol: Synthesis of 5-chloro-3-iodo-1H-indazole (Adapted from general indazole iodination protocols)

  • Materials: 5-chloro-1H-indazole, Iodine (I₂), Potassium Hydroxide (KOH), N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a solution of 5-chloro-1H-indazole (1.0 eq) in DMF, add KOH (2.0 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of I₂ (1.5 eq) in DMF dropwise.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium thiosulfate solution to quench excess iodine, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data: C3-Iodination of Substituted Indazoles

EntryStarting MaterialReagents and ConditionsProductYield (%)Reference
16-bromoindazoleI₂, KOH, DMF6-bromo-3-iodo-1H-indazoleGood[1]
25-methoxyindazoleI₂, KOH, Dioxane3-iodo-5-methoxy-1H-indazoleQuantitative[1]
31H-indazoleI₂, KOH, DMF3-iodo-1H-indazoleHigh[1]

Workflow for C3-Iodination

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Start Start Reagents 5-chloro-1H-indazole, KOH, DMF Start->Reagents 1. Mix Stir Stir at RT (30 min) Reagents->Stir 2. Add_I2 Add I₂ in DMF Stir->Add_I2 3. Stir_Reaction Stir at RT (12-24h) Add_I2->Stir_Reaction 4. Quench Pour into H₂O, Extract Stir_Reaction->Quench 5. Wash Wash with Na₂S₂O₃, Brine Quench->Wash 6. Dry_Conc Dry and Concentrate Wash->Dry_Conc 7. Purify Column Chromatography Dry_Conc->Purify 8. End 5-chloro-3-iodo-1H-indazole Purify->End

Caption: Workflow for the C3-iodination of 5-chloro-1H-indazole.

C3-Arylation via Palladium-Catalyzed Cross-Coupling

Direct C-H arylation at the C3 position of 1H-indazoles is challenging due to the low reactivity of this position.[4][5] However, robust protocols using palladium catalysts with specific ligands have been developed.

A practical method for the direct C3-arylation of indazoles with aryl iodides or bromides has been established using a Pd(II)/phenanthroline catalyst system without the need for silver additives.[4][5]

Experimental Protocol: Pd-Catalyzed Direct C3-Arylation of 5-chloro-1H-indazole

  • Materials: 5-chloro-1H-indazole, Aryl halide (ArI or ArBr), Pd(OAc)₂, 1,10-Phenanthroline, K₂CO₃, Toluene.

  • Procedure:

    • To an oven-dried reaction vessel, add 5-chloro-1H-indazole (1.0 eq), the aryl halide (1.2 eq), Pd(OAc)₂ (5-10 mol%), 1,10-phenanthroline (10-20 mol%), and K₂CO₃ (2.0 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

    • Add anhydrous toluene.

    • Heat the reaction mixture at 100-120 °C for 24 hours, or until completion as monitored by TLC or GC-MS.

    • Cool the reaction mixture to room temperature and dilute with an organic solvent.

    • Filter the mixture through a pad of Celite, washing with the organic solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data: Direct C3-Arylation of Substituted 1H-Indazoles

EntryIndazole SubstrateAryl HalideCatalyst/LigandBaseSolventYield (%)Reference
11-methyl-1H-indazole4-iodotoluenePd(OAc)₂/PhenK₂CO₃DMA68[6]
21H-indazole4-iodotoluenePdCl₂/PhenK₃PO₄/Ag₂CO₃DMAHigh[5]
31H-indazole4-bromotoluenePd(OAc)₂/PhenK₂CO₃TolueneHigh[5]

Logical Relationship for Direct C3-Arylation

Indazole 5-chloro-1H-indazole Product 3-aryl-5-chloro-1H-indazole Indazole->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->Product Catalyst Pd(OAc)₂ Catalyst->Product Catalyst Ligand 1,10-Phenanthroline Ligand->Product Ligand Base K₂CO₃ Base->Product Base Solvent Toluene Solvent->Product Solvent cluster_catalyst Catalyst Formation cluster_reaction Allylation Reaction CuOAc Cu(OAc)₂ CuH [CuH] CuOAc->CuH Ligand (S)-DTBM-SEGPHOS Ligand->CuH Silane Net₃SiH Silane->CuH Intermediate Zimmerman-Traxler Transition State CuH->Intermediate Indazole N-(benzoyloxy)- 5-chloro-indazole Indazole->Intermediate Allene Allene Allene->Intermediate Product C3-allyl-5-chloro- 1H-indazole Intermediate->Product

References

Application Notes and Protocols: 3-Bromo-5-chloro-1H-indazole as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-chloro-1H-indazole is a halogenated indazole derivative that serves as a critical intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a bromine atom at the 3-position and a chlorine atom at the 5-position, provides two distinct reactive sites for further chemical transformations. The bromine at the C-3 position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl moieties. This makes this compound a valuable building block in the construction of pharmacologically active compounds, especially in the development of kinase inhibitors for oncology. The indazole scaffold itself is a well-established pharmacophore in numerous approved drugs, acting as a bioisostere of indole and participating in key hydrogen bonding interactions with protein targets.

Physicochemical Properties

PropertyValue
Chemical Formula C₇H₄BrClN₂
Molecular Weight 231.48 g/mol
CAS Number 885521-43-7
Appearance Brown solid
Melting Point Not available
Boiling Point Not available
Solubility Soluble in organic solvents like dichloromethane and ethyl acetate.

Synthesis of this compound

The synthesis of this compound can be achieved through the bromination of 5-chloro-1H-indazole.

Experimental Protocol: Bromination of 5-chloro-1H-indazole

Objective: To synthesize this compound from 5-chloro-1H-indazole.

Materials:

  • 5-chloro-1H-indazole

  • N-bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Water

  • Saturated saline solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 5-chloro-1H-indazole (1.0 eq) in dichloromethane.

  • Add N-bromosuccinimide (1.03 eq) to the solution.

  • Stir the reaction mixture at room temperature for 1 hour.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 50% ethyl acetate/heptane mobile phase.

  • Upon completion of the reaction, remove the solvent by concentration under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with water and saturated saline solution.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to afford the final product.

Quantitative Data for Synthesis
Starting MaterialReagentSolventReaction TimeYieldProduct PurityReference
5-chloro-1H-indazoleN-bromosuccinimideDichloromethane1 hour94%Confirmed by ¹H NMR[1]

Synthesis Workflow

A Dissolve 5-chloro-1H-indazole in DCM B Add N-bromosuccinimide A->B C Stir at room temperature for 1h B->C D Monitor reaction by TLC C->D E Concentrate under reduced pressure D->E F Dissolve residue in ethyl acetate E->F G Wash with water and brine F->G H Dry organic phase G->H I Filter and concentrate H->I J Obtain this compound I->J

Synthesis of this compound.

Application in Pharmaceutical Synthesis: Suzuki-Miyaura Cross-Coupling

The bromine atom at the 3-position of this compound is a versatile handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds between organohalides and organoboron compounds, and it is a cornerstone of modern drug discovery. This reaction allows for the efficient synthesis of 3-aryl- or 3-heteroaryl-1H-indazoles, which are common scaffolds in kinase inhibitors.

General Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 3-aryl-5-chloro-1H-indazoles from this compound and an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (or boronic ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water, DME)

  • Microwave reactor (optional, can accelerate the reaction)

  • Reaction vessel

  • Magnetic stirrer

  • Condenser

  • Purification setup (e.g., column chromatography)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2-2.0 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0 eq).

  • Add the solvent system (e.g., a mixture of 1,4-dioxane, ethanol, and water).

  • If using microwave irradiation, heat the mixture to 140°C for a specified time (e.g., 1 hour).[2] If using conventional heating, reflux the mixture until the reaction is complete, as monitored by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into a saturated aqueous solution of NaHCO₃ and extract with an organic solvent like ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-5-chloro-1H-indazole.

Quantitative Data for Suzuki-Miyaura Coupling
SubstrateCoupling PartnerCatalystBaseSolventTemperatureYieldReference
Various 3-bromoindazolesArylboronic acidsPd(PPh₃)₄Cs₂CO₃1,4-dioxane/EtOH/H₂O140°C (MW)66-82%[3]
5-bromoindazolesN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME80°CHigh[4]
3-bromo pyrazolo[1,5-a]pyrimidin-5-onesArylboronic acidsXPhosPdG2/XPhosK₂CO₃EtOH/H₂O (4:1)120°C (MW)67-89%[5]

Suzuki Coupling Experimental Workflow

A Combine this compound, arylboronic acid, catalyst, and base B Add solvent system A->B C Heat reaction mixture (conventional or microwave) B->C D Monitor reaction completion C->D E Aqueous workup and extraction D->E F Dry and concentrate organic phase E->F G Purify by column chromatography F->G H Obtain 3-aryl-5-chloro-1H-indazole G->H

Suzuki-Miyaura coupling workflow.

Biological Context: Targeted Signaling Pathways

Many kinase inhibitors developed from indazole scaffolds target signaling pathways that are dysregulated in cancer, such as those involving Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and PKMYT1.

VEGFR Signaling Pathway

The VEGF signaling pathway is a critical regulator of angiogenesis (the formation of new blood vessels).[6][7] Overactivation of this pathway is a hallmark of many cancers, as tumors require a blood supply to grow and metastasize.[7] VEGFR inhibitors block this signaling, thereby inhibiting tumor angiogenesis.

cluster_0 Cell Membrane VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates RAS RAS VEGFR->RAS Activates VEGF VEGF VEGF->VEGFR Binds Proliferation Cell Proliferation, Survival, Angiogenesis PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation cluster_0 Cell Membrane FGFR FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylates FGF FGF FGF->FGFR Binds GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Differentiation, Survival ERK->Proliferation G2_Phase G2 Phase CDK1_CyclinB CDK1/Cyclin B (Active) G2_Phase->CDK1_CyclinB Accumulation M_Phase M Phase (Mitosis) Apoptosis Mitotic Catastrophe (Apoptosis) M_Phase->Apoptosis in cancer cells CDK1_CyclinB->M_Phase Drives Entry CDK1_CyclinB_P p-CDK1/Cyclin B (Inactive) CDK1_CyclinB->CDK1_CyclinB_P Dephosphorylation (CDC25) CDK1_CyclinB_P->G2_Phase G2 Arrest PKMYT1 PKMYT1 PKMYT1->CDK1_CyclinB_P Phosphorylates (Inhibits Mitosis) PKMYT1_Inhibitor PKMYT1 Inhibitor PKMYT1_Inhibitor->M_Phase Forces Premature Entry PKMYT1_Inhibitor->PKMYT1 Inhibits

References

Application Notes and Protocols for the Development of Bioactive Molecules from 3-Bromo-5-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-Bromo-5-chloro-1H-indazole as a scaffold for the development of novel bioactive molecules, particularly in the field of oncology. Detailed protocols for the synthesis of derivative compounds and their subsequent biological evaluation are provided.

Introduction

The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous clinically approved drugs. The specific starting material, this compound, offers synthetic handles at the 3- and 5-positions, allowing for the systematic exploration of structure-activity relationships (SAR). The bromine atom at the C3 position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide variety of aryl and heteroaryl substituents. The chlorine atom at the C5 position can also be modified or retained to influence the electronic and pharmacokinetic properties of the final compounds. Indazole derivatives have been extensively investigated as inhibitors of various protein kinases, playing crucial roles in cancer cell signaling pathways.

Synthesis of Bioactive Molecules

A common and effective strategy for the derivatization of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of a carbon-carbon bond between the indazole core and a boronic acid or ester, leading to the synthesis of 3-aryl-5-chloro-1H-indazole derivatives. These derivatives can then be further functionalized to generate a library of potential drug candidates.

General Synthetic Workflow

G A This compound C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Arylboronic Acid B->C D 3-Aryl-5-chloro-1H-indazole C->D E Further Derivatization (e.g., Acylation) D->E F Bioactive Molecule Library E->F G Biological Screening (e.g., Kinase Assays, Cell Proliferation) F->G H Lead Compound Identification G->H

Caption: Synthetic workflow for developing bioactive molecules.

Experimental Protocols

Protocol 1: Synthesis of 3-Aryl-5-chloro-1H-indazoles via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 - 0.1 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, DMF, toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

  • Microwave reactor (optional)

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2-3 equivalents).

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the solvent and the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours). The reaction can also be performed under microwave irradiation, which can significantly reduce the reaction time.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-5-chloro-1H-indazole.

Protocol 2: In Vitro Antiproliferative Activity Assay (MTT Assay)

This protocol outlines the procedure to evaluate the cytotoxic potential of the synthesized indazole derivatives against various cancer cell lines.[2]

Materials:

  • Synthesized indazole derivatives

  • Cancer cell lines (e.g., K562, A549, PC-3, HepG2)[2]

  • Human embryonic kidney cell line (HEK-293) for cytotoxicity assessment against normal cells[2]

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO). 5-Fluorouracil can be used as a positive control.[2]

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) values using a suitable software.

Biological Activity and Data Presentation

The synthesized 3-aryl-5-chloro-1H-indazole derivatives are expected to exhibit antiproliferative activity against various cancer cell lines. The following table summarizes hypothetical IC₅₀ values for a series of derivatives to illustrate data presentation.

Compound IDR Group (at C3-aryl)K562 IC₅₀ (µM)A549 IC₅₀ (µM)PC-3 IC₅₀ (µM)HepG2 IC₅₀ (µM)HEK-293 IC₅₀ (µM)
SC-IND-01 4-methoxyphenyl8.512.315.110.2> 50
SC-IND-02 3,4-dimethoxyphenyl6.29.811.57.9> 50
SC-IND-03 4-chlorophenyl4.17.58.95.345.8
SC-IND-04 4-(trifluoromethyl)phenyl2.55.16.23.838.2
SC-IND-05 4-(piperazin-1-yl)phenyl5.28.19.56.7> 50
5-Fluorouracil -3.14.55.83.915.6

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would be determined experimentally.

Mechanism of Action and Signaling Pathways

Indazole derivatives often exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival signaling pathways. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[3][4][5][6][7] Furthermore, some indazole derivatives have been shown to induce apoptosis by modulating the expression of Bcl-2 family proteins and affecting the p53/MDM2 pathway.[2]

Plausible Signaling Pathway Targeted by 3-Aryl-5-chloro-1H-indazole Derivatives

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR MDM2 MDM2 Akt->MDM2 Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 Apoptosis Apoptosis Bcl2->Apoptosis | p53 p53 MDM2->p53 | p53->Apoptosis Inhibitor 3-Aryl-5-chloro- 1H-indazole Derivative Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition Inhibitor->mTOR Inhibition Inhibitor->Bcl2 Inhibition Inhibitor->MDM2 Inhibition?

Caption: Potential signaling pathways targeted by derivatives.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel bioactive molecules with potential therapeutic applications, particularly in oncology. The synthetic protocols and biological assays described herein provide a framework for the discovery and development of new drug candidates based on this promising scaffold. Further investigation into the specific kinase targets and elucidation of the precise mechanisms of action will be crucial for the advancement of these compounds into preclinical and clinical development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-5-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-5-chloro-1H-indazole. The information herein is designed to help identify and resolve common issues, particularly concerning impurities that may arise during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound via electrophilic bromination of 5-chloro-1H-indazole?

A1: The most common impurities can be categorized as follows:

  • Unreacted Starting Material: Residual 5-chloro-1H-indazole due to incomplete reaction.

  • Regioisomeric Byproducts: Bromination at other positions on the indazole ring, primarily forming 7-Bromo-5-chloro-1H-indazole.

  • Over-bromination Products: Formation of di-bromo species, such as 3,7-dibromo-5-chloro-1H-indazole, if the reaction is not carefully controlled.[1]

  • Residual Reagents and Solvents: Traces of the brominating agent (e.g., N-Bromosuccinimide) and reaction solvents (e.g., dichloromethane, ethyl acetate) may remain in the final product.

  • Degradation Products: The final compound may degrade if not stored properly, particularly when exposed to light or moisture.

Q2: How can I minimize the formation of the 7-Bromo regioisomer?

A2: The formation of the 3-bromo isomer is generally favored electronically and sterically. To minimize the 7-bromo impurity, ensure the reaction is carried out under kinetic control, typically at room temperature or below, and avoid prolonged reaction times. The use of a regioselective brominating agent like N-Bromosuccinimide (NBS) is standard practice for favoring 3-position bromination on the indazole ring.

Q3: What reaction conditions are critical to prevent over-bromination?

A3: To prevent the formation of di-brominated impurities, it is crucial to use a controlled stoichiometry of the brominating agent. A slight excess (e.g., 1.05 to 1.1 equivalents) of NBS is often sufficient for complete conversion of the starting material without significant over-bromination. Monitoring the reaction progress by techniques like TLC or LC-MS can help in quenching the reaction at the optimal time.

Q4: My final product has a brownish color. What is the likely cause and how can I purify it?

A4: A brown color often indicates the presence of residual bromine or other colored impurities. Purification can typically be achieved by recrystallization from a suitable solvent system or by column chromatography on silica gel. Washing the crude product with a solution of a mild reducing agent, such as sodium thiosulfate, can also help remove residual bromine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue Possible Cause(s) Suggested Solution(s)
Low Yield of Product Incomplete reaction.- Ensure the quality and reactivity of the brominating agent (NBS).- Extend the reaction time and monitor progress by TLC or LC-MS.- Ensure efficient stirring to maintain a homogenous reaction mixture.
Product loss during workup.- Minimize the number of extraction and transfer steps.- Ensure the pH of the aqueous phase is appropriate during extraction to prevent loss of the product.
Presence of Multiple Spots on TLC (including starting material) Incomplete reaction or formation of multiple byproducts.- If starting material is present, consider increasing the amount of brominating agent slightly or extending the reaction time.- For multiple product spots, purification by column chromatography is recommended to isolate the desired product.
Unexpected Peaks in HPLC or NMR Spectrum Presence of regioisomers, over-brominated products, or other impurities.- Use HPLC-MS to identify the molecular weights of the impurity peaks.- Compare the NMR spectrum with known spectra of potential impurities if available.- Isolate the major impurities by preparative HPLC or column chromatography for structural elucidation.
Difficulty in Removing Succinimide Byproduct Succinimide is a byproduct of NBS bromination and can be difficult to remove due to its polarity.- During the aqueous workup, wash the organic layer thoroughly with water and brine.- A wash with a dilute base (e.g., 5% NaHCO₃ solution) can help in removing acidic succinimide.- Column chromatography is effective for separating succinimide from the product.

Quantitative Data on Common Impurities

While precise quantitative data for impurities is highly dependent on specific reaction conditions, the following table provides a general overview of the expected impurity profile.

Impurity Chemical Structure Typical Abundance Method of Detection
5-chloro-1H-indazoleC₇H₅ClN₂Minor to TraceHPLC, LC-MS, NMR
7-Bromo-5-chloro-1H-indazoleC₇H₄BrClN₂MinorHPLC, LC-MS, NMR
3,7-dibromo-5-chloro-1H-indazoleC₇H₃Br₂ClN₂TraceHPLC, LC-MS
SuccinimideC₄H₅NO₂VariableNMR, Column Chromatography
Residual Solvents(e.g., CH₂Cl₂, Ethyl Acetate)VariableGC-MS, NMR

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a standard procedure for the bromination of 5-chloro-1H-indazole.

Materials:

  • 5-chloro-1H-indazole

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Water

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 5-chloro-1H-indazole (1.0 eq) in dichloromethane (approximately 60 mL per gram of starting material).

  • To this solution, add N-Bromosuccinimide (1.05-1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, remove the dichloromethane under reduced pressure.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with water and saturated brine solution.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound, typically as a solid.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Visualizations

Troubleshooting_Workflow cluster_low_yield Troubleshoot Low Yield cluster_impurities Troubleshoot Impurities start Synthesis of this compound analyze Analyze Crude Product (TLC, HPLC, NMR) start->analyze issue Problem Identified? analyze->issue low_yield Low Yield issue->low_yield Yes impurities Significant Impurities issue->impurities Yes success Product Meets Purity Specs issue->success No check_reagents Check Reagent Quality and Stoichiometry low_yield->check_reagents identify Identify Impurities (LC-MS, NMR) impurities->identify end Final Product success->end optimize_time Optimize Reaction Time and Temperature check_reagents->optimize_time workup Review Workup Procedure optimize_time->workup workup->analyze purify Purification Strategy identify->purify recrystallize Recrystallization purify->recrystallize Simple Impurity Profile chromatography Column Chromatography purify->chromatography Complex Mixture recrystallize->analyze chromatography->analyze

Caption: Troubleshooting workflow for the synthesis of this compound.

Impurity_Formation cluster_impurities Potential Impurity Formation Pathways start 5-chloro-1H-indazole + NBS product This compound (Desired Product) start->product Major Pathway (Bromination at C3) unreacted Unreacted 5-chloro-1H-indazole start->unreacted Incomplete Reaction regioisomer 7-Bromo-5-chloro-1H-indazole (Regioisomer) start->regioisomer Minor Pathway (Bromination at C7) overbromination 3,7-dibromo-5-chloro-1H-indazole (Over-bromination) product->overbromination Excess NBS (Further Bromination)

Caption: Formation pathways of common impurities in the synthesis of this compound.

References

Technical Support Center: Synthesis of 3-Bromo-5-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Bromo-5-chloro-1H-indazole.

Troubleshooting Guide

Low product yield and the presence of impurities are common challenges encountered during the synthesis of this compound. This guide provides a structured approach to identify and resolve these issues.

Problem: Low Yield of this compound

Low yields can stem from incomplete reactions, degradation of the product, or mechanical losses during workup and purification.

Troubleshooting Workflow

start Low Yield Observed check_reagents Verify Reagent Quality and Stoichiometry (e.g., NBS purity, solvent dryness) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time) start->check_conditions check_workup Analyze Workup and Purification Steps start->check_workup incomplete_reaction Incomplete Reaction (Starting material remains) check_reagents->incomplete_reaction check_conditions->incomplete_reaction side_reactions Side Reactions (e.g., Over-bromination) check_conditions->side_reactions degradation Product Degradation check_workup->degradation solution1 Optimize Reaction Time and/or Temperature. Consider fresh, high-purity reagents. incomplete_reaction->solution1 solution2 Adjust stoichiometry of brominating agent. Monitor reaction closely (TLC/LC-MS). side_reactions->solution2 solution3 Ensure mild workup conditions. Store product protected from light and moisture. degradation->solution3

Caption: Troubleshooting workflow for low yield.

Problem: Presence of Impurities in the Final Product

Impurities can include unreacted starting material, over-brominated byproducts, or regioisomers.[1]

Troubleshooting Impurities

start Impurity Detected (via NMR, HPLC, or LC-MS) identify_impurity Identify Impurity Structure start->identify_impurity starting_material Unreacted Starting Material (5-chloro-1H-indazole) identify_impurity->starting_material over_bromination Di-bromo Species Detected identify_impurity->over_bromination regioisomer Regioisomer Formation identify_impurity->regioisomer solution1 Increase reaction time or temperature. Ensure proper reagent stoichiometry. starting_material->solution1 solution2 Reduce equivalents of brominating agent. Decrease reaction time and monitor closely. over_bromination->solution2 solution3 Optimize reaction conditions to favor desired isomer. Purify via column chromatography or recrystallization. regioisomer->solution3

Caption: Logic for identifying and resolving impurities.

Frequently Asked Questions (FAQs)

Q1: What is a reliable starting material and general synthetic approach for this compound?

A common and effective method is the direct bromination of 5-chloro-1H-indazole.[2] This approach is straightforward and can provide high yields.

Q2: What are the optimal reaction conditions for the bromination of 5-chloro-1H-indazole?

A widely used method involves using N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent like dichloromethane (DCM) at room temperature.[2]

ParameterRecommended Condition
Starting Material 5-chloro-1H-indazole
Brominating Agent N-bromosuccinimide (NBS)
Solvent Dichloromethane (DCM)
Temperature Room Temperature
Reaction Time ~1 hour (monitor by TLC)
Reported Yield ~94%

Q3: My reaction is sluggish or incomplete. What should I do?

  • Reagent Quality: Ensure your N-bromosuccinimide is pure and has been stored correctly. The purity of the starting 5-chloro-1H-indazole is also crucial.

  • Solvent: Use a dry, appropriate solvent. While DCM is common, other aprotic solvents can be considered.

  • Temperature: While the reaction often proceeds well at room temperature, gentle heating may be required if the reaction is slow. However, be cautious as this can also lead to side products.

  • Stoichiometry: A slight excess of NBS (e.g., 1.05 to 1.1 equivalents) can help drive the reaction to completion.

Q4: I am observing the formation of a di-brominated byproduct. How can I prevent this?

Over-bromination can occur, leading to di-bromo species.[1] To minimize this:

  • Control Stoichiometry: Use a controlled amount of the brominating agent, ideally close to a 1:1 molar ratio with the starting material.

  • Slow Addition: Add the brominating agent portion-wise or as a solution dropwise to the reaction mixture to avoid localized high concentrations.

  • Monitor the Reaction: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop it once the starting material is consumed.

Q5: What is the best way to purify the crude this compound?

  • Aqueous Workup: After the reaction, a standard aqueous workup is typically performed. This involves washing the organic layer with water and brine to remove water-soluble impurities.[2]

  • Column Chromatography: For high purity, column chromatography using silica gel is effective. A common eluent system is a mixture of ethyl acetate and a non-polar solvent like heptane or hexane.[2][3]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an efficient purification method.

Experimental Protocols

Synthesis of this compound from 5-chloro-1H-indazole [2]

Experimental Workflow

start Dissolve 5-chloro-1H-indazole in Dichloromethane add_nbs Add N-bromosuccinimide start->add_nbs stir Stir at Room Temperature (~1 hour) add_nbs->stir concentrate Concentrate Under Reduced Pressure stir->concentrate dissolve Dissolve Residue in Ethyl Acetate concentrate->dissolve wash Wash with Water and Brine dissolve->wash dry Dry Organic Phase (e.g., Na2SO4) wash->dry final_concentrate Concentrate to Yield This compound dry->final_concentrate

Caption: Workflow for the synthesis of this compound.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-chloro-1H-indazole (e.g., 2.5 g, 16.1 mmol) in dichloromethane (150 mL).

  • Addition of Brominating Agent: To this solution, add N-bromosuccinimide (e.g., 2.9 g, 16.6 mmol) in one portion.

  • Reaction: Stir the reaction mixture at room temperature for approximately 1 hour. Monitor the reaction progress by TLC.

  • Workup:

    • Once the reaction is complete, remove the solvent by concentration under reduced pressure.

    • Dissolve the resulting residue in ethyl acetate (100 mL).

    • Wash the organic layer sequentially with water (50 mL) and saturated brine solution (50 mL).

  • Isolation:

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude this compound can be further purified by column chromatography if necessary.

Characterization Data:

  • Appearance: Brown solid[2]

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 13.63 (s, 1H), 7.67-7.59 (m, 2H), 7.49-7.44 (m, 1H)[2]

  • TLC: Rf = 0.43 (50% ethyl acetate/heptane)[2]

References

Technical Support Center: 3-Bromo-5-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-5-chloro-1H-indazole. The information is designed to help identify and resolve common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a sample of this compound after synthesis?

A1: Impurities in your sample typically originate from the synthetic route, most commonly the bromination of 5-chloro-1H-indazole using N-bromosuccinimide (NBS). Common impurities can be categorized as:

  • Starting Materials: Incomplete reaction can lead to the presence of the starting material, 5-chloro-1H-indazole.

  • Byproducts: Side reactions can generate various byproducts. Over-bromination can lead to the formation of di-bromo species.[1] Regioisomers may also be formed depending on the reaction conditions.

  • Reagents and Solvents: Residual solvents from the reaction or purification steps are common impurities. Reagents used in the synthesis, such as succinimide (from NBS), may also be present in trace amounts.

  • Degradation Products: The compound may degrade over time, especially if not stored under appropriate conditions (e.g., protected from light and moisture).

Q2: My crude this compound is a brown solid. Is this normal?

A2: Yes, it is common for the crude product of the synthesis of this compound to be a brown solid. This coloration is indicative of the presence of impurities, necessitating further purification.

Q3: Which purification methods are most effective for this compound?

A3: The two most common and effective purification methods for this compound are column chromatography and recrystallization.

  • Column Chromatography: This method is excellent for separating compounds with different polarities and is particularly useful for removing baseline impurities and closely related byproducts.

  • Recrystallization: This is a scalable purification method that can yield high-purity material, especially if a suitable solvent system is identified. For a similar compound, 7-bromo-4-chloro-1H-indazol-3-amine, recrystallization from a methanol/water mixture yielded a product with approximately 97% purity.[2]

Q4: How can I monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. For this compound, a mobile phase of 50% ethyl acetate in heptane can be used, where the product has a reported Rf value of 0.43. This allows for the differentiation of the product from less polar impurities (higher Rf) and more polar impurities (lower Rf).

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Suggested Solution
No crystals form upon cooling. - Too much solvent was used.- The compound is very pure and slow to crystallize.- Boil off some of the solvent to increase the concentration.- Scratch the inside of the flask at the meniscus with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound.
The compound "oils out" instead of crystallizing. - The solution is cooling too quickly.- The compound is significantly impure, leading to a large melting point depression.- Reheat the solution to redissolve the oil.- Add a small amount of additional solvent.- Allow the solution to cool more slowly (e.g., by insulating the flask).- Consider a preliminary purification by column chromatography to remove a significant portion of the impurities.
Low recovery of the purified product. - The compound has significant solubility in the cold solvent.- The volume of solvent used for washing the crystals was too large.- Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography Issues
Problem Possible Cause Suggested Solution
Poor separation of the product from an impurity (co-elution). - The chosen solvent system does not provide adequate resolution.- Adjust the polarity of the eluent. Based on the reported TLC condition (50% ethyl acetate/heptane), you can decrease the polarity (e.g., 40% ethyl acetate/heptane) to increase the retention time and potentially improve separation.- Consider using a different solvent system altogether (e.g., dichloromethane/methanol).
The compound is not eluting from the column. - The eluent is not polar enough.- Gradually increase the polarity of the eluent. If you started with a low polarity solvent, you can create a gradient by slowly increasing the percentage of the more polar solvent (e.g., ethyl acetate).
The compound is eluting too quickly (in the solvent front). - The eluent is too polar.- Use a less polar solvent system. For example, if you are using 50% ethyl acetate/heptane, try 20-30% ethyl acetate/heptane.
Streaking or tailing of the compound band on the column. - The compound is not very soluble in the eluent.- The column is overloaded with the sample.- Choose a solvent system in which your compound is more soluble.- Ensure the crude material is fully dissolved in a minimal amount of solvent before loading it onto the column.- Use a larger column or load less material.

Experimental Protocols

Column Chromatography Protocol

This protocol is based on the reported TLC conditions for this compound.

  • Preparation of the Column:

    • Use a glass chromatography column appropriate for the amount of crude material to be purified.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 20% ethyl acetate in heptane).

    • Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the silica bed.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Adsorb the dissolved sample onto a small amount of silica gel and dry it to a free-flowing powder.

    • Carefully add the dried sample-silica mixture to the top of the column.

    • Alternatively, for small-scale purifications, carefully load the concentrated sample solution directly onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with a low-polarity solvent system (e.g., 20% ethyl acetate in heptane).

    • Gradually increase the polarity of the eluent as the column runs (e.g., to 30%, then 40%, and finally 50% ethyl acetate in heptane). A stepwise or linear gradient can be employed.

    • Collect fractions in test tubes and monitor the composition of each fraction by TLC.

    • Combine the fractions containing the pure product.

  • Isolation of the Purified Product:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Recrystallization Protocol

This protocol is adapted from a method for a structurally similar compound and is a good starting point.[2]

  • Solvent Screening (optional but recommended):

    • Test the solubility of a small amount of the crude material in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene, heptane, and water) at room temperature and upon heating.

    • An ideal single solvent will dissolve the compound when hot but not when cold.

    • For a two-solvent system, find a solvent in which the compound is soluble and a second "anti-solvent" in which it is insoluble. A methanol/water system is a promising candidate.[2]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the hot primary solvent (e.g., methanol) until the solid dissolves completely.

  • Crystallization:

    • If using a two-solvent system, add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy. Then, add a few drops of the primary solvent to redissolve the precipitate.

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent (or the anti-solvent if a two-solvent system was used) to remove any remaining impurities.

    • Dry the purified crystals under vacuum.

Data Presentation

Purification Method Expected Purity Range Notes
Single Recrystallization >95%Purity is highly dependent on the choice of solvent and the nature of the impurities. A purity of ~97% has been achieved for a similar compound.[2]
Column Chromatography >98%Can achieve high purity by effectively removing both baseline and closely eluting impurities.
Preparative HPLC >99%Generally used for obtaining very high purity material, especially for analytical standards or late-stage drug development.

Visualizations

Purification_Workflow Purification Workflow for this compound crude Crude Product (Brown Solid) tlc_analysis TLC Analysis (50% EtOAc/Heptane) crude->tlc_analysis purification_choice Choose Purification Method tlc_analysis->purification_choice column_chrom Column Chromatography purification_choice->column_chrom Complex mixture recrystallization Recrystallization purification_choice->recrystallization Large scale / Simpler impurity profile pure_product Pure this compound column_chrom->pure_product recrystallization->pure_product characterization Characterization (NMR, HPLC, MS) pure_product->characterization

Caption: Purification workflow for this compound.

Troubleshooting_Tree Troubleshooting Decision Tree for Purification start Impure Product recrystallization Recrystallization Attempted start->recrystallization column_chrom Column Chromatography Attempted start->column_chrom oiling_out Compound Oils Out? recrystallization->oiling_out reheat_cool_slow Reheat, add more solvent, and cool slowly oiling_out->reheat_cool_slow Yes low_yield Low Yield? oiling_out->low_yield No reheat_cool_slow->recrystallization column_pre_purify Pre-purify with column chromatography cool_longer Cool longer / Use less wash solvent low_yield->cool_longer Yes success Successful Purification low_yield->success No cool_longer->success poor_separation Poor Separation? column_chrom->poor_separation adjust_eluent Adjust eluent polarity poor_separation->adjust_eluent Yes no_elution No Elution? poor_separation->no_elution No adjust_eluent->column_chrom increase_polarity Increase eluent polarity no_elution->increase_polarity Yes no_elution->success No increase_polarity->column_chrom

Caption: Troubleshooting decision tree for purification methods.

References

Technical Support Center: Synthesis of 3-Bromo-5-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 3-Bromo-5-chloro-1H-indazole. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent and efficient method is the direct bromination of 5-chloro-1H-indazole using N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent like dichloromethane. This approach offers high regioselectivity for the C3 position of the indazole ring.

Q2: What are the potential side reactions I should be aware of during the synthesis?

A2: Several side reactions can occur, leading to impurities in the final product. These include:

  • Over-bromination: The formation of di- or tri-brominated products can occur if an excess of NBS is used or if the reaction is allowed to proceed for too long. The indazole ring is susceptible to further electrophilic substitution.

  • Isomeric Byproducts: While bromination at the C3 position is highly favored, minor amounts of other isomers may form due to substitution at other positions on the benzene ring (e.g., C4, C6, or C7).

  • N-Bromination: Although less common, the bromine radical could potentially react at the N1 position of the indazole ring.

  • Reaction with Impurities: The use of old or impure NBS can introduce bromine, which may lead to different reaction pathways and byproducts. It is recommended to use freshly recrystallized NBS.[1]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, such as 50% ethyl acetate in heptane, can be used to separate the starting material, the desired product, and any potential byproducts.

Q4: What is the best way to purify the crude this compound?

A4: Purification typically involves an aqueous workup to remove succinimide and any remaining NBS. The crude product, after extraction and drying, can often be obtained in high purity. If significant impurities are present, column chromatography on silica gel is an effective purification method.[1] Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive NBS (old or decomposed).- Insufficient reaction time or temperature.- Poor quality starting material.- Use freshly recrystallized NBS.- Increase reaction time and monitor by TLC.- Ensure the starting 5-chloro-1H-indazole is pure.
Presence of Multiple Spots on TLC - Over-bromination (excess NBS).- Formation of isomeric byproducts.- Incomplete reaction.- Use a stoichiometric amount of NBS (1.0-1.1 equivalents).- Optimize reaction conditions (lower temperature, shorter time) to improve regioselectivity.- Allow the reaction to proceed to completion as monitored by TLC.
Product is a Dark Oil or Gummy Solid - Presence of colored impurities from NBS decomposition.- Residual solvent.- Purify the product using column chromatography.- Ensure complete removal of the solvent under reduced pressure.
Difficulty in Isolating the Product - Product is soluble in the aqueous phase during workup.- Formation of a stable emulsion during extraction.- Ensure the aqueous phase is saturated with brine to reduce the solubility of the organic product.- Add a small amount of brine to break up any emulsions.

Experimental Protocol: Synthesis of this compound

Materials:

  • 5-chloro-1H-indazole

  • N-bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Water

  • Saturated saline solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 5-chloro-1H-indazole (1.0 equivalent) in dichloromethane.

  • To this solution, add N-bromosuccinimide (1.0-1.1 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., 50% ethyl acetate/heptane). The reaction is typically complete within 1-2 hours.

  • Upon completion, remove the dichloromethane under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water and saturated saline solution.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

ParameterValueReference
Starting Material 5-chloro-1H-indazole[2]
Reagent N-bromosuccinimide (NBS)[2]
Solvent Dichloromethane[2]
Reaction Time 1 hour[2]
Temperature Room Temperature[2]
Yield ~94%[2]
TLC Rf Value 0.43 (50% ethyl acetate/heptane)[2]

Reaction Pathway and Side Reactions

Synthesis_of_3_Bromo_5_chloro_1H_indazole cluster_main Main Reaction cluster_side Potential Side Reactions SM 5-chloro-1H-indazole P This compound (Desired Product) SM->P Regioselective Bromination (C3) Isomers Isomeric Products (e.g., 4-Bromo, 6-Bromo, 7-Bromo) SM->Isomers Non-selective Bromination NBrom N-Bromo-5-chloro-1H-indazole SM->NBrom N-Bromination NBS N-Bromosuccinimide (NBS) in Dichloromethane NBS->P OverBrom Di/Tri-brominated Products P->OverBrom Excess NBS

Caption: Main reaction and potential side reactions.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Bromo-5-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-Bromo-5-chloro-1H-indazole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

  • Question: My reaction has a very low yield or has not produced the desired this compound. What are the possible causes and solutions?

  • Answer: Low or no yield can stem from several factors, from the quality of starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.

    • Incomplete Reaction: The reaction may not have gone to completion.

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material is still present, consider extending the reaction time or slightly increasing the temperature. However, be cautious as excessive heat can lead to side product formation.[1]

    • Suboptimal Temperature: The reaction temperature might be too low for the bromination to proceed efficiently.

      • Solution: While room temperature is often sufficient for bromination with N-Bromosuccinimide (NBS), some systems may require gentle heating. Conversely, temperatures that are too high can promote the formation of impurities.[2][3] It is crucial to find the optimal temperature for your specific setup.

    • Poor Quality of Reagents: The starting material, 5-chloro-1H-indazole, may be impure, or the brominating agent (e.g., NBS) may have degraded.

      • Solution: Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point). Use freshly opened or properly stored NBS.

    • Incorrect Stoichiometry: An insufficient amount of the brominating agent will result in an incomplete reaction.

      • Solution: While a slight excess of the brominating agent is often used, a large excess can lead to the formation of di-brominated byproducts. A modest excess (e.g., 1.05-1.1 equivalents) of NBS is a good starting point.[2]

Issue 2: Formation of Impurities

  • Question: My final product is impure. How can I identify and minimize the formation of byproducts?

  • Answer: The formation of impurities is a common challenge in the synthesis of halogenated indazoles. The most common impurities are regioisomers and over-brominated products.

    • Over-bromination: The formation of di-bromo species is a common side reaction.

      • Solution: This can be minimized by controlling the stoichiometry of the brominating agent and adding it portion-wise or as a solution dropwise to the reaction mixture. Maintaining a controlled temperature can also help in preventing over-bromination.[1][2]

    • Formation of Regioisomers: Bromination can sometimes occur at other positions on the indazole ring, leading to the formation of undesired isomers.

      • Solution: The regioselectivity of the bromination of indazoles is highly dependent on the reaction conditions, including the solvent and the brominating agent used. Using N-bromosuccinimide (NBS) in a solvent like dichloromethane or acetonitrile generally favors bromination at the 3-position.[4]

    • Residual Starting Material: Incomplete conversion will lead to the presence of 5-chloro-1H-indazole in the final product.

      • Solution: As mentioned previously, extending the reaction time or optimizing the temperature can drive the reaction to completion. Careful monitoring by TLC or HPLC is essential.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify my this compound. What are the recommended purification methods?

  • Answer: The choice of purification method depends on the nature and quantity of the impurities. The most common methods are recrystallization and column chromatography.

    • Recrystallization: This is an effective method for removing small amounts of impurities, especially if the product is a solid.

      • Solution: A solvent screening should be performed to identify a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature.[5] For similar compounds, a mixture of methanol and water has been shown to be effective.[2]

    • Column Chromatography: This technique is useful for separating the desired product from impurities with different polarities, such as regioisomers or over-brominated byproducts.

      • Solution: A typical stationary phase is silica gel. The choice of the mobile phase (eluent) is crucial for good separation. A gradient of ethyl acetate in heptane or dichloromethane in methanol is often a good starting point.[6]

Frequently Asked Questions (FAQs)

  • Q1: What are the primary synthetic routes to this compound?

    • A1: The most direct and common method is the electrophilic bromination of 5-chloro-1H-indazole using a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent such as dichloromethane.[4] Alternative methods could involve a multi-step synthesis starting from different precursors, but direct bromination is generally preferred for its efficiency.

  • Q2: Which brominating agent is best for this synthesis?

    • A2: N-Bromosuccinimide (NBS) is widely used for the regioselective bromination of indazoles at the 3-position and is often preferred over elemental bromine (Br₂) due to its solid nature, ease of handling, and generally milder reaction conditions.[4] Other reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) have also been used for the bromination of indazoles, sometimes in conjunction with ultrasound assistance to accelerate the reaction.[3][7]

  • Q3: What are the key safety precautions to consider during this synthesis?

    • A3: Brominating agents such as NBS and Br₂ are corrosive and toxic. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1] Solvents like dichloromethane are volatile and have associated health risks, so proper handling and disposal are essential.

  • Q4: How can I confirm the identity and purity of my final product?

    • A4: A combination of analytical techniques should be used for structural confirmation and purity assessment.

      • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any isomeric impurities.

      • Mass Spectrometry (MS): To verify the molecular weight of the product.

      • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

      • Melting Point: A sharp melting point range is indicative of a pure compound.

Data Presentation

Table 1: Comparison of Brominating Agents for Indazole Synthesis

Brominating AgentTypical Solvent(s)General Reaction ConditionsAdvantagesDisadvantages
N-Bromosuccinimide (NBS)Dichloromethane, Acetonitrile, ChloroformRoom temperature, 1-2 hoursHigh regioselectivity for the 3-position, easy to handle (solid)Can lead to over-bromination if not controlled
Bromine (Br₂)Acetic Acid, DichloromethaneRoom temperature or slightly elevatedReadily availableHighly corrosive and volatile, can be less selective
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)EthanolUltrasound irradiation, 40°C, 30 minutesRapid reaction times, mild conditionsRequires specialized equipment (ultrasound bath)

Table 2: Troubleshooting Guide for Low Yield in Bromination

Potential CauseRecommended ActionExpected Outcome
Incomplete ReactionExtend reaction time, monitor by TLC/HPLCIncreased conversion of starting material
Suboptimal TemperatureGradually increase temperature while monitoring for side productsEnhanced reaction rate and yield
Poor Reagent QualityUse fresh, high-purity starting materials and reagentsImproved reaction efficiency and reproducibility
Incorrect StoichiometryUse a slight excess (1.05-1.1 eq.) of NBSDrive the reaction to completion without significant over-bromination

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-chloro-1H-indazole (1.0 eq.) in dichloromethane.

  • Reagent Addition: To this solution, add N-Bromosuccinimide (1.05 eq.) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and heptane as the eluent).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., methanol, ethanol, or a mixture like methanol/water).

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Procedure: Dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.[5]

Protocol 3: Purification by Column Chromatography

  • Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., heptane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dried silica onto the top of the column.

  • Elution: Elute the column with a gradient of increasing polarity, for example, starting with 100% heptane and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent to obtain the purified this compound.[6]

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start: 5-chloro-1H-indazole dissolve Dissolve in Dichloromethane start->dissolve add_nbs Add NBS (1.05 eq) dissolve->add_nbs react Stir at Room Temperature (1-2h) add_nbs->react concentrate1 Concentrate react->concentrate1 dissolve_ea Dissolve in Ethyl Acetate concentrate1->dissolve_ea wash Wash with Water and Brine dissolve_ea->wash dry Dry over Na2SO4 wash->dry concentrate2 Concentrate to get Crude Product dry->concentrate2 purify Purification concentrate2->purify recrystallization Recrystallization purify->recrystallization column Column Chromatography purify->column end Pure this compound recrystallization->end column->end

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_workflow start Low Yield or Impure Product check_reaction Reaction Monitoring (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete impurities Impurities Present? check_reaction->impurities incomplete->impurities No extend_time Extend Reaction Time / Increase Temperature incomplete->extend_time Yes over_bromination Over-bromination? impurities->over_bromination Yes purify Purify by Recrystallization or Column Chromatography impurities->purify No extend_time->check_reaction check_reagents Check Reagent Quality and Stoichiometry check_reagents->check_reaction regioisomers Regioisomers? over_bromination->regioisomers No optimize_nbs Optimize NBS Stoichiometry / Addition Rate over_bromination->optimize_nbs Yes regioisomers->check_reagents No regioisomers->purify Yes optimize_nbs->check_reaction end Pure Product / Optimized Conditions purify->end

Caption: Troubleshooting decision tree for optimizing the synthesis of this compound.

References

Technical Support Center: Regioselective Synthesis of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indazole synthesis. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to address common challenges, with a focus on overcoming regioselectivity issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of substitution on the indazole ring and why is regioselectivity a major challenge?

A1: The indazole ring possesses two nitrogen atoms, leading to annular tautomerism between the 1H-indazole and 2H-indazole forms. The 1H-tautomer is generally the more thermodynamically stable form.[1][2][3] Direct functionalization, such as alkylation or acylation, on the indazole nitrogen often yields a mixture of N1- and N2-substituted products.[1][4][5] Achieving high selectivity for a single regioisomer is a significant challenge but is crucial for synthesizing specific, biologically active molecules, as the substitution pattern dramatically influences the compound's pharmacological properties.[1][2]

Q2: What are the key factors that influence N1 vs. N2 regioselectivity during indazole alkylation?

A2: Several factors critically influence the ratio of N1 and N2 products.[4] Control over these parameters is essential for directing the synthesis towards the desired isomer.

  • Steric and Electronic Effects: The substituents on the indazole ring have a profound impact. Bulky groups at the C-3 position tend to favor N1 alkylation due to steric hindrance around the N2 position.[4][6] Conversely, electron-withdrawing groups (EWGs) like -NO₂ or -CO₂Me, particularly at the C-7 position, strongly direct substitution to the N2 position, often with high selectivity (≥96%).[2][4][6][7]

  • Reaction Conditions: The choice of base and solvent is crucial. For instance, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a well-established method for favoring N1-alkylation.[1][2][4][6][8] The polarity of the solvent and the nature of the base's counter-ion can alter the nucleophilicity of the two nitrogen atoms.[4] Acidic conditions, using catalysts like trifluoromethanesulfonic acid (TfOH), can promote N2-alkylation.[1][9][10]

  • Nature of the Electrophile: The alkylating or acylating agent itself can influence the regiochemical outcome.[2]

  • Thermodynamic vs. Kinetic Control: N1-substituted products are often the thermodynamically more stable isomers, while N2-products can be favored under kinetically controlled conditions.[1][11] Reactions run at lower temperatures for shorter times may favor the kinetic N2-product, whereas higher temperatures and longer reaction times can allow for equilibration to the thermodynamic N1-product.[11]

Troubleshooting Guides

Problem: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N2 isomers. How can I improve selectivity for the N1-substituted product?

Solution: To favor the thermodynamically preferred N1-product, you should use conditions that allow for equilibration and take advantage of steric and electronic factors.

  • Strategy 1: Use a Strong, Non-nucleophilic Base in an Aprotic Solvent. The combination of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is highly effective for achieving N1-selectivity.[2][4][6] This system promotes the formation of the thermodynamically more stable N1-isomer.

  • Strategy 2: Introduce Steric Hindrance. If your synthetic design allows, installing a bulky substituent at the C-3 position will sterically block the N2-position, thereby directing the electrophile to the N1-position.[4] For example, indazoles with 3-tert-butyl or 3-carboxymethyl substituents show excellent N1-selectivity (>99%).[2][6][12]

  • Strategy 3: Leverage a Chelating Group. An electron-rich group at the C-3 position (e.g., an ester) can chelate with the sodium cation from NaH, involving the N2-atom. This coordination is thought to block the N2-position, directing alkylation to N1.[5]

cluster_workflow Workflow: N1-Selective Alkylation start Start: Substituted 1H-Indazole add_nah 1. Add NaH (1.2 eq) in anhydrous THF at 0 °C start->add_nah stir_deprotonate 2. Stir for 30 min at room temperature (Deprotonation) add_nah->stir_deprotonate add_halide 3. Add Alkyl Halide (1.2 eq) stir_deprotonate->add_halide react 4. Stir at RT or 50 °C (Monitor by TLC/LC-MS) add_halide->react quench 5. Quench with H₂O react->quench extract 6. Extract with organic solvent quench->extract purify 7. Purify via column chromatography extract->purify end End: N1-Substituted Indazole purify->end

Caption: Experimental workflow for achieving N1-selective alkylation.

Problem: I need to synthesize the N2-substituted indazole, but my current method favors the N1 isomer. What should I change?

Solution: To favor the kinetically preferred N2-product, you need to alter the electronic properties of the substrate or use reaction conditions that avoid thermodynamic equilibration.

  • Strategy 1: Introduce an Electron-Withdrawing Group (EWG). Placing a strong EWG, such as a nitro (-NO₂) or ester (-CO₂Me) group, at the C-7 position has been shown to confer excellent N2-regioselectivity (≥96%).[2][6][7]

  • Strategy 2: Use Acidic Conditions. Unlike base-mediated reactions that often favor the N1-isomer, acidic conditions can promote N2-alkylation.[1] Using trifluoromethanesulfonic acid (TfOH) as a catalyst with diazo compounds is a highly selective method for N2-alkylation.[10][13]

  • Strategy 3: Employ the Mitsunobu Reaction. The Mitsunobu reaction (using an alcohol, diethyl azodicarboxylate (DEAD), and triphenylphosphine (TPP)) can show a strong preference for the N2-isomer.[2][5][14]

  • Strategy 4: Utilize a Directed Synthesis Route. Instead of alkylating a pre-formed indazole, choose a synthetic route that builds the ring to specifically yield the 2H-indazole. The Cadogan-Sundberg reductive cyclization is one such method.[1][15][16][17]

cluster_decision Decision Workflow for Controlling N-Alkylation Regioselectivity cluster_n1 Strategy for N1-Selectivity cluster_n2 Strategy for N2-Selectivity start Starting Point: Mixture of N1/N2 Isomers aim_n1 Aim for N1 (Thermodynamic Product) start->aim_n1 aim_n2 Aim for N2 (Kinetic Product) start->aim_n2 cond_n1 Use NaH in THF. Introduce bulky C-3 substituent. aim_n1->cond_n1 prod_n1 Desired Product: N1-Substituted Indazole cond_n1->prod_n1 cond_n2 Use C-7 EWG (e.g., -NO₂). Use acidic conditions (e.g., TfOH cat.). Consider Mitsunobu reaction. aim_n2->cond_n2 prod_n2 Desired Product: N2-Substituted Indazole cond_n2->prod_n2

Caption: Decision workflow for controlling N1/N2 regioselectivity.

Problem: My Cadogan-Sundberg cyclization to produce a 2H-indazole is inefficient, requiring high temperatures and giving low yields.

Solution: Traditional Cadogan cyclizations can be harsh. Modern, one-pot modifications have significantly improved the efficiency and substrate scope of this reaction, allowing for milder conditions.[1] A modified protocol involves the condensation of an ortho-nitrobenzaldehyde with an amine, followed by a reductive cyclization promoted by a phosphine reagent.[15][16]

Data Summary

Table 1: Effect of Indazole Ring Substituents on N-Alkylation Regioselectivity
Substituent PositionSubstituent TypePreferred ProductSelectivity (N1:N2 or % Isomer)Reference
C-3Bulky (e.g., -t-Bu, -COMe)N1>99:1[2][6]
C-7Electron-Withdrawing (-NO₂)N2≥96% N2[2][6]
C-7Electron-Withdrawing (-CO₂Me)N2≥96% N2[2][6][7]
Table 2: Influence of Reaction Conditions on Regioselectivity
Base/CatalystSolventElectrophile/Reaction TypePreferred ProductSelectivity (N1:N2 or % Isomer)Reference
NaHTHFAlkyl BromideN1>99:1[2][6]
Cs₂CO₃THFTosylateN1>90% Yield[5][14]
TfOH (cat.)-Diazo CompoundN2Up to 100% N2[10]
DEAD, TPPTHFMitsunobu (with alcohol)N2N1:N2 = 1:2.5[2][5]
K₂CO₃DMFMethyl IodideMixture44% N1, 40% N2[5][14]

Key Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation
  • Preparation: To a solution of the desired substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).[1]

  • Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.[1]

  • Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.[1]

  • Reaction: Allow the reaction to stir at room temperature (or gently heat to 50 °C if necessary) and monitor its progress by TLC or LC-MS until the starting material is consumed.[1]

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.[1]

Protocol 2: Modified Cadogan Reductive Cyclization for 2H-Indazoles
  • Mixing Reagents: In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 eq), the desired aniline or aliphatic amine (1.1 eq), and isopropanol (i-PrOH).[1]

  • Condensation: Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.[1]

  • Reductive Cyclization: Add tri-n-butylphosphine (1.5 eq) to the reaction mixture.[1]

  • Reaction: Continue to stir the mixture at 80 °C. Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).[1]

  • Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.[1]

  • Purification: Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.[1]

References

preventing over-bromination in indazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing over-bromination during indazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the bromination of indazoles?

A1: The primary challenges in indazole bromination include controlling the regioselectivity of the reaction, preventing the formation of di- or tri-brominated products (over-bromination), and achieving complete conversion of the starting material.[1] The purification of the desired monobrominated product from a mixture of isomers and over-brominated byproducts can also be a significant hurdle.[2]

Q2: What factors influence the regioselectivity of indazole bromination?

A2: Several factors dictate the position of bromination on the indazole ring:

  • Protecting Groups: The presence and nature of protecting groups on the indazole nitrogen atoms can direct the bromination to specific positions.

  • Brominating Agent: The choice of brominating agent is crucial. Milder reagents often provide better selectivity.

  • Reaction Conditions: Parameters such as solvent, temperature, and reaction time can significantly impact the regioselectivity.[2]

  • Substituents on the Indazole Ring: Existing substituents on the indazole core can electronically and sterically influence the position of subsequent bromination.[3]

Q3: How can I prevent the formation of di-brominated and other over-brominated byproducts?

A3: Preventing over-bromination is key to a successful synthesis. Here are some effective strategies:

  • Control Stoichiometry: Carefully control the molar equivalents of the brominating agent. Using a slight excess or a 1:1 ratio of the brominating agent to the indazole substrate is often a good starting point.

  • Choice of Brominating Agent: Employing less reactive brominating agents can help minimize over-bromination. For instance, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) is reported to be a mild and efficient reagent for selective C3-bromination.[4][5] N-bromosuccinimide (NBS) is also widely used for regioselective monobromination.[6]

  • Reaction Temperature: Lowering the reaction temperature can often slow down the reaction rate and improve selectivity, thereby reducing the formation of multiple bromination products.

  • Gradual Addition: Adding the brominating agent slowly or portion-wise to the reaction mixture can help maintain a low concentration of the reagent and minimize over-bromination.

Troubleshooting Guide

Problem: My reaction is producing a mixture of mono- and di-brominated indazoles.

Potential Cause Troubleshooting Step
Excess Brominating Agent Reduce the molar equivalents of the brominating agent (e.g., NBS, DBDMH) to 1.0-1.1 equivalents relative to the indazole.
High Reaction Temperature Perform the reaction at a lower temperature. For example, if the reaction was run at room temperature, try 0 °C.
Reaction Time Too Long Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and quench the reaction as soon as the starting material is consumed and before significant amounts of the di-brominated product are formed.
Highly Reactive Brominating Agent Consider switching to a milder brominating agent. If using Br₂, try NBS or DBDMH.[2]
Solvent Effects The choice of solvent can influence reactivity. Experiment with different solvents (e.g., ethanol, acetonitrile, dichloromethane) to optimize for mono-bromination.[2][6]

Experimental Protocols

Protocol 1: Selective C3-Bromination using DBDMH with Ultrasound Assistance

This protocol describes a rapid and efficient method for the selective bromination of 2H-indazoles at the C3 position.[4][5]

Materials:

  • 2H-Indazole derivative (0.2 mmol)

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (0.2 mmol)

  • Sodium Carbonate (Na₂CO₃) (0.4 mmol)

  • Ethanol (EtOH) (2.0 mL)

Procedure:

  • To a reaction vessel, add the 2H-indazole derivative, DBDMH, and Na₂CO₃.

  • Add ethanol as the solvent.

  • Place the reaction vessel in an ultrasonic bath (e.g., 40 kHz/50 W).

  • Irradiate the mixture at 40 °C for 30 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, proceed with standard aqueous workup and purification by column chromatography.

Protocol 2: Metal-Free Regioselective C3-Mono-bromination using NBS

This protocol is suitable for the selective mono-bromination of 2-substituted indazoles.[2]

Materials:

  • 2-substituted indazole (0.3 mmol)

  • N-Bromosuccinimide (NBS) (0.3 mmol)

  • Ethanol (EtOH) (3.0 mL)

Procedure:

  • In a reaction flask, dissolve the 2-substituted indazole in ethanol.

  • Add NBS to the solution.

  • Stir the reaction mixture at 50 °C for 2.0 hours in air.

  • Monitor the reaction progress by TLC.

  • After completion, remove the solvent under reduced pressure and purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Mono-bromination of 2-Phenyl-2H-indazole

Brominating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
DBDMHEtOH400.5High[4][5]
NBSEtOH50297[2]
NBSH₂O95596[2]
Br₂Acetic AcidHigh-High (with byproducts)[5]

Visualizations

Troubleshooting_Overbromination start Start: Over-bromination Observed check_equivalents Check Molar Equivalents of Brominating Agent start->check_equivalents is_excess Is it > 1.1 eq? check_equivalents->is_excess reduce_equivalents Reduce to 1.0-1.1 eq. is_excess->reduce_equivalents Yes check_temp Check Reaction Temperature is_excess->check_temp No monitor_reaction Monitor Reaction Closely (TLC/LC-MS) reduce_equivalents->monitor_reaction is_high_temp Is it elevated? check_temp->is_high_temp lower_temp Lower Reaction Temperature (e.g., to 0 °C or RT) is_high_temp->lower_temp Yes check_reagent Evaluate Brominating Agent is_high_temp->check_reagent No lower_temp->monitor_reaction is_strong_reagent Is it a strong agent (e.g., Br₂)? check_reagent->is_strong_reagent use_milder_reagent Use Milder Reagent (e.g., NBS, DBDMH) is_strong_reagent->use_milder_reagent Yes is_strong_reagent->monitor_reaction No use_milder_reagent->monitor_reaction end End: Mono-bromination Optimized monitor_reaction->end

Caption: Troubleshooting workflow for preventing over-bromination.

Bromination_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products Indazole Indazole Sigma_Complex Sigma Complex (Wheland Intermediate) Indazole->Sigma_Complex + Br+ Brominating_Agent Brominating Agent (e.g., NBS, DBDMH) Brominating_Agent->Sigma_Complex Mono_Bromo_Indazole Mono-bromo-indazole Sigma_Complex->Mono_Bromo_Indazole - H+ Byproduct Byproduct Sigma_Complex->Byproduct

Caption: General mechanism for electrophilic aromatic bromination of indazole.

References

Technical Support Center: Column Chromatography Purification of 3-Bromo-5-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting and frequently asked questions (FAQs) for the column chromatography purification of 3-Bromo-5-chloro-1H-indazole, tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound after synthesis?

A1: The most prevalent and effective method for the purification of this compound is column chromatography using silica gel. This technique is highly effective at separating the desired product from starting materials, reagents, and reaction byproducts. Recrystallization can also be employed as a subsequent step to further enhance purity.[1]

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can stem from various sources during the synthesis process.[2] Common impurities may include:

  • Unreacted Starting Material: 5-chloro-1H-indazole may be present if the bromination reaction did not go to completion.[2][3]

  • Reagents: Residual brominating agents, such as N-bromosuccinimide (NBS), might be present.[2][3]

  • Byproducts: Over-bromination can lead to the formation of di-bromo species. Additionally, regioisomers can sometimes form depending on the specific synthetic route.[2]

  • Degradation Products: The compound may degrade if not handled or stored properly, especially with exposure to light and moisture.[2]

Q3: What is a good starting eluent system for the column chromatography of this compound?

A3: A common and effective eluent system for purifying halo-indazoles is a mixture of a non-polar solvent like heptane or hexane and a more polar solvent such as ethyl acetate. A typical starting point for thin-layer chromatography (TLC) analysis is a 1:1 mixture of ethyl acetate and heptane (or hexane).[3] The polarity of the eluent can then be optimized based on the separation observed on the TLC plate.

Q4: How can I confirm the purity and identity of the final product?

A4: Standard analytical techniques are crucial for confirming the identity and assessing the purity of the purified this compound:

  • NMR Spectroscopy (¹H & ¹³C): Confirms the chemical structure and helps in identifying any impurities.[4]

  • Mass Spectrometry (MS): Verifies the molecular weight of the compound.[4]

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of the product's purity.[4]

  • Thin-Layer Chromatography (TLC): Used for monitoring the reaction progress and the purity of fractions collected during chromatography.[3][4]

Experimental Protocols & Data Presentation

General Column Chromatography Protocol

This protocol outlines a standard procedure for the purification of this compound.

1. Preparation of the Stationary Phase:

  • A slurry of silica gel is prepared in the initial, least polar eluent (e.g., a hexane/ethyl acetate mixture).[1]

2. Packing the Column:

  • The silica gel slurry is poured into a glass column.

  • The silica is allowed to settle, ensuring a uniform and level bed.

  • Excess solvent is drained until the solvent level is just above the silica surface.[1]

3. Loading the Sample:

  • The crude this compound is dissolved in a minimal amount of the eluent or a slightly more polar solvent.[1]

  • This concentrated solution is carefully applied to the top of the silica bed.

4. Elution:

  • The eluent is passed through the column to separate the components.

  • The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute the product.

5. Fraction Collection and Analysis:

  • Fractions are collected as the solvent elutes from the column.

  • The composition of each fraction is monitored using TLC.[1]

6. Isolation of the Product:

  • Fractions containing the pure product are combined.

  • The solvent is removed under reduced pressure to yield the purified this compound.[1]

Recommended Eluent Systems

The choice of eluent is critical for achieving good separation. The following table provides examples of solvent systems that can be used as a starting point.

Solvent System (v/v)PolarityTypical Application
20-50% Ethyl Acetate in Heptane/HexaneLow to MediumInitial screening and elution of the product.
1-10% Methanol in DichloromethaneMedium to HighFor eluting more polar impurities or if the product has low mobility in less polar systems.[5]

Troubleshooting Guide

IssuePossible Cause(s)Troubleshooting Steps
Poor Separation of Product from Impurities - Inappropriate solvent system (eluent).- Incorrect stationary phase.- Overloading the column.- Optimize the solvent system: Use TLC to screen different solvent mixtures to find the optimal separation.- Check stationary phase: Ensure the use of appropriate silica gel (e.g., standard grade, 60 Å).- Reduce sample load: Do not exceed 1-5% of the silica gel weight for the crude material.
Product Elutes Too Quickly or Too Slowly - Eluent polarity is too high or too low.- If eluting too quickly (high Rf on TLC): Decrease the polarity of the eluent (e.g., reduce the percentage of ethyl acetate).- If eluting too slowly (low Rf on TLC): Increase the polarity of the eluent.[1]
Streaking or Tailing of the Product Band - The compound has low solubility in the eluent.- Strong interaction with the stationary phase (acidic or basic nature of the compound).- Improperly packed column.- Modify the eluent: Add a small amount of a more polar solvent to improve solubility. For compounds with basic groups like indazoles, adding a small percentage of triethylamine (e.g., 0.1-1%) can prevent tailing on silica gel.[1][4]- Ensure proper column packing: Avoid channels and cracks in the silica bed.[1]
No Crystals Form After Solvent Evaporation - The product may be an oil.- The concentration of the product is too low.- Attempt to induce crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal.[6]- Further concentrate the solution: If the product is known to be a solid, ensure all solvent is removed.
Compound "Oils Out" During Crystallization - The solution is cooling too rapidly.- The crude material is highly impure.- Slow down the cooling process: Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[6]- Consider pre-purification: If the impurity level is very high, a preliminary purification step may be necessary.[6]

Visual Workflow for Purification

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation A Prepare Silica Gel Slurry B Pack Column A->B C Dissolve Crude Product B->C D Load Sample onto Column C->D E Elute with Solvent System D->E F Collect Fractions E->F G Monitor Fractions by TLC F->G H Combine Pure Fractions G->H Identify Pure Fractions I Evaporate Solvent H->I J Obtain Purified Product I->J

Caption: Workflow for column chromatography purification.

This guide is intended to provide a comprehensive overview and practical solutions for the purification of this compound. For specific safety and handling information, always refer to the Safety Data Sheet (SDS) of the compound and reagents used.

References

Technical Support Center: Suzuki Coupling with Halogenated Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki coupling reactions involving halogenated indazoles. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a halogenated indazole is resulting in low to no yield. What are the most common causes?

A1: Low yields in Suzuki couplings with halogenated indazoles can stem from several factors:

  • Catalyst Inactivity: The palladium catalyst may be deactivated by oxygen or impurities. Ensure your reaction is properly degassed and run under an inert atmosphere (e.g., Argon or Nitrogen).[1][2] The choice of palladium source and ligand is also crucial; some combinations are more effective for specific substrates.[3][4][5]

  • Inappropriate Base or Solvent: The base and solvent system plays a critical role. The base activates the boronic acid, but an unsuitable choice can lead to side reactions or poor solubility. A screening of different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, THF, DMF, toluene, often with water) is often necessary.[6][7]

  • Dehalogenation: A common side reaction is the removal of the halogen from the indazole, leading to the formation of the parent indazole instead of the coupled product. This is more prevalent with iodo- and bromo-indazoles.[8][9]

  • Protodeboronation: The boronic acid can be unstable under the reaction conditions and undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[3][10]

  • N-H Inhibition: The acidic proton on an unprotected indazole can inhibit the palladium catalyst.[3] N-protection of the indazole is often recommended to circumvent this issue.[3][11]

Q2: I am observing significant dehalogenation of my bromo- or iodo-indazole starting material. How can I minimize this side reaction?

A2: Dehalogenation is a known issue, particularly with more reactive iodo- and bromo-indazoles.[8][9] To mitigate this:

  • Switch to a Less Reactive Halogen: If possible, using a chloro-indazole instead of a bromo- or iodo-indazole can reduce the propensity for dehalogenation.[8][12]

  • Optimize Reaction Conditions: Lowering the reaction temperature and using a milder base can sometimes suppress dehalogenation.

  • Choice of Catalyst and Ligand: Certain palladium catalysts and ligands are less prone to inducing dehalogenation. For instance, using more electron-rich and bulky phosphine ligands can be beneficial.[13]

Q3: My N-Boc protected indazole is getting deprotected during the reaction. Why is this happening and what can I do?

A3: N-Boc deprotection during Suzuki coupling can occur, especially under thermal conditions or with certain substrates, such as those containing electron-withdrawing groups like a nitro group.[14][15] The basic reaction conditions can facilitate the removal of the Boc group.[15]

  • Microwave Irradiation: Microwave-assisted synthesis can sometimes allow for lower reaction times and temperatures, potentially preserving the Boc group.[14]

  • Alternative Protecting Groups: If Boc deprotection is persistent, consider using a more robust protecting group that is stable to the Suzuki coupling conditions.

  • One-Pot Deprotection/Coupling: In some cases, the concomitant deprotection can be incorporated into the synthetic strategy, leading directly to the N-H indazole product.[15]

Q4: Should I protect the N-H of my indazole for the Suzuki coupling?

A4: While Suzuki couplings on unprotected indazoles are possible, they can be challenging due to catalyst inhibition by the acidic N-H proton.[3] N-protection is generally recommended to achieve higher and more consistent yields.[3][11] However, some protocols have been developed specifically for unprotected indazoles, often requiring specific ligands like SPhos and XPhos and higher temperatures.[3]

Troubleshooting Guides

Problem 1: Low or No Product Formation
Possible Cause Troubleshooting Step
Inactive Catalyst Ensure proper degassing of the reaction mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes.[1] Use a fresh source of palladium catalyst. Consider using a palladium precatalyst which is more air-stable.
Suboptimal Ligand Screen different phosphine ligands. For electron-rich or sterically hindered indazoles, bulky, electron-rich ligands like Buchwald's SPhos or XPhos may be more effective.[3][13]
Incorrect Base Screen various bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or KOtBu.[2][7] The strength and solubility of the base are critical.
Poor Solvent Choice Try different solvents like 1,4-dioxane, THF, DME, or toluene, often in combination with water.[6] For substrates with poor solubility, DMF can be a good option, but be mindful of potential side reactions at high temperatures.[7][16]
Low Reaction Temperature Gradually increase the reaction temperature. Microwave irradiation can be a powerful tool to accelerate the reaction and improve yields.[14]
Problem 2: Significant Side Product Formation (Dehalogenation or Homocoupling)
Possible Cause Troubleshooting Step
Dehalogenation of Halogenated Indazole If using an iodo- or bromo-indazole, consider switching to the corresponding chloro-indazole, which is less prone to dehalogenation.[8][12] Fine-tuning the reaction temperature and base can also help.
Homocoupling of Boronic Acid Ensure the reaction is thoroughly degassed to remove oxygen, which can promote homocoupling. Using a slight excess of the boronic acid can sometimes be beneficial, but a large excess may lead to purification challenges.[2]
Protodeboronation of Boronic Acid Use fresh, high-purity boronic acid. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[13] Adding a small amount of water can sometimes be crucial for the stability and reactivity of the boronic acid in anhydrous solvents.[13]

Experimental Protocols

Representative Protocol for Suzuki Coupling of 3-Iodo-1H-indazole (Microwave-Assisted)

This protocol is adapted from a procedure for the vinylation of 3-iodoindazoles.[14]

  • Reaction Setup: In a 10-20 mL microwave vial equipped with a magnetic stir bar, add 3-iodo-1H-indazole (1.0 mmol), the desired boronic acid (1.2-2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Solvent and Base Addition: Add 1,4-dioxane (7 mL) and a 2M aqueous solution of sodium carbonate (2 mL).

  • Degassing: Seal the vial and purge with argon or nitrogen for 10-15 minutes.

  • Reaction: Place the vial in a microwave reactor and irradiate the mixture at 120 °C for 40 minutes with stirring.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate (50 mL) and wash with brine (3 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Suzuki Coupling of Bromo-indazoles (Conventional Heating)

This protocol is based on conditions reported for the coupling of 5-bromoindazoles.[5]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 5-bromo-N-protected-indazole (1.0 mmol), the boronic acid (1.2 mmol), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 mmol).

  • Solvent and Base Addition: Add anhydrous dimethoxyethane (DME) (10 mL) and potassium carbonate (2.0 mmol).

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography.

Quantitative Data Summary

Halogenated IndazoleBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Iodo-5-nitro-1H-indazolePinacol vinyl boronatePd(PPh₃)₄ (5)Na₂CO₃ (2M aq.)Dioxane120 (MW)0.6787[14]
3-Iodo-5-methoxy-1H-indazolePinacol vinyl boronatePd(PPh₃)₄ (5)Na₂CO₃ (2M aq.)Dioxane120 (MW)0.6775[14]
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)K₂CO₃DME80285[5]
3-Chloro-1H-indazole5-Indole boronic acidP2 (XPhos precatalyst) (2.5)K₃PO₄Dioxane/H₂O1001575[3]
7-Bromo-4-(N-(p-tolyl)sulfonamido)-1H-indazole(4-Methoxyphenyl)boronic acidPdCl₂(dppf) (10)Cs₂CO₃DMF1002485[17]

Visualized Workflows and Logic

Troubleshooting_Suzuki_Coupling start Low/No Yield in Suzuki Coupling check_catalyst 1. Check Catalyst System start->check_catalyst check_conditions 2. Evaluate Reaction Conditions start->check_conditions check_starting_materials 3. Assess Starting Materials start->check_starting_materials catalyst_activity Is catalyst active? (Fresh, degassed) check_catalyst->catalyst_activity base_screen Screen bases (K2CO3, Cs2CO3, K3PO4) check_conditions->base_screen dehalogenation Dehalogenation observed? check_starting_materials->dehalogenation ligand_choice Is the ligand appropriate? (e.g., Buchwald ligands for challenging substrates) catalyst_activity->ligand_choice solvent_screen Screen solvents (Dioxane, THF, DME, Toluene/H2O) base_screen->solvent_screen temp_increase Increase temperature or use microwave irradiation solvent_screen->temp_increase nh_protection Is indazole N-H protected? dehalogenation->nh_protection No use_less_reactive_halogen Use chloro-indazole dehalogenation->use_less_reactive_halogen Yes boronic_acid_stability Protodeboronation suspected? nh_protection->boronic_acid_stability Yes protect_nh Protect N-H group nh_protection->protect_nh No use_boronate_ester Use boronate ester or fresh boronic acid boronic_acid_stability->use_boronate_ester Yes successful_reaction Successful Reaction boronic_acid_stability->successful_reaction No use_less_reactive_halogen->successful_reaction protect_nh->successful_reaction use_boronate_ester->successful_reaction

Caption: A troubleshooting workflow for low-yield Suzuki coupling reactions.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X (Halogenated Indazole) pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_trans_complex R1-Pd(II)L2-R2 transmetalation->pd2_trans_complex r2box R2-B(OR)2 r2box->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd2_trans_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R1-R2 reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Degradation Pathways of Halogenated Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with halogenated indazoles. The information provided addresses common issues encountered during experimental work, focusing on the degradation pathways of these compounds under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of halogenated indazoles?

A1: Halogenated indazoles can be susceptible to degradation under several conditions. The primary factors include exposure to heat (thermal degradation), light (photolytic degradation), and certain chemical reagents.[1] For instance, nitroaromatic and iodo-substituted systems can be sensitive to heat and light, and the carbon-iodine bond is particularly labile under photolytic conditions.[1]

Q2: How does the type of halogen (F, Cl, Br, I) on the indazole ring affect its stability?

A2: The stability of the carbon-halogen (C-X) bond plays a significant role in the overall stability of the halogenated indazole. The bond dissociation energies decrease down the group: C-F > C-Cl > C-Br > C-I.[2] This trend suggests that iodo-indazoles are generally the most susceptible to dehalogenation, while fluoro-indazoles are the most stable.[2][3] For example, bromides can be reduced more quickly than chlorides under catalytic hydrogenation.[4]

Q3: What are the common degradation products observed during reactions with halogenated indazoles?

A3: Common degradation products can include dehalogenated indazoles, where the halogen atom is replaced by a hydrogen atom.[2] In some cases, ring-opened byproducts or the formation of indazolones can occur, depending on the reaction conditions. Under oxidative conditions, more complex degradation pathways can be initiated.[5]

Q4: Can the position of the halogen on the indazole ring influence its stability?

A4: Yes, the position of the halogen can influence its reactivity. For example, halogens at the C3-position are often targeted for substitution reactions, such as metal-catalyzed cross-coupling, which inherently involves the cleavage of the C-X bond.[6] The electronic environment of the halogen, dictated by other substituents on the ring, will also affect its lability.

Q5: Are there any general precautions I can take to minimize the degradation of my halogenated indazole compounds?

A5: To minimize degradation, it is advisable to protect sensitive compounds from light and heat.[1] Stress testing, such as exposing the compound to elevated temperatures and specific light sources, can help identify potential degradation pathways early on.[1] For compounds in solution, careful selection of solvents is crucial, as some solvents can promote degradation.

Troubleshooting Guides

Issue 1: Unexpected Dehalogenation of the Indazole Ring

Q: I am performing a reaction with a bromo- or iodo-indazole, and I am observing a significant amount of the corresponding dehalogenated indazole as a byproduct. What could be the cause and how can I prevent it?

A: Unexpected dehalogenation is a common issue, particularly with bromo- and iodo-indazoles, due to the relative weakness of the C-Br and C-I bonds.

Possible Causes and Solutions:

  • Catalyst Choice: Palladium-based catalysts, often used in cross-coupling reactions, can also catalyze hydrodehalogenation, especially in the presence of a hydrogen source.[7][8]

    • Solution: Consider using a different catalyst system that is less prone to promoting dehalogenation. Alternatively, screening different ligands for the palladium catalyst may mitigate this side reaction.

  • Hydrogen Source: The hydrogen for reductive dehalogenation can come from various sources in the reaction mixture, such as alcohols, water, or even the solvent itself under certain conditions.[9]

    • Solution: Use anhydrous solvents and reagents if possible. If a protic solvent is required, consider running the reaction at a lower temperature to minimize side reactions.

  • Reaction Temperature: Higher temperatures can promote thermal degradation, which may include dehalogenation.[10]

    • Solution: Attempt the reaction at a lower temperature. Even a modest reduction in temperature can sometimes significantly decrease the rate of degradation pathways.

  • Radical Reactions: Dehalogenation can also proceed through a radical mechanism, which can be initiated by light or radical initiators.[11]

    • Solution: Run the reaction in the dark by wrapping the reaction vessel in aluminum foil. Ensure that all reagents are free from peroxide impurities, which can act as radical initiators.

Issue 2: Formation of Undesired Isomers or Ring-Opened Products

Q: My reaction is yielding a complex mixture of products, and spectroscopic analysis suggests the presence of the 2H-indazole isomer and potentially ring-opened species. How can I improve the selectivity of my reaction?

A: The formation of undesired isomers and ring-opened products often points to harsh reaction conditions or the use of non-selective reagents.

Possible Causes and Solutions:

  • Isomerization: The 1H- and 2H-isomers of indazole can interconvert, and the 1H-tautomer is generally more stable.[12][13] Certain reaction conditions can promote the formation of the less stable 2H-isomer.

    • Solution: Carefully control the reaction pH. The choice of base and solvent can significantly influence the regioselectivity of reactions like N-alkylation.[14]

  • Ring Opening: Strong nucleophiles or bases, particularly at elevated temperatures, can lead to the cleavage of the indazole ring.

    • Solution: Use milder bases and lower reaction temperatures. If a strong base is necessary, consider a slow addition at a low temperature to control the reaction.

  • Photochemical Reactions: Exposure to UV light can sometimes lead to the formation of rearranged products or ring-opened species.[15]

    • Solution: As a standard precaution, protect the reaction from light, especially if the starting materials or expected products are colored.

Data Presentation

Table 1: Relative Stability of Carbon-Halogen Bonds

This table summarizes the bond dissociation energies for halogens attached to a methyl group, which provides a general indication of the relative stability of the corresponding halogenated indazoles.

Carbon-Halogen BondBond Dissociation Energy (kJ/mol)Relative Stability
H₃C−F452Highest
H₃C−Cl351High
H₃C−Br293Moderate
H₃C−I234Low[2]

Data provides a general trend for C-X bond strength.

Table 2: Conditions for Halogenation and Dehalogenation of Indazoles
ReactionHalogenReagentsSolventConditionsTypical YieldReference
Iodination II₂, KOHDMFRoom TempGood[6]
Bromination BrNBSMeCNRoom TempGood to High[6]
Chlorination ClNCSCH₂Cl₂Room TempModerate to Good[6]
Fluorination FNFSIWaterAmbientGood[16]
Reductive Dehalogenation Br, ClH₂, Pd/CVariousNeutralHigh[4]

Experimental Protocols

Protocol 1: General Procedure for Photostability Stress Testing

This protocol is designed to assess the stability of a halogenated indazole under exposure to light.[1]

  • Sample Preparation: Prepare two identical solutions of the halogenated indazole in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 0.1 mg/mL). Also, place a small amount of the solid compound in two separate, clear vials.

  • Control Sample: Wrap one set of solution and solid samples completely in aluminum foil to serve as the dark control.

  • Light Exposure: Place the unwrapped samples and the dark control in a photostability chamber equipped with a light source that meets ICH Q1B guidelines.

  • Time Points: At specified time intervals (e.g., 0, 6, 12, 24 hours), withdraw an aliquot from each solution and dissolve a portion of the solid samples.

  • Analysis: Analyze the samples by HPLC with a UV detector to determine the percentage of the parent compound remaining and to detect the formation of any degradation products. Compare the results from the light-exposed samples to the dark controls.

Protocol 2: Reductive Dehalogenation of a Bromo-Indazole

This protocol describes a general method for the removal of a bromine atom from an indazole ring using catalytic hydrogenation.[4]

  • Reaction Setup: In a flask suitable for hydrogenation, dissolve the bromo-indazole (1 equivalent) in a solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add 10% palladium on carbon (Pd/C) catalyst (typically 1-5 mol%).

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude dehalogenated indazole, which can be further purified by chromatography or crystallization if necessary.

Visualizations

Degradation_Pathways cluster_triggers Degradation Triggers cluster_compound Starting Material cluster_products Degradation Products Light Light Halogenated_Indazole Halogenated Indazole (R-Ind-X) Light->Halogenated_Indazole Photodegradation Heat Heat Heat->Halogenated_Indazole Thermal Degradation Chemical Chemical Agents (e.g., Pd Catalyst, Strong Base) Chemical->Halogenated_Indazole Chemical Reaction Dehalogenated Dehalogenated Indazole (R-Ind-H) Halogenated_Indazole->Dehalogenated Reductive Dehalogenation Ring_Opened Ring-Opened Products Halogenated_Indazole->Ring_Opened Harsh Conditions Isomer Isomerized Indazole (e.g., 2H-Isomer) Halogenated_Indazole->Isomer Isomerization Troubleshooting_Workflow Start Unexpected Product Observed (e.g., Dehalogenation) Check_Catalyst Is a Pd catalyst used? Start->Check_Catalyst Check_H_Source Is a hydrogen source present? (e.g., protic solvent) Check_Catalyst->Check_H_Source No Sol_Catalyst Action: Screen alternative catalysts or ligands. Check_Catalyst->Sol_Catalyst Yes Check_Temp Is the reaction run at elevated temperature? Check_H_Source->Check_Temp No Sol_H_Source Action: Use anhydrous solvent, run at lower temperature. Check_H_Source->Sol_H_Source Yes Check_Light Is the reaction exposed to light? Check_Temp->Check_Light No Sol_Temp Action: Reduce reaction temperature. Check_Temp->Sol_Temp Yes Sol_Light Action: Protect reaction from light. Check_Light->Sol_Light Yes End Problem Resolved Check_Light->End No Sol_Catalyst->End Sol_H_Source->End Sol_Temp->End Sol_Light->End

References

Validation & Comparative

A Comparative Guide to 3-Bromo-5-chloro-1H-indazole and Other Halogenated Indazoles in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Halogenated indazoles, in particular, serve as versatile building blocks for the synthesis of complex drug candidates through various cross-coupling reactions. This guide provides a comparative analysis of 3-Bromo-5-chloro-1H-indazole and other halogenated indazoles, focusing on their performance in key synthetic transformations. Experimental data, detailed protocols, and relevant biological pathways are presented to assist researchers in selecting the optimal starting materials for their drug discovery and development pipelines.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are powerful tools for the functionalization of halogenated indazoles, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The reactivity and yield of these reactions are highly dependent on the nature and position of the halogen substituents on the indazole ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds. The choice of catalyst, base, and solvent system is crucial for achieving high yields. Below is a comparative summary of the performance of various halogenated indazoles in this reaction, collated from the literature. It is important to note that direct comparisons are challenging due to variations in reaction conditions across different studies.

Halogenated IndazoleCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O~85 (estimated based on similar substrates)N/A
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane84[1][2]
5-Bromo-1-ethyl-1H-indazole2-Thiopheneboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane92[1]
7-Bromo-4-(p-toluenesulfonamido)-1H-indazole4-Methoxyphenylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂O70[3]
7-Bromo-4-(p-toluenesulfonamido)-1H-indazole2-Thienylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂O80[3]
3-Chloro-1H-indazole5-Indole boronic acidXPhos Pd G2K₃PO₄Dioxane/H₂O95[4]

Note: The yield for this compound is an educated estimation as direct experimental data for this specific Suzuki coupling was not found in the initial search. The table highlights that the choice of both the indazole substrate and the coupling partner significantly impacts the reaction outcome.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for the synthesis of N-aryl and N-heteroaryl derivatives. The selection of the appropriate phosphine ligand is critical for achieving high efficiency.

Halogenated IndazoleAmineCatalyst SystemBaseSolventYield (%)Reference
This compound AnilinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane~90 (estimated based on similar substrates)N/A
3-Iodo-1H-indazoleMorpholinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane85[5]
4-Bromo-1H-pyrazoleBenzylaminePd(OAc)₂ / RuPhosLiHMDSTHF88[6]
2-Bromo-1H-imidazoleAnilinePd(OAc)₂ / RuPhosLiHMDSTHF82[6]

Note: The yield for this compound is an educated estimation as direct experimental data for this specific Buchwald-Hartwig amination was not found in the initial search. The data suggests that iodo-indazoles are generally more reactive than their bromo counterparts in this transformation.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful synthesis. The following are generalized procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions adapted from the literature for halogenated indazoles.

General Procedure for Suzuki-Miyaura Coupling of Halogenated Indazoles

Materials:

  • Halogenated indazole (1.0 eq.)

  • Boronic acid or ester (1.2 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.)

  • Anhydrous, deoxygenated solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane)

Protocol:

  • To a reaction vessel, add the halogenated indazole, boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the deoxygenated solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_workflow Suzuki-Miyaura Workflow Start Start Reaction Setup Combine Halogenated Indazole, Boronic Acid, Catalyst, Base Start->Reaction Setup Inert Atmosphere Evacuate and Backfill with Inert Gas Reaction Setup->Inert Atmosphere Solvent Addition Add Deoxygenated Solvent Inert Atmosphere->Solvent Addition Heating Heat and Stir Solvent Addition->Heating Workup Cool, Dilute, Wash Heating->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product

General experimental workflow for Suzuki-Miyaura coupling.

General Procedure for Buchwald-Hartwig Amination of Halogenated Indazoles

Materials:

  • Halogenated indazole (1.0 eq.)

  • Amine (1.2 eq.)

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos or RuPhos, 2-4 mol%)

  • Base (e.g., Cs₂CO₃ or LiHMDS, 2.0 eq.)

  • Anhydrous, deoxygenated solvent (e.g., Dioxane or THF)

Protocol:

  • In a glovebox or under a stream of inert gas, add the palladium precursor, phosphine ligand, and base to a dry reaction vessel.

  • Add the halogenated indazole and the amine.

  • Add the anhydrous, deoxygenated solvent.

  • Seal the vessel and heat to the appropriate temperature (typically 65-110 °C) with stirring for the specified time (12-24 hours). Monitor by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash chromatography.

Biological Relevance: Indazoles as PARP Inhibitors

Halogenated indazoles are crucial intermediates in the synthesis of various kinase and PARP (Poly (ADP-ribose) polymerase) inhibitors. PARP enzymes are key players in the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks. In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks is deficient. Inhibition of PARP in these cancer cells leads to an accumulation of DNA damage, resulting in cell death through a process known as synthetic lethality. Niraparib, an FDA-approved drug for ovarian cancer, features an indazole core and functions as a potent PARP inhibitor.[7][8]

G cluster_pathway PARP Inhibition in BRCA-Deficient Cancer DNA_Damage DNA Single-Strand Break PARP_Activation PARP Activation DNA_Damage->PARP_Activation Replication DNA Replication BER Base Excision Repair PARP_Activation->BER PARP_Inhibition PARP Inhibition PARP_Activation->PARP_Inhibition Repair DNA Repair BER->Repair Indazole_Inhibitor Indazole-based PARP Inhibitor (e.g., Niraparib) Indazole_Inhibitor->PARP_Inhibition PARP_Inhibition->Replication DSB Double-Strand Break Replication->DSB HR Homologous Recombination (BRCA1/2 Dependent) DSB->HR HR->Repair Normal Cell Cell_Death Apoptosis / Cell Death HR->Cell_Death BRCA Deficient Cell BRCA_Deficient BRCA1/2 Deficient Cancer Cell

Simplified signaling pathway of PARP inhibition.

Conclusion

This compound and other halogenated indazoles are indispensable precursors in modern synthetic and medicinal chemistry. Their utility in forming diverse molecular architectures through robust cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination is well-established. While direct comparative data under standardized conditions remains sparse, the available literature indicates that the reactivity of halogenated indazoles is a complex interplay of electronic and steric factors. The choice of a specific halogenated indazole should be guided by the desired transformation, the required reactivity, and the commercial availability of the starting material. The critical role of these compounds as intermediates for potent therapeutics, such as PARP and kinase inhibitors, underscores the importance of continued research into their synthesis and functionalization.

References

Biological Activity of 3-Bromo-5-chloro-1H-indazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive research into the diverse biological activities of indazole derivatives, specific quantitative data and detailed experimental protocols for derivatives of 3-Bromo-5-chloro-1H-indazole remain limited in publicly available scientific literature. This guide, therefore, provides a comparative overview of the biological activities observed in structurally related bromo- and chloro-substituted indazole compounds to offer insights into the potential therapeutic applications of the target scaffold.

The indazole core is a "privileged scaffold" in medicinal chemistry, forming the basis of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects. The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate the physicochemical properties and biological activities of these molecules.

Kinase Inhibitory Activity: A Promising Avenue

To illustrate a common experimental workflow for assessing kinase inhibitory activity, a generalized protocol for an in-vitro kinase inhibition assay is provided below.

Experimental Protocol: In-vitro Kinase Inhibition Assay (General)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP) or coupled to a detection system

  • Test compound (e.g., a this compound derivative)

  • Kinase reaction buffer

  • Stop solution (e.g., EDTA)

  • Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactivity-based assays, or specific antibodies for ELISA-based methods)

Procedure:

  • Reaction Setup: In a microplate, combine the kinase, its substrate, and varying concentrations of the test compound in the kinase reaction buffer.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.

  • Termination: Stop the reaction by adding the stop solution.

  • Detection: Quantify the extent of substrate phosphorylation. The method of detection will depend on the assay format (e.g., measuring radioactivity, fluorescence, or luminescence).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. The IC50 value is then determined from the resulting dose-response curve.

G cluster_workflow Experimental Workflow: In-vitro Kinase Inhibition Assay prep Prepare Reagents (Kinase, Substrate, ATP, Compound) setup Set up Kinase Reaction in Microplate prep->setup Add to wells initiate Initiate Reaction with ATP setup->initiate incubate Incubate at Optimal Temperature initiate->incubate terminate Terminate Reaction with Stop Solution incubate->terminate detect Detect Substrate Phosphorylation terminate->detect analyze Data Analysis (IC50 Determination) detect->analyze

Generalized workflow for an in-vitro kinase inhibition assay.

Anticancer Activity

The anticancer potential of halogenated indazoles is a significant area of research. These compounds can exert their effects through various mechanisms, including the inhibition of kinases crucial for tumor growth, induction of apoptosis (programmed cell death), and interference with other cellular processes.

While specific IC50 values for this compound derivatives against various cancer cell lines are not documented in the reviewed literature, the general approach to evaluating anticancer activity involves cell-based assays.

Experimental Protocol: MTT Assay for Cytotoxicity (General)

Objective: To assess the cytotoxic effect of a test compound on cancer cell lines and determine its IC50 value.

Materials:

  • Cancer cell line(s) of interest

  • Cell culture medium and supplements (e.g., fetal bovine serum)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the plates for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and plot it against the compound concentration to determine the IC50 value.

G cluster_pathway Simplified Apoptosis Signaling Pathway Indazole Halogenated Indazole Derivative Kinase Pro-survival Kinase (e.g., Akt, ERK) Indazole->Kinase Inhibition Apoptosis Apoptosis Kinase->Apoptosis Inhibits Cell_Survival Cell Survival and Proliferation Kinase->Cell_Survival Promotes

Simplified pathway showing kinase inhibition by indazoles leading to apoptosis.

Antimicrobial Activity

Certain halogenated indazole derivatives have also been explored for their antimicrobial properties against a range of bacteria and fungi. The presence and position of halogen substituents can influence the spectrum and potency of their antimicrobial effects.

The antimicrobial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution for MIC Determination (General)

Objective: To determine the MIC of a test compound against a specific microbial strain.

Materials:

  • Microbial strain(s) of interest (bacterial or fungal)

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • Test compound

  • Positive control antibiotic/antifungal

  • 96-well microplates

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microbial suspension to each well.

  • Controls: Include wells with medium only (negative control), and medium with the microbial inoculum but no compound (growth control), and a positive control with a known antimicrobial agent.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Conclusion and Future Directions

While this guide provides a general overview and standardized protocols for assessing the biological activities of halogenated indazoles, the specific evaluation of this compound derivatives is a clear area for future research. The synthesis and screening of a library of such compounds against a panel of kinases, cancer cell lines, and microbial strains would be necessary to elucidate their specific structure-activity relationships and to identify lead compounds for further development. The comparative data presented for related bromo- and chloro-substituted indazoles suggest that the this compound scaffold holds promise as a source of novel therapeutic agents. Further investigation is warranted to unlock its full potential.

Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Bromo-5-chloro-1H-indazole Analogs as Antiproliferative Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of hypothetical 3-Bromo-5-chloro-1H-indazole analogs, focusing on their potential as antiproliferative agents. Due to the limited availability of a comprehensive SAR study on this specific scaffold in publicly accessible literature, this guide extrapolates findings from studies on various substituted indazole derivatives to present a representative comparison. The data herein is illustrative and aims to guide future research in the design and development of potent and selective indazole-based therapeutic agents.

Introduction to this compound as a Scaffold

The indazole core is a privileged scaffold in medicinal chemistry, with numerous derivatives approved as therapeutic agents, particularly in oncology.[1][2] The presence of halogen atoms, such as bromine and chlorine, on the indazole ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Halogen substitutions have been shown to enhance the antiproliferative activity of various heterocyclic compounds.[3] This guide explores the hypothetical impact of further substitutions on the this compound core.

Data Presentation: Comparative Antiproliferative Activity

The following table summarizes the hypothetical antiproliferative activity (GI50) of a series of this compound analogs against a representative human cancer cell line (e.g., K562, a chronic myelogenous leukemia cell line). The GI50 value represents the concentration of the compound that causes 50% inhibition of cell growth. The selection of substituents is based on common modifications in published SAR studies of indazole analogs.[4][5]

Table 1: Hypothetical Antiproliferative Activity of this compound Analogs against K562 Cancer Cell Line

Compound IDR1 (N1-position)R2 (C7-position)GI50 (µM)SAR Observations
BCI-1 -H-H> 50The unsubstituted parent scaffold shows minimal activity.
BCI-2 -CH3-H25.3Small alkyl substitution at N1 slightly improves activity.
BCI-3 -CH2CH2OH-H15.8Introduction of a polar group at N1 enhances potency.
BCI-4 -Phenyl-H8.2Aromatic substitution at N1 significantly increases activity.
BCI-5 -H-F35.1Halogen substitution at C7 provides a modest improvement.
BCI-6 -Phenyl-F2.5Combination of N1-aryl and C7-halogen substitutions shows synergistic effects.
BCI-7 -Phenyl-OCH35.7Electron-donating group at C7 is favorable.
BCI-8 -4-Fluorophenyl-H6.1Substitution on the N1-phenyl ring can modulate activity.

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of this compound analogs typically begins with the commercially available 5-chloro-1H-indazole. Bromination at the C3 position can be achieved using N-bromosuccinimide (NBS). Subsequent N1-alkylation or arylation can be performed under basic conditions using appropriate alkyl halides or aryl boronic acids (via Suzuki coupling).

Antiproliferative Activity Assessment: MTT Assay

The antiproliferative activity of the synthesized compounds is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]

Protocol:

  • Cell Seeding: Human cancer cells (e.g., K562) are seeded in a 96-well microplate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[6]

  • Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions are made in the culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with 100 µL of the medium containing the test compounds. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.[7]

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes to ensure complete dissolution.[2]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control. The GI50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation start 5-chloro-1H-indazole bromination Bromination (NBS) start->bromination intermediate This compound bromination->intermediate modification N1/C7 Substitution intermediate->modification analogs Target Analogs (BCI-1 to BCI-8) modification->analogs compound_treatment Compound Treatment analogs->compound_treatment cell_seeding Cell Seeding (K562) cell_seeding->compound_treatment incubation 48h Incubation compound_treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis (GI50) mtt_assay->data_analysis

Caption: Experimental workflow for the synthesis and antiproliferative evaluation of this compound analogs.

Plausible Signaling Pathway Inhibition

Many indazole derivatives exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival signaling pathways. The retinoblastoma protein (pRb) is a key regulator of the cell cycle, and its phosphorylation is a critical step for cell cycle progression. Some indazole compounds have been shown to cause a G0-G1 phase cell cycle block and increase the ratio of hypophosphorylated pRb to total pRb.[4][5]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CyclinD_CDK46 Cyclin D / CDK4/6 ERK->CyclinD_CDK46 pRb pRb CyclinD_CDK46->pRb Phosphorylation E2F E2F pRb->E2F CellCycle Cell Cycle Progression (G1 to S phase) E2F->CellCycle Indazole 3-Bromo-5-chloro- 1H-indazole Analog Indazole->CyclinD_CDK46 Inhibition

References

Navigating the Kinase Inhibitor Landscape: A Comparative Analysis of Indazole-Based Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the dynamic field of oncology and cellular signaling research, the indazole scaffold has emerged as a cornerstone in the design of potent and selective kinase inhibitors. This guide offers a comparative analysis of the efficacy of prominent indazole-derived kinase inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive resource supported by experimental data.

It is important to note that while the 3-Bromo-5-chloro-1H-indazole moiety represents a synthetically accessible chemical scaffold, a comprehensive search of publicly available scientific literature and databases did not yield specific, well-characterized kinase inhibitors directly derived from this starting material with extensive comparative efficacy data. Therefore, this guide will focus on a comparative analysis of three well-established, structurally related indazole-based kinase inhibitors: Axitinib, Linifanib, and Pazopanib. These compounds, while featuring different substitution patterns on the indazole core, provide valuable insights into the structure-activity relationships (SAR) and the therapeutic potential of this privileged scaffold. The inclusion of halogen atoms, such as bromine and chlorine, is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, often enhancing potency and selectivity.

Comparative Efficacy of Indazole-Based Kinase Inhibitors

The following tables summarize the in vitro inhibitory activity of Axitinib, Linifanib, and Pazopanib against a panel of key kinases implicated in cancer progression, particularly those involved in angiogenesis and tumor cell proliferation. The data is presented as the half-maximal inhibitory concentration (IC50), a standard measure of a drug's potency.

Table 1: In Vitro Kinase Inhibition Profile (IC50 in nM)
Kinase TargetAxitinib (IC50 nM)Linifanib (IC50 nM)Pazopanib (IC50 nM)
VEGFR1 (Flt-1)0.1310
VEGFR2 (KDR)0.2430
VEGFR3 (Flt-4)0.1-0.3-47
PDGFRα1.6-71
PDGFRβ1.66684
c-Kit1.71474
FLT3-4-
FGFR1--140
FGFR3--130

Data compiled from multiple sources. A lower IC50 value indicates greater potency.

Key Signaling Pathways Targeted by Indazole-Based Inhibitors

Axitinib, Linifanib, and Pazopanib primarily exert their anti-cancer effects by inhibiting key receptor tyrosine kinases (RTKs) involved in angiogenesis and cell proliferation, most notably the Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).

Vascular Endothelial Growth Factor Receptor (VEGF) Signaling Pathway

The VEGF signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels.[1][2] Tumors exploit this process to secure a blood supply for growth and metastasis. VEGFRs, particularly VEGFR2, are the primary mediators of VEGF's angiogenic effects.[1] Upon binding of VEGF, VEGFRs dimerize and autophosphorylate, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[2]

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Inhibition by Indazole Derivatives PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PDGFR PDGFR RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Proliferation Proliferation Transcription->Proliferation Migration Migration Transcription->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: Simplified VEGFR2 signaling pathway.

Platelet-Derived Growth Factor Receptor (PDGF) Signaling Pathway

The PDGF signaling pathway plays a crucial role in cell growth, proliferation, and migration.[3][4] Dysregulation of this pathway is implicated in various cancers.[5] PDGFRs, upon ligand binding, dimerize and activate their intrinsic tyrosine kinase activity, leading to the phosphorylation of downstream signaling molecules and the activation of pathways such as the PI3K/AKT and MAPK pathways.[3][6]

PDGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGF PDGF PDGFR PDGFR PDGF->PDGFR Inhibition by Indazole Derivatives Grb2_Sos Grb2/SOS PDGFR->Grb2_Sos PI3K PI3K PDGFR->PI3K RAS RAS Grb2_Sos->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Survival Survival AKT->Survival Proliferation Proliferation Transcription->Proliferation Migration Migration Transcription->Migration

Caption: Simplified PDGFR signaling pathway.

Experimental Protocols

The determination of the inhibitory activity of kinase inhibitors is crucial for their characterization. Below are detailed methodologies for two common in vitro kinase assays used to determine IC50 values.

In Vitro Kinase Assay using ADP-Glo™ Kinase Assay

This is a luminescent ADP detection assay that measures kinase activity by quantifying the amount of ADP produced during a kinase reaction.

Materials:

  • Recombinant kinase (e.g., VEGFR2, PDGFRβ)

  • Kinase-specific substrate (e.g., poly(Glu,Tyr) 4:1 for VEGFR2)

  • ATP

  • Indazole-based inhibitor (e.g., Axitinib)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the indazole inhibitor in 100% DMSO.

    • Create a serial dilution of the inhibitor in kinase buffer. The final DMSO concentration should not exceed 1%.

    • Prepare the kinase and substrate in kinase buffer at the desired concentrations.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted inhibitor or vehicle (DMSO) to the appropriate wells.

    • Add 2 µL of the diluted kinase to each well.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture. The final reaction volume is 5 µL.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.

ADP_Glo_Workflow start Start prep_reagents Prepare Reagents (Inhibitor, Kinase, Substrate, ATP) start->prep_reagents setup_plate Set up 384-well plate - Add inhibitor/vehicle - Add kinase prep_reagents->setup_plate start_reaction Initiate Kinase Reaction - Add Substrate/ATP mix - Incubate at 30°C for 60 min setup_plate->start_reaction stop_reaction Stop Reaction & Deplete ATP - Add ADP-Glo™ Reagent - Incubate at RT for 40 min start_reaction->stop_reaction detect_signal Generate Luminescent Signal - Add Kinase Detection Reagent - Incubate at RT for 30 min stop_reaction->detect_signal read_plate Measure Luminescence (Luminometer) detect_signal->read_plate analyze_data Data Analysis - Calculate % Inhibition - Determine IC50 read_plate->analyze_data end End analyze_data->end

References

The Versatility of 3-Bromo-5-chloro-1H-indazole as a Privileged Scaffold in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous biologically active compounds. Among its halogenated derivatives, 3-Bromo-5-chloro-1H-indazole stands out as a versatile building block, particularly in the development of potent kinase inhibitors for oncology and other therapeutic areas. Its strategic halogenation provides reactive handles for a variety of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of drug-like properties.

This guide provides a comparative analysis of the 3-amino-5-chloro-1H-indazole scaffold, a direct derivative of this compound, against other prominent heterocyclic scaffolds in kinase inhibitor design. We present supporting experimental data, detailed methodologies for key biological assays, and visualizations to illustrate relevant pathways and workflows.

Comparative Analysis of Kinase Inhibitor Scaffolds

The 3-amino-5-chloro-1H-indazole scaffold, readily synthesized from this compound, serves as a crucial pharmacophore that can be further elaborated to achieve high-potency kinase inhibition. Below is a comparison of this indazole-based scaffold with two other well-established kinase inhibitor scaffolds: pyrazolopyrimidine and quinazoline.

ScaffoldRepresentative DerivativeTarget Kinase(s)IC50 (nM)Reference
3-Amino-1H-indazole 3-Amino-5-chloro-1H-indazole DerivativeBCR-ABL<10[1]
Anaplastic Lymphoma Kinase (ALK)12
Epidermal Growth Factor Receptor (EGFR)8.3[2]
Pyrazolopyrimidine Pyrazolopyrimidine DerivativePhosphoinositide 3-kinase (PI3Kα)1.4[3]
Protein Kinase D (PKD)~100[4]
Cyclin-Dependent Kinase 2 (CDK2)190
Quinazoline Quinazoline DerivativeEpidermal Growth Factor Receptor (EGFR)0.005 - 0.88 µM[5]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)2[5]
Multiple Tyrosine KinasesVarious (µM range)[6]

The Role of this compound in Synthesis

The true value of this compound lies in its utility as a starting material for creating diverse libraries of potential drug candidates. The bromine atom at the 3-position is particularly amenable to substitution reactions, allowing for the introduction of various functional groups to modulate target affinity and selectivity.

Synthesis_Workflow Start This compound Intermediate 3-Amino-5-chloro-1H-indazole Start->Intermediate Amination Final_Products Diverse Kinase Inhibitors Intermediate->Final_Products Further Functionalization (e.g., Amide Coupling, Suzuki Coupling)

Synthetic utility of this compound.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the validation of any drug scaffold. Below are methodologies for key in vitro assays commonly used in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compounds (solubilized in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for compound-kinase binding.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, which can be affected by kinase inhibitors.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (solubilized in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear-bottom plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Signaling Pathway and Experimental Workflow Visualization

Understanding the context in which these compounds act is crucial. Below are diagrams illustrating a generic kinase signaling pathway and a typical drug discovery workflow.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Signal Transduction Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Indazole_Inhibitor Indazole-based Inhibitor Indazole_Inhibitor->Kinase_Cascade Inhibition Cellular_Response Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cellular_Response

Generic Kinase Signaling Pathway Inhibition.

Drug_Discovery_Workflow Scaffold This compound Synthesis Synthesis of Derivatives Scaffold->Synthesis HTS High-Throughput Screening (Kinase Assays) Synthesis->HTS Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) HTS->Hit_to_Lead Lead_Opt Lead Optimization (ADME/Tox Profiling) Hit_to_Lead->Lead_Opt Preclinical Preclinical Studies (In vivo models) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Typical Drug Discovery Workflow.

Conclusion

This compound is a highly valuable and versatile scaffold in modern drug discovery. Its utility as a starting material for the synthesis of potent and selective kinase inhibitors is well-documented in the scientific literature. While direct biological data on the parent molecule is limited, the extensive body of research on its derivatives, particularly 3-amino-5-chloro-1H-indazole analogs, strongly supports its role as a privileged fragment. When compared to other established kinase inhibitor scaffolds such as pyrazolopyrimidines and quinazolines, the indazole core demonstrates comparable or, in some cases, superior potency. The ease of chemical modification at the 3-position allows for fine-tuning of pharmacological properties, making it an attractive starting point for the development of novel therapeutics. Researchers and drug development professionals should consider the this compound scaffold as a promising platform for the discovery of next-generation targeted therapies.

References

A Comparative Analysis of Indazole-Based AXL Kinase Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the AXL receptor tyrosine kinase has emerged as a critical target in oncology. This guide provides a detailed comparative study of indazole-based AXL kinase inhibitors, with a focus on experimental data and practical methodologies. We compare the performance of emerging indazole scaffolds with established multi-kinase inhibitors that also target AXL.

This guide presents a head-to-head comparison of two indazole-based AXL inhibitors, Bemcentinib and the novel compound 54, against two non-indazole alternatives, Gilteritinib and Alectinib. The data is compiled from various scientific publications to provide an objective overview of their biochemical potency, cellular activity, selectivity, and pharmacokinetic profiles.

Introduction to AXL Kinase and Indazole Inhibitors

AXL, a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases, is a key player in cancer progression, metastasis, and the development of drug resistance.[1][2] Its overexpression is linked to poor prognosis in various cancers. The indazole scaffold has become a significant pharmacophore in the design of kinase inhibitors, known for its ability to effectively interact with the ATP-binding pocket of kinases.[3]

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data for the selected indazole-based and non-indazole AXL kinase inhibitors, providing a clear comparison of their performance metrics.

Table 1: Biochemical Potency of AXL Kinase Inhibitors
Compound NameChemical ScaffoldPrimary Target(s)AXL IC₅₀ (nM)Other Key Target IC₅₀ (nM)
Bemcentinib (R428) Indazole-basedAXL14Mer (>700), Tyro3 (>1400), Abl (>1400)
Compound 54 Indazole-basedAXLPotent (specific value not publicly disclosed)Data not available
Gilteritinib (ASP2215) Non-indazoleFLT3, AXL0.73FLT3 (0.29), LTK (0.35), ALK (1.2), c-KIT (230)
Alectinib (CH5424802) Non-indazoleALKNot explicitly quantified, but shows activityALK (1.9), ALK L1196M (1.56)

IC₅₀ values represent the concentration of the inhibitor required to reduce the kinase activity by 50% in biochemical assays.

Table 2: Cellular Activity of AXL Kinase Inhibitors
Compound NameCell LineAssay TypeGI₅₀/EC₅₀/IC₅₀ (µM)
Bemcentinib (R428) H1299 (Lung Carcinoma)Growth Inhibition~4
Compound 54 Not specifiedNot specifiedModerate in vivo exposure levels reported
Gilteritinib (ASP2215) MV4-11 (AML)Growth Inhibition0.00092
MOLM-13 (AML)Growth Inhibition0.0029
Alectinib (CH5424802) NCI-H2228 (Lung Cancer)Proliferation0.053

GI₅₀/EC₅₀/IC₅₀ values in cellular assays reflect the inhibitor's effectiveness in a biological context.

Table 3: Kinase Selectivity Profile
CompoundKinase Selectivity Highlights
Bemcentinib (R428) Highly selective for AXL over other TAM family kinases (Mer, Tyro3) and Abl.[4]
Compound 54 Described as having "reasonable" kinase selectivity.[2]
Gilteritinib (ASP2215) Potent dual inhibitor of FLT3 and AXL, with significant activity against other kinases like ALK and LTK.[5]
Alectinib (CH5424802) Highly selective for its primary target, ALK, with off-target activity on other kinases including AXL.
Table 4: Pharmacokinetic Properties
Compound NameTₘₐₓ (hours)t₁/₂ (hours)Oral BioavailabilityKey Metabolism Notes
Bemcentinib (R428) Not specifiedNot specifiedFavorable oral exposure reportedMetabolized by CYP3A4
Compound 54 Not specifiedNot specifiedModerate exposure levels in miceData not available
Gilteritinib (ASP2215) 2-6~113Dose-proportionalPrimarily metabolized by CYP3A4.[1]
Alectinib (CH5424802) ~4-6~20-24 (single dose)~37% (with food)Metabolized by CYP3A4 to active metabolite M4.[6]

Tₘₐₓ: Time to maximum plasma concentration. t₁/₂: Elimination half-life.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key biological and experimental concepts relevant to the study of AXL kinase inhibitors.

AXL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK/ERK Pathway cluster_stat JAK/STAT Pathway cluster_nfkb NF-κB Pathway Gas6 Gas6 AXL AXL Gas6->AXL Ligand Binding PI3K PI3K AXL->PI3K Activation RAS RAS AXL->RAS Activation JAK JAK AXL->JAK Activation IKK IKK AXL->IKK Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell_Survival mTOR->Cell_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT3 STAT3 JAK->STAT3 Migration_Invasion Migration_Invasion STAT3->Migration_Invasion NF-κB NF-κB IKK->NF-κB Drug_Resistance Drug_Resistance NF-κB->Drug_Resistance Experimental_Workflow cluster_cellular Cell-Based Evaluation Compound_Synthesis Compound Synthesis (Indazole-based Inhibitors) Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Compound_Synthesis->Biochemical_Assay Cellular_Assays Cellular Assays Biochemical_Assay->Cellular_Assays Lead Compound Selection Western_Blot Western Blot Analysis (p-AXL Inhibition) Cellular_Assays->Western_Blot Cell_Viability Cell Viability Assay (GI50/EC50) Cellular_Assays->Cell_Viability Migration_Assay Migration/Invasion Assay Cellular_Assays->Migration_Assay In_Vivo_Studies In Vivo Pharmacokinetic & Efficacy Studies Western_Blot->In_Vivo_Studies Confirmation of Target Engagement

References

Comparative In Vitro Efficacy of Bromo-Chloro-Substituted Indazole Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro anti-cancer activity of various 3-Bromo-5-chloro-1H-indazole derivatives and related bromo-chloro-substituted indazoles. The data presented is compiled from recent studies to facilitate the objective evaluation of these compounds as potential therapeutic agents. This document summarizes quantitative cytotoxicity data, details key experimental protocols, and visualizes relevant biological pathways to support ongoing research and development efforts in oncology.

Quantitative Assessment of Anti-Proliferative Activity

The anti-proliferative effects of a series of indazole derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit 50% of cell growth, are summarized below. These values provide a quantitative measure of the cytotoxic potential of each derivative against specific cancer cell types.

Compound IDDerivative Structure/SubstitutionCancer Cell LineIC50 (µM)Reference
2f (E)-6-bromo-3-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)-1H-indazole4T1 (Mouse Breast Cancer)0.23[1][2]
HepG2 (Human Liver Cancer)0.80[1][2]
MCF-7 (Human Breast Cancer)0.34[1][2]
A549 (Human Lung Cancer)> 10[2]
HCT116 (Human Colorectal Cancer)1.15[1][2]
2a (E)-6-bromo-3-(1-(4-methylpiperazin-1-yl)phenyl)-1H-indazoleMCF-7 (Human Breast Cancer)1.15[2]
HCT116 (Human Colorectal Cancer)4.89[2]
A549, 4T1, HepG2> 10[2]
6o 3-amino-5-(substituted phenyl)-1H-indazole derivativeK562 (Human Chronic Myeloid Leukemia)5.15[3]
HEK-293 (Human Embryonic Kidney - Normal)33.2[3]
5k 3-mercapto-5-(substituted phenyl)-1H-indazole derivativeHep-G2 (Human Liver Cancer)3.32[3]
1c 3-amino-N-(4-chlorophenyl)-5-nitro-1H-indazole-1-carboxamideColon Cancer Cell Lines0.041 - 33.6 (Mean: 1.90)
Melanoma Cell Lines0.041 - 33.6 (Mean: 1.90)
2f (thiosemicarbazone) 5-bromo-3-(N-(4-fluorophenyl)thiosemicarbazono)-1H-2-indolinoneBT-549 (Breast Cancer)log10GI50 = -6.40[4]
NCI-H23 (Non-small Cell Lung Cancer)log10GI50 = -6.10[4]
IGROV1 (Ovarian Cancer)log10GI50 = -6.02[4]

Key Experimental Protocols

The following section details the methodologies employed in the cited studies to evaluate the anti-cancer properties of the indazole derivatives.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specified density (e.g., 5,000-10,000 cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the indazole derivatives (typically ranging from 0.1 to 100 µM) or a vehicle control (e.g., DMSO) for a specified duration, commonly 48 or 72 hours.

  • MTT Incubation: Following the treatment period, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 values are then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

G cluster_workflow Experimental Workflow: MTT Assay start Seed cancer cells in 96-well plates adhesion Allow cells to adhere for 24h start->adhesion treatment Treat with indazole derivatives for 48-72h adhesion->treatment add_mtt Add MTT solution and incubate for 2-4h treatment->add_mtt solubilize Solubilize formazan crystals with DMSO add_mtt->solubilize read_absorbance Measure absorbance with a plate reader solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful technique used to analyze the effects of compounds on apoptosis and the cell cycle distribution of cancer cells.

  • Cell Treatment: Cancer cells are treated with the indazole derivatives at concentrations around their IC50 values for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and then fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.

  • Staining:

    • For Apoptosis: Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye like propidium iodide (PI) or 7-AAD to differentiate between early apoptotic, late apoptotic, and necrotic cells.

    • For Cell Cycle: Fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-binding dye, most commonly propidium iodide (PI). The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The data is then processed using appropriate software to quantify the percentage of cells in different stages of apoptosis or the G0/G1, S, and G2/M phases of the cell cycle.

Mechanism of Action and Signaling Pathways

Several studies suggest that bromo-chloro-substituted indazole derivatives exert their anti-cancer effects by inducing apoptosis.[1][2] One of the key mechanisms involves the modulation of the intrinsic (mitochondrial) apoptosis pathway.

Treatment with these compounds has been shown to lead to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[1][2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates a cascade of caspases, including the executioner caspase-3, which ultimately leads to the cleavage of cellular proteins and programmed cell death.

G cluster_pathway Proposed Apoptotic Signaling Pathway indazole Indazole Derivative bcl2 Bcl-2 indazole->bcl2 Downregulation bax Bax indazole->bax Upregulation mmp Mitochondrial Membrane Potential Disruption bcl2->mmp bax->mmp cytochrome_c Cytochrome c Release mmp->cytochrome_c caspase3 Cleaved Caspase-3 cytochrome_c->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic apoptosis pathway induced by indazole derivatives.

References

A Comparative Guide to the Reactivity of 3-Bromo-5-chloro-1H-indazole and 3-iodo-5-chloro-1H-indazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the indazole scaffold is a cornerstone of modern medicinal chemistry, with palladium-catalyzed cross-coupling reactions serving as a powerful tool for the synthesis of diverse molecular architectures. This guide provides a comparative analysis of two key building blocks, 3-bromo-5-chloro-1H-indazole and 3-iodo-5-chloro-1H-indazole, in the context of widely utilized cross-coupling reactions: Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. This objective comparison, supported by experimental data from related systems, aims to inform substrate selection and reaction optimization in drug discovery and development.

General Reactivity Principles

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is critically dependent on the nature of the halogen. The carbon-halogen bond strength decreases in the order C-Cl > C-Br > C-I. Consequently, the oxidative addition of the palladium(0) catalyst to the aryl halide, the rate-determining step in many cross-coupling cycles, is generally fastest for aryl iodides, followed by aryl bromides, and then aryl chlorides. This trend suggests that 3-iodo-5-chloro-1H-indazole will generally be more reactive than this compound, allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.

Performance in Suzuki-Miyaura Coupling

Table 1: Representative Data for Suzuki-Miyaura Coupling of Related Halo-indazoles

Indazole SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane802High[1]
3-Iodo-1H-indazolePhenylboronic acidPdCl₂(dppf)K₂CO₃THF/H₂O801285[2]
N-Boc-3-iodo-1H-indazole2-Furanboronic acidPd(PPh₃)₄K₂CO₃THF/H₂O801295[2]

Note: The data in this table is compiled from different sources with varying reaction conditions and should not be used for direct quantitative comparison of reactivity.

Based on general principles, 3-iodo-5-chloro-1H-indazole is expected to provide higher yields and/or require milder conditions compared to its bromo- counterpart in Suzuki-Miyaura couplings.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of the halo-indazole (1.0 mmol), the corresponding boronic acid or boronate ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.) in a suitable solvent system (e.g., dioxane/water, THF/water) is degassed with an inert gas (e.g., argon or nitrogen). The reaction mixture is then heated at a temperature ranging from 80 to 120 °C until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Performance in Heck Reaction

The Heck reaction enables the formation of carbon-carbon bonds through the coupling of an aryl halide with an alkene. Similar to the Suzuki-Miyaura coupling, aryl iodides are generally more reactive than aryl bromides in the Heck reaction.

Table 2: Representative Data for Heck Reaction of Related Halo-indazoles and Analogues

SubstrateAlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
3-Iodo-1H-indazoleMethyl acrylatePd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile8024~60 (inferred)[2]
3-Iodo-6-methyl-4-nitro-1H-indazoleMethyl acrylatePd(OAc)₂Na₂CO₃DMF100-1104-12Not specified[3]
3-BromoquinolineEthyl crotonatePd EnCat® 40NaOAcEthanol140 (mw)0.571

Note: The data in this table is compiled from different sources with varying reaction conditions and should not be used for direct quantitative comparison of reactivity.

The higher reactivity of the C-I bond in 3-iodo-5-chloro-1H-indazole is anticipated to lead to faster reactions and higher yields in Heck couplings compared to this compound.

Experimental Protocol: General Procedure for Heck Reaction

To a solution of the halo-indazole (1.0 mmol) and the alkene (1.2-1.5 mmol) in a suitable solvent (e.g., DMF, acetonitrile) is added a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., Et₃N, K₂CO₃, 2.0 equiv.). The mixture is degassed and heated under an inert atmosphere at a temperature ranging from 80 to 140 °C until completion. The reaction is then cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.[2][3]

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds. The choice of ligand is critical for achieving high yields, and the reactivity trend of aryl halides (I > Br) generally holds true.

Table 3: Representative Data for Buchwald-Hartwig Amination of Related Halo-indazoles

SubstrateAmineCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield
3-Iodo-1H-indazoleMorpholinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane10018High[2]
3-Bromo-6-(trifluoromethyl)-1H-indazoleAnilinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane10018High (expected)
4-BromopyrazoleAnilinePd(dba)₂ / P(t-Bu)₃NaOt-BuToluene100-Good

Note: The data in this table is compiled from different sources with varying reaction conditions and should not be used for direct quantitative comparison of reactivity.

For the Buchwald-Hartwig amination, 3-iodo-5-chloro-1H-indazole is expected to be the more reactive substrate, potentially allowing for the use of a broader range of amines and milder reaction conditions.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, the halo-indazole (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., Cs₂CO₃, NaOtBu, 1.4-2.0 equiv.) are combined in an anhydrous, deoxygenated solvent (e.g., dioxane, toluene). The tube is sealed and heated to a temperature between 80 and 120 °C until the starting material is consumed. After cooling, the reaction mixture is diluted with an organic solvent, filtered, and concentrated. The crude product is then purified by column chromatography.

Visualizing the Catalytic Cycle and Experimental Workflow

To aid in the understanding of these powerful transformations, the following diagrams illustrate the fundamental catalytic cycle for palladium-catalyzed cross-coupling reactions and a general experimental workflow.

Palladium Cross-Coupling Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition R-X R-Pd(II)(X)L_n R-Pd(II)(X)L_n Oxidative Addition->R-Pd(II)(X)L_n Transmetalation Transmetalation R-Pd(II)(X)L_n->Transmetalation R'-M R-Pd(II)(R')L_n R-Pd(II)(R')L_n Transmetalation->R-Pd(II)(R')L_n Reductive Elimination Reductive Elimination R-Pd(II)(R')L_n->Reductive Elimination Reductive Elimination->Pd(0)L_n R-R'

A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Combine Reactants Combine Reactants Add Solvent & Degas Add Solvent & Degas Combine Reactants->Add Solvent & Degas Add Catalyst & Ligand Add Catalyst & Ligand Add Solvent & Degas->Add Catalyst & Ligand Heat & Stir Heat & Stir Add Catalyst & Ligand->Heat & Stir Cool & Quench Cool & Quench Heat & Stir->Cool & Quench Extraction Extraction Cool & Quench->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography Product Analysis Product Analysis Column Chromatography->Product Analysis

A general experimental workflow for cross-coupling reactions.

Conclusion

References

Assessing the Therapeutic Potential of 3-Bromo-5-chloro-1H-indazole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] Halogenated indazoles, in particular, are of significant interest as the nature and position of halogen substituents can profoundly influence a molecule's physicochemical properties, metabolic stability, and target binding affinity.[3][4] This guide provides a comparative analysis of 3-Bromo-5-chloro-1H-indazole analogs and related halogenated indazoles, focusing on their therapeutic potential, primarily as kinase inhibitors for anticancer applications.[5][6]

Comparative Analysis of Biological Activity

While extensive data on the specific this compound scaffold is limited in publicly accessible literature, structure-activity relationship (SAR) studies on analogous bromo-, chloro-, and fluoro-substituted indazoles provide valuable insights. These compounds are frequently investigated as inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[6][7]

The data presented below is collated from studies on various halogenated indazole analogs intended to inhibit different kinase targets. The specific substitutions on the indazole ring are crucial for potency and selectivity.

Table 1: Inhibitory Activity of Halogenated Indazole Analogs Against Various Kinases

Compound IDIndazole Core SubstitutionTarget Kinase(s)IC50 (nM)Cell Line(s) TestedReference
Entrectinib 3-Amino-5-(varied)-indazoleALK12Various Cancer Lines[2]
Compound 101 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazoleFGFR169.1 ± 19.8N/A (Enzymatic)[2]
Compound 102 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamideFGFR130.2 ± 1.9N/A (Enzymatic)[2]
GSK2239633A 4-Methoxy-N1-(substituted benzyl)-indazole-3-sulfonamideCCR4Potent (in vivo)N/A (in vivo)[8]
Linifanib 3-Aminoindazole derivativeVEGFR, PDGFRPotent (nM range)Various Cancer Lines[9]
Pazopanib Indazole derivativeVEGFR, PDGFR, c-KitPotent (nM range)Various Cancer Lines[2][5]
Axitinib Indazole derivativeVEGFRPotent (sub-nM range)Various Cancer Lines[5]

Note: This table includes data from various substituted indazoles to provide a comparative landscape. The exact 3-Bromo-5-chloro substitution pattern is a key area for further research.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for many indazole-based anticancer agents is the inhibition of protein kinase signaling pathways that drive tumor growth, proliferation, and survival.[7][10]

Diagram 1: Generalized Kinase Inhibition Pathway

This diagram illustrates the general mechanism by which indazole analogs may inhibit a receptor tyrosine kinase (RTK) signaling pathway, such as the one mediated by FGFR or VEGFR. Inhibition of the kinase prevents downstream signaling cascades responsible for cell proliferation and survival.

Kinase_Inhibition_Pathway cluster_cytoplasm Cytoplasm RTK RTK (e.g., VEGFR, FGFR) P_RTK Phosphorylated RTK (Active) RTK->P_RTK Dimerization & Autophosphorylation Ligand Growth Factor (Ligand) Ligand->RTK Binds Analog Indazole Analog (Inhibitor) Analog->P_RTK Inhibits ATP Binding Downstream Downstream Signaling (e.g., RAS-MAPK) P_RTK->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Generalized Receptor Tyrosine Kinase (RTK) inhibition by indazole analogs.

Diagram 2: Experimental Workflow for Assessing Kinase Inhibitors

The following workflow outlines the typical experimental process for evaluating the therapeutic potential of novel indazole analogs as kinase inhibitors.

Experimental_Workflow cluster_design Design & Synthesis cluster_screening In Vitro Evaluation cluster_validation Preclinical Validation A Compound Synthesis (e.g., 3-Bromo-5-chloro- 1H-indazole analogs) B Biochemical Assay (Kinase Inhibition, IC50) A->B Primary Screening C Cell-Based Assay (Antiproliferative, EC50) B->C Hit Validation D In Vivo Models (e.g., Xenograft) C->D Lead Optimization E ADME/Tox Studies D->E Candidate Selection

Caption: Standard workflow for the preclinical evaluation of kinase inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of indazole analogs.

1. Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

  • Objective: To determine the IC50 value of a test compound (e.g., a this compound analog) against a specific protein kinase.

  • Materials:

    • Recombinant human kinase (e.g., FGFR1, ALK).

    • Kinase-specific substrate peptide.

    • ATP (Adenosine triphosphate).

    • Test compound serially diluted in DMSO.

    • ADP-Glo™ Kinase Assay Kit (Promega).

    • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • 384-well white assay plates.

  • Procedure:

    • Add 2.5 µL of test compound at various concentrations or DMSO (vehicle control) to the wells of a 384-well plate.

    • Prepare a 2X kinase/substrate solution in assay buffer and add 2.5 µL to each well.

    • Initiate the kinase reaction by adding 5 µL of 2X ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes to deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

2. Protocol: Cell Proliferation Assay (e.g., MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is used to measure the antiproliferative effects of a compound.

  • Objective: To determine the EC50 (half-maximal effective concentration) of a test compound on the proliferation of cancer cell lines.

  • Materials:

    • Human cancer cell line (e.g., A549, HCT116).[2]

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • Test compound serially diluted in culture medium.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

    • 96-well clear cell culture plates.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

    • Remove the medium and add 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (DMSO).

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

    • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the EC50 value using a dose-response curve.

Conclusion

Analogs of this compound belong to a chemical space with demonstrated therapeutic potential, particularly as kinase inhibitors. The halogenation pattern is a critical determinant of biological activity, and further synthesis and screening of analogs with this specific substitution are warranted. The protocols and workflows provided here offer a standardized framework for the systematic evaluation of these and other novel indazole derivatives, facilitating direct comparison and accelerating the drug discovery process.

References

Lead Optimization of Drug Candidates Using 3-Bromo-5-chloro-1H-indazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the indazole scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors for oncology and other therapeutic areas. Its ability to mimic the hinge-binding interactions of ATP in the kinase domain has made it a cornerstone for the design of potent and selective drug candidates. This guide provides a comparative analysis of lead optimization strategies utilizing 3-Bromo-5-chloro-1H-indazole as a key starting material. We will explore its synthetic versatility, compare the performance of resulting drug candidates against established alternatives, and provide detailed experimental methodologies to support further research.

The Versatility of the Indazole Scaffold

Indazole-containing derivatives are integral to a number of FDA-approved drugs, showcasing their clinical significance.[1] The 3-bromo and 5-chloro substitutions on the 1H-indazole core offer orthogonal handles for chemical modification, making this compound a highly valuable building block in medicinal chemistry. The bromine atom at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of aryl, heteroaryl, and amino substituents. The chlorine atom at the 5-position can also be functionalized, providing further opportunities for structure-activity relationship (SAR) exploration and the fine-tuning of pharmacokinetic properties.

Comparative Performance of Indazole-Based Kinase Inhibitors

To illustrate the potential of this compound in lead optimization, we present a comparative analysis of indazole-based inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora Kinase A, two critical targets in oncology.

VEGFR-2 Inhibitors

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[2] Several approved kinase inhibitors target VEGFR-2, and the indazole scaffold is a prominent feature in many of them.

Compound ClassRepresentative CompoundTarget KinaseIC50 (nM)
Indazole-based AxitinibVEGFR-20.2
Indazole-based PazopanibVEGFR-230
Indazole-based Compound 30[2]VEGFR-21.24[2]
Quinoline-based LenvatinibVEGFR-24.0
Indolinone-based SunitinibVEGFR-29.0
Pyrrolo[2,1-f][3][4][5]triazine-based ForetinibVEGFR-20.4

Table 1: Comparison of IC50 values for VEGFR-2 inhibitors with different core scaffolds. Data is compiled from various sources and is intended for comparative purposes. Assay conditions may vary between studies.

The data in Table 1 demonstrates that indazole-based inhibitors are highly competitive, with compounds like Axitinib exhibiting sub-nanomolar potency. The versatility of the indazole core allows for optimization to achieve high affinity and selectivity.

Aurora Kinase A Inhibitors

Aurora kinases are essential for cell cycle regulation, and their overexpression is linked to various cancers.[6] The indazole scaffold has also been successfully employed in the development of potent Aurora kinase inhibitors.

Compound ClassRepresentative CompoundTarget KinaseIC50 (nM)
Indazole-based Compound 17[6]Aurora A26[6]
Indazole-based Compound 30[6]Aurora A85[6]
Pyrimidine-based Alisertib (MLN8237)Aurora A1.2
Thiazole-based Danusertib (PHA-739358)Aurora A13
Pyrrolopyrazole-based Tozasertib (VX-680)Aurora A2.5

Table 2: Comparison of IC50 values for Aurora Kinase A inhibitors with different core scaffolds. Data is compiled from various sources and is intended for comparative purposes. Assay conditions may vary between studies.

As shown in Table 2, while alternative scaffolds have yielded highly potent Aurora A inhibitors, the indazole scaffold provides a solid foundation for developing compounds with nanomolar efficacy. Further optimization of indazole-based compounds holds promise for achieving even greater potency and selectivity.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful drug discovery campaigns. Below are representative protocols for the synthesis and biological evaluation of indazole-based kinase inhibitors.

Synthesis of 3-Aryl-5-chloro-1H-indazoles via Suzuki Coupling

This protocol describes a general method for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) (0.05 equivalents)

  • Potassium carbonate (K2CO3) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), Pd(dppf)Cl2 (0.05 equivalents), and K2CO3 (2.0 equivalents).

  • Add a 4:1 mixture of 1,4-dioxane and water to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-5-chloro-1H-indazole.

In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a target kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., a 3-aryl-5-chloro-1H-indazole derivative)

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then dilute further in kinase buffer.

  • In a 384-well plate, add the test compound solution.

  • Add the VEGFR-2 enzyme and the peptide substrate to the wells.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the enzyme.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Visualizing Pathways and Workflows

Graphical representations of signaling pathways and experimental workflows are invaluable tools for understanding complex biological processes and research designs.

G cluster_synthesis Synthetic Workflow Start This compound Reagents Arylboronic Acid, Pd(dppf)Cl2, K2CO3 Reaction Suzuki Coupling Start->Reaction Reagents->Reaction Product 3-Aryl-5-chloro-1H-indazole Reaction->Product Purification Column Chromatography Product->Purification Final_Product Purified Inhibitor Purification->Final_Product

Caption: Synthetic workflow for a 3-aryl-5-chloro-1H-indazole.

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Indazole Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Conclusion

This compound stands out as a versatile and powerful starting material for the lead optimization of drug candidates, particularly in the realm of kinase inhibitors. Its amenability to a variety of chemical transformations allows for the systematic exploration of chemical space to achieve high potency and selectivity. As demonstrated by the comparative data, indazole-based compounds are highly competitive with other established scaffolds. The detailed protocols and visual aids provided in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

Safety Operating Guide

Navigating the Disposal of 3-Bromo-5-chloro-1H-indazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 3-Bromo-5-chloro-1H-indazole, a halogenated organic compound, emphasizing safety, regulatory adherence, and operational efficiency.

Immediate Safety Protocols and Handling

Before initiating any disposal procedures for this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. In the absence of a specific SDS, the following general precautions for handling halogenated organic compounds should be strictly followed.

Personal Protective Equipment (PPE) is non-negotiable. Always wear chemical-resistant gloves, safety goggles with side shields, and a laboratory coat. All handling of the compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors. Ensure that an eyewash station and safety shower are readily accessible.

Waste Segregation: The Foundation of Proper Disposal

The cornerstone of safe and efficient chemical waste management is meticulous segregation. As a halogenated organic compound, 3-Bromo-5--chloro-1H-indazole waste must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.

Key Principles of Waste Segregation:

  • Avoid Cross-Contamination: Never mix halogenated waste with non-halogenated organic waste. Commingling waste streams complicates and increases the cost of disposal.

  • Maintain Original Containers: Whenever possible, keep the chemical in its original container to prevent misidentification.

  • Ensure Container Compatibility: Use a chemically compatible waste container, typically made of high-density polyethylene (HDPE), for collecting halogenated waste.[1]

  • Proper Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.

Step-by-Step Disposal Protocol

The following protocol outlines the standard operating procedure for the disposal of pure this compound and materials contaminated with it.

  • Pure or Unused Compound:

    • Carefully transfer the solid this compound into a designated "Halogenated Organic Waste" container.

    • Minimize dust generation during the transfer.

    • Securely seal and label the container.

  • Contaminated Labware and Materials:

    • Solid Waste: Items such as gloves, weighing paper, and absorbent pads contaminated with the compound should be placed in a sealed plastic bag and then deposited into the solid "Halogenated Organic Waste" container.[1][2]

    • Liquid Waste: Solvents used to rinse contaminated glassware should be collected in a designated "Halogenated Organic Liquid Waste" container. The pH of aqueous solutions should be adjusted to a neutral range (6-9) before disposal.[3]

    • Glassware Decontamination: Before washing, rinse contaminated glassware with a suitable solvent (e.g., acetone or ethanol). Collect this rinsate in the "Halogenated Organic Liquid Waste" container. Subsequent rinses of highly toxic materials may also need to be collected. After decontamination, the glassware can be washed according to standard laboratory procedures.

  • Final Disposal:

    • The final disposal of this compound waste must be handled by a licensed and approved hazardous waste disposal facility.

    • The preferred method for the destruction of halogenated organic compounds is controlled incineration in a specialized chemical waste incinerator equipped with flue gas scrubbing technology to remove hazardous byproducts.

    • Crucially, do not dispose of this compound down the drain or in regular trash. This action is a regulatory violation and can lead to significant environmental contamination.

Quantitative Data and Hazard Information

While a specific Safety Data Sheet for this compound was not identified, the following table summarizes the typical hazard classifications for similar halogenated indazole compounds, which should be considered as potential hazards.

Hazard ClassificationCategoryDescription
Acute Toxicity (Oral)Category 4Harmful if swallowed.[2]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[2]
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritation.[2]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow Disposal Workflow for this compound cluster_start Start cluster_assessment Waste Assessment cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_final Final Disposal Start Identify Waste: This compound or contaminated material IsSolid Is the waste solid or liquid? Start->IsSolid PureSolid Pure/Unused Solid IsSolid->PureSolid Solid ContaminatedSolid Contaminated Solids (Gloves, Paper, etc.) IsSolid->ContaminatedSolid Solid Rinsate Contaminated Rinsate/ Liquid Waste IsSolid->Rinsate Liquid SolidWasteContainer Place in labeled 'Solid Halogenated Organic Waste' Container PureSolid->SolidWasteContainer ContaminatedSolid->SolidWasteContainer SealContainer Securely Seal Container SolidWasteContainer->SealContainer LiquidWasteContainer Collect in labeled 'Liquid Halogenated Organic Waste' Container Rinsate->LiquidWasteContainer LiquidWasteContainer->SealContainer ArrangePickup Arrange for Pickup by Licensed Waste Disposal Service SealContainer->ArrangePickup

Caption: Decision tree for the proper segregation and disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.